8-Oxo-2'-deoxyadenosine
Description
Structure
3D Structure
Properties
CAS No. |
62471-63-0 |
|---|---|
Molecular Formula |
C10H13N5O4 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
6-amino-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one |
InChI |
InChI=1S/C10H13N5O4/c11-8-7-9(13-3-12-8)15(10(18)14-7)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H,14,18)(H2,11,12,13)/t4-,5+,6?/m0/s1 |
InChI Key |
NDWAUKFSFFRGLF-YRZWDFBDSA-N |
SMILES |
C1C(C(OC1N2C3=NC=NC(=C3NC2=O)N)CO)O |
Isomeric SMILES |
C1[C@@H]([C@H](OC1N2C3=NC=NC(=C3NC2=O)N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3NC2=O)N)CO)O |
Synonyms |
2’-Deoxy-7,8-dihydro-8-oxo-adenosine; 2’-Deoxy-7,8-dihydroadenosin-8-one; 7,8-Dihydro-8-oxodeoxyadenosine; 8-Oxo-2’-deoxyadenosine; 8-Oxo-2’-deoxydihydroadenosine; 8-Oxo-7,8-dihydro-2’-deoxyadenosine |
Origin of Product |
United States |
Foundational & Exploratory
The Role of 8-Oxo-2'-deoxyadenosine in Oxidative DNA Damage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress is a constant threat to genomic integrity, leading to a variety of DNA lesions that, if left unrepaired, can result in mutations and contribute to the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. While 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) is the most extensively studied oxidative DNA lesion, 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxo-dA) is another critical product of adenine (B156593) oxidation. This technical guide provides an in-depth exploration of the role of 8-oxo-dA in oxidative DNA damage, covering its formation, mutagenic potential, and the cellular mechanisms employed for its repair. We present quantitative data on its abundance and mutagenicity, detailed experimental protocols for its detection, and an overview of the signaling pathways activated in response to this form of DNA damage.
Introduction
Reactive oxygen species (ROS), generated as byproducts of normal cellular metabolism and from exogenous sources, can indiscriminately damage cellular macromolecules, including DNA.[1] Purine bases are particularly susceptible to oxidative attack. The oxidation of deoxyadenosine (B7792050) at the C8 position results in the formation of 8-oxo-2'-deoxyadenosine (8-oxo-dA), a significant, albeit less abundant, lesion compared to 8-oxo-dG.[1] The presence of 8-oxo-dA in the genome is a key biomarker of oxidative stress and is implicated in the etiology of various pathologies.[1] Understanding the biology of 8-oxo-dA, from its chemical formation to its ultimate cellular fate, is crucial for developing therapeutic strategies to combat diseases associated with oxidative stress.
Formation of this compound
The primary mechanism for the formation of 8-oxo-dA in DNA is the reaction of deoxyadenosine with the hydroxyl radical (•OH), a highly reactive ROS.[1] The reaction proceeds through the addition of the hydroxyl radical to the C8 position of the adenine base, forming a C8-OH-adduct radical.[1] Subsequent oxidation of this radical intermediate leads to the formation of the stable 8-oxo-dA lesion.[1]
Mutagenic Potential of this compound
8-oxo-dA is a miscoding lesion that can lead to mutations during DNA replication. The primary mutagenic outcome of 8-oxo-dA is the induction of A→C transversions.[2][3] However, A→G transitions have also been observed, and the mutation frequency and spectrum are dependent on the local DNA sequence context.[2][3] Compared to 8-oxo-dG, 8-oxo-dA is considered to be significantly less mutagenic.[2][3]
Quantitative Data on 8-oxo-dA
The following tables summarize key quantitative data regarding the abundance and mutagenicity of 8-oxo-dA.
| Parameter | Value | Reference(s) |
| Relative Abundance | ||
| 8-oxo-dA to 8-oxo-dG ratio (ionizing radiation or H₂O₂) | ~1:3 to 1:2 | [4] |
| 8-oxo-dA to 8-oxo-dG ratio (some tumor tissues) | up to 1:1 | [4] |
| Mutagenicity | ||
| Mutation Frequency (A→C) in 5′-TAoxoGC- context | 1.2% | [2][5] |
| Mutation Frequency (A→G) in 5′-TGAoxoC- context | <0.24% (1 in 416 colonies) | [2][3][5] |
| Relative Mutagenicity (8-oxo-dA vs. 8-oxo-dG) | 4 to 28 times lower | [2] |
Table 1: Quantitative Data on the Abundance and Mutagenicity of this compound.
DNA Repair of this compound
Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of oxidative DNA damage. The primary pathway for the removal of 8-oxo-dA is the Base Excision Repair (BER) pathway.
Base Excision Repair (BER) of 8-oxo-dA
The BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base. Several DNA glycosylases have been shown to have activity towards 8-oxo-dA.
-
Nei-like DNA glycosylase 1 (NEIL1): NEIL1 can efficiently remove 8-oxo-dA when it is paired with cytosine (8-oxo-dA:C).[6]
-
8-oxoguanine DNA glycosylase 1 (OGG1): OGG1, the primary enzyme for excising 8-oxo-dG, also exhibits activity towards 8-oxo-dA, particularly when paired with cytosine.[6]
-
Other Glycosylases: While less characterized for their activity on 8-oxo-dA, other glycosylases such as NTH1 and NEIL2 may also play a role in its removal, potentially as backup enzymes.[5][7]
Following the excision of 8-oxo-dA by a DNA glycosylase, the resulting abasic (AP) site is further processed by AP endonuclease 1 (APE1), DNA polymerase, and DNA ligase to restore the correct DNA sequence.
| Enzyme | Substrate | KM (nM) | kcat (min-1) | kcat/KM (nM-1 min-1) x 103 | Reference(s) |
| NEIL1 | 8-oxo-dA:C | 44 ± 5 | 0.21 ± 0.01 | 4.8 ± 0.6 | [6] |
| OGG1 | 8-oxo-dA:C | 15 ± 2 | 0.45 ± 0.02 | 30 ± 5 | [6] |
Table 2: Kinetic Parameters of DNA Glycosylases for this compound.
Signaling Pathways and Cellular Responses
The presence of oxidative DNA damage, including 8-oxo-dA, triggers a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). While specific signaling cascades initiated exclusively by 8-oxo-dA are not well-defined, it is understood to contribute to the overall oxidative stress signal that activates key kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[8][9][10] These kinases, in turn, phosphorylate a multitude of downstream targets to orchestrate cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis.
Much of our understanding of signaling in response to oxidized purines comes from studies of 8-oxo-dG. The repair of 8-oxo-dG by OGG1 and the subsequent release of the free base, 8-oxoguanine, can activate small GTPases like Ras and Rac1, leading to the activation of downstream pro-inflammatory and survival pathways.[11][12] It is plausible that a similar mechanism exists for 8-oxo-dA, where its excision product could act as a signaling molecule.
Figure 1: Generalized Signaling Pathway for 8-oxo-dA Damage. This diagram illustrates the formation of 8-oxo-dA, its recognition by the BER pathway, and the activation of the general DNA Damage Response.
Experimental Protocols
Accurate detection and quantification of 8-oxo-dA are essential for studying its biological roles. Below are detailed methodologies for two common techniques.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This is a highly sensitive and specific method for the simultaneous quantification of 8-oxo-dA and other oxidized nucleosides.
I. DNA Isolation and Hydrolysis:
-
DNA Extraction: Isolate genomic DNA from cells or tissues using a method that minimizes adventitious oxidation, such as a sodium iodide-based protocol or commercial kits designed for oxidative damage analysis.
-
DNA Quantification: Determine the concentration and purity of the isolated DNA using UV spectrophotometry (A260/A280 ratio).
-
Enzymatic Digestion:
-
To 50-100 µg of DNA, add an internal standard (e.g., [15N5]8-oxo-dA).
-
Perform enzymatic hydrolysis to nucleosides using a cocktail of nuclease P1 and alkaline phosphatase. Incubate at 37°C for 2-4 hours.
-
Centrifuge the sample to pellet any undigested material.
-
II. HPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the supernatant from the digested DNA sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of aqueous ammonium (B1175870) formate (B1220265) or formic acid and an organic modifier like methanol (B129727) or acetonitrile.
-
-
Mass Spectrometric Detection:
-
Couple the HPLC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in the positive ion, multiple reaction monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for 8-oxo-dA (e.g., m/z 284 → 168) and its internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of 8-oxo-dA.
-
Calculate the amount of 8-oxo-dA in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Figure 2: Experimental Workflow for HPLC-MS/MS Analysis of 8-oxo-dA.
32P-Postlabeling Assay
This is an ultrasensitive method for detecting DNA adducts, including 8-oxo-dA.
I. DNA Digestion and Adduct Enrichment:
-
DNA Digestion: Digest 1-10 µg of DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional but Recommended): Enrich the adducted nucleotides by either nuclease P1 digestion (which dephosphorylates normal nucleotides but not many adducts) or butanol extraction.
II. 32P-Labeling and Chromatographic Separation:
-
32P-Labeling: Label the 5'-hydroxyl group of the enriched adducts with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
Thin-Layer Chromatography (TLC):
-
Spot the 32P-labeled digest onto a polyethyleneimine (PEI)-cellulose TLC plate.
-
Develop the chromatogram in multiple dimensions using different solvent systems to achieve separation of the adducted nucleotides from the normal nucleotides.
-
-
Detection and Quantification:
-
Visualize the separated, radiolabeled adducts by autoradiography or phosphorimaging.
-
Quantify the amount of 8-oxo-dA by measuring the radioactivity of the corresponding spot and comparing it to the total radioactivity of the sample.
-
Conclusion
This compound is a significant, though often overlooked, product of oxidative DNA damage. Its formation serves as a reliable biomarker of oxidative stress, and its miscoding potential underscores the importance of efficient DNA repair for maintaining genomic stability. The Base Excision Repair pathway, primarily involving the DNA glycosylases NEIL1 and OGG1, is the main line of defense against 8-oxo-dA. While the specific signaling pathways triggered by 8-oxo-dA are still under investigation, it is clear that its presence contributes to the activation of the broader DNA Damage Response. The detailed experimental protocols provided in this guide will aid researchers in the accurate detection and quantification of 8-oxo-dA, facilitating further investigation into its roles in health and disease and the development of novel therapeutic interventions.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Kinetics of substrate recognition and cleavage by human 8-oxoguanine-DNA glycosylase | Semantic Scholar [semanticscholar.org]
- 3. Kinetics of substrate recognition and cleavage by human 8-oxoguanine-DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NEIL1 and NEIL2 Are Recruited as Potential Backup for OGG1 upon OGG1 Depletion or Inhibition by TH5487 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of mammalian NEIL1 protein in the repair of 8-oxo-7,8-dihydroadenine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NEIL1 and NEIL2 Are Recruited as Potential Backup for OGG1 upon OGG1 Depletion or Inhibition by TH5487 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dual Inhibitors of 8-Oxoguanine Surveillance by OGG1 and NUDT1 - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of 8-Oxo-2'-deoxyadenosine Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative damage to DNA is a constant threat to genomic integrity, implicated in a wide range of pathological conditions including cancer and neurodegenerative diseases. While 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) is the most studied oxidative DNA lesion, 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxo-dA), a product of adenine (B156593) oxidation, is emerging as a significant, albeit less abundant, contributor to mutagenesis and cellular signaling. This technical guide provides an in-depth exploration of the biological significance of 8-oxo-dA formation, detailing its mechanisms of formation, mutagenic consequences, and the cellular repair pathways that counteract its effects. Furthermore, we delve into its potential role in modulating signaling pathways and present current methodologies for its detection and quantification, offering a valuable resource for researchers and professionals in drug development.
Introduction
Reactive oxygen species (ROS), generated as byproducts of normal cellular metabolism and from exogenous sources, can induce a variety of modifications to DNA bases. Among these, the oxidation of purines is a frequent event. 8-oxo-dA is formed by the attack of ROS, particularly the hydroxyl radical (•OH), at the C8 position of the adenine base[1]. Although less abundant than 8-oxo-dG, the formation of 8-oxo-dA is a significant event that can lead to A→C transversions, thus contributing to the mutational landscape of cells[2][3]. The accumulation of 8-oxo-dA has been associated with various diseases, underscoring the importance of understanding its biological roles and the cellular mechanisms that have evolved to mitigate its harmful effects.
Formation of 8-Oxo-2'-deoxyadenosine
The primary mechanism of 8-oxo-dA formation involves the reaction of deoxyadenosine (B7792050) with hydroxyl radicals. This highly reactive species adds to the C8 position of the adenine ring, forming a C8-OH-adduct radical. Subsequent oxidation of this intermediate leads to the stable 8-oxo-dA lesion.
Mutagenic Potential and Signature
The presence of 8-oxo-dA in the DNA template can lead to misincorporation of nucleotides during DNA replication. Studies in mammalian cells have shown that 8-oxo-dA primarily induces targeted A→C transversions[2][3]. The mutagenic frequency is influenced by the local sequence context but is generally lower than that observed for 8-oxo-dG[2][3]. This specific mutational signature can serve as an indicator of adenine oxidation-induced DNA damage in genomic analyses.
Cellular Repair of this compound
Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of oxidative DNA damage. The primary pathway for the removal of 8-oxo-dA is the Base Excision Repair (BER) pathway.
The Role of NEIL1 in 8-oxo-dA Repair
Recent evidence strongly suggests that the human DNA glycosylase, Endonuclease VIII-like 1 (NEIL1), plays a crucial role in the recognition and excision of 8-oxo-dA[4][5][6]. NEIL1 efficiently removes 8-oxo-adenine from DNA, particularly when it is paired with cytosine (8-oxo-A:C)[4][6]. The repair process is initiated by the glycosylase activity of NEIL1, which cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, releasing the 8-oxo-adenine base and creating an apurinic/apyrimidinic (AP) site. Following base removal, the AP lyase activity of NEIL1 or AP endonuclease 1 (APE1) incises the DNA backbone, preparing the site for subsequent repair synthesis and ligation to restore the correct DNA sequence.
While NEIL1 shows robust activity on 8-oxo-A:C pairs, other DNA glycosylases may also contribute to the repair of 8-oxo-dA in different contexts. For instance, MUTYH is known to excise adenine misincorporated opposite 8-oxo-dG, playing a crucial role in preventing G:C to T:A transversions[3][7][8][9]. However, its direct role in the excision of 8-oxo-dA from the DNA backbone is less clear.
Signaling Pathways and Biological Roles
Beyond its mutagenic potential, 8-oxo-dA may also function as a signaling molecule, influencing cellular processes by modulating the activity of transcription factors.
Modulation of CREB and NF-κB Activity
Studies have shown that the presence of 8-oxo-dA within the recognition sequences of the transcription factors CREB (cAMP response element-binding protein) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) can increase their binding affinity to DNA[10]. This suggests a potential mechanism by which oxidative stress, through the formation of 8-oxo-dA, could directly influence gene expression programs regulated by these key transcription factors, which are involved in inflammation, immunity, and cell survival. The precise downstream consequences of this enhanced binding are an active area of research.
References
- 1. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimulation of DNA glycosylase activity of OGG1 by NEIL1: functional collaboration between two human DNA glycosylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of mammalian NEIL1 protein in the repair of 8-oxo-7,8-dihydroadenine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Oxoguanine causes neurodegeneration during MUTYH-mediated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absence of the DNA repair enzyme human 8-oxoguanine glycosylase is associated with an aggressive breast cancer phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lung cancer patients have increased 8-hydroxydeoxyguanosine levels in peripheral lung tissue DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lung Cancer Patients Have Increased 8‐Hydroxydeoxyguanosine Levels in Peripheral Lung Tissue DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 8-hydroxy-2′-deoxyguanosine in colorectal adenocarcinoma – is it a result of oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of A to C Transversion by 8-Oxo-2'-deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxidative DNA damage is a constant threat to genomic integrity, with 8-Oxo-2'-deoxyadenosine (8-oxo-dA) emerging as a significant premutagenic lesion. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the A to C transversion mutation induced by 8-oxo-dA. A key event in this process is the conformational change of 8-oxo-dA to its syn form, which facilitates the misincorporation of a guanine (B1146940) nucleotide by various DNA polymerases during replication. This guide details the aberrant base pairing, the roles of specific DNA polymerases, and the cellular responses to this form of DNA damage. Quantitative data on the kinetics of nucleotide incorporation and the frequency of A to C transversions are presented, along with detailed experimental protocols for their study. Visualizations of the key pathways and experimental workflows are provided to facilitate a deeper understanding of this critical mutagenic process.
The Molecular Basis of 8-oxo-dA Induced Mutagenesis
The primary cause of A to C transversions originating from 8-oxo-dA is the chemical instability of the oxidized adenine (B156593) base. Unlike canonical DNA bases, 8-oxo-dA can readily rotate around its glycosidic bond, interconverting between the anti and syn conformations. While the anti conformation of 8-oxo-dA still preferentially pairs with thymine (B56734) (T), the syn conformation presents a Hoogsteen edge that is structurally compatible with guanine (G).[1][2] This aberrant 8-oxo-dA(syn):dGTP(anti) base pair can be accommodated by the active sites of several DNA polymerases, leading to the incorporation of guanine opposite the damaged adenine.[3][4] If this mismatch is not corrected by cellular DNA repair mechanisms, a subsequent round of replication will result in a C being incorporated opposite the G, thus completing the A to C transversion.
The mutagenic potential of 8-oxo-dA has been demonstrated in mammalian cells, where it induces A:T → C:G transversions.[1][5] However, its mutagenic effect is generally considered to be moderate and is influenced by the DNA sequence context.[1][5]
Role of DNA Polymerases in 8-oxo-dA Bypass and Mutagenesis
The bypass of an 8-oxo-dA lesion is a critical step in the mutagenic process and is mediated by various DNA polymerases, each with different efficiencies and fidelities.
-
Translesion Synthesis (TLS) Polymerases: Y-family polymerases such as Pol η, Pol ι, and Pol κ, along with the B-family polymerase Pol ζ, are specialized in replicating through DNA lesions. Studies have shown that Pol η can incorporate dGTP opposite 8-oxo-dA with significant efficiency.[4]
-
X-Family Polymerases: DNA polymerase β (Pol β), a key enzyme in base excision repair (BER), has been shown to insert dGTP opposite 8-oxo-dA with a higher efficiency than opposite an undamaged adenine, highlighting its role in the mutagenic potential of this lesion.[5]
-
Replicative Polymerases: While high-fidelity replicative polymerases generally stall at DNA lesions, they can, under certain conditions, participate in the bypass of 8-oxo-dA, sometimes leading to incorrect nucleotide incorporation.
The choice of polymerase for bypassing 8-oxo-dA is a crucial determinant of the mutational outcome. The ability of certain polymerases to accommodate the distorted geometry of the 8-oxo-dA(syn):dGTP base pair in their active site is a key factor in promoting the A to C transversion.
Quantitative Analysis of A to C Transversion
The frequency and efficiency of dGTP incorporation opposite 8-oxo-dA have been quantified through various in vitro and in vivo studies.
Table 1: Steady-State Kinetic Parameters for Nucleotide Incorporation Opposite 8-oxo-dA
| DNA Polymerase | Nucleotide | Km (μM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (min-1μM-1) | Reference |
| Human Pol β | dGTP | 140 ± 20 | 0.057 ± 0.004 | 0.00041 | [6] |
| Human Pol η | dGTP | - | - | Fins dTTP ~2x > Fins dGTP | [5] |
| Dpo4 | dGTP | - | - | Fins dTMP ~14x > Fins dGTP | [5] |
Note: "-" indicates that specific quantitative data was not available in the cited sources. The relative efficiency of Pol η and Dpo4 is presented as a preference due to the nature of the data in the available literature.
Table 2: In Vivo Mutagenesis of 8-oxo-dA
| Cell Line | Sequence Context | Mutation Frequency (MF) | A → C Transversion Frequency | Reference |
| NIH 3T3 cells | 5′-…GGCCXAG-3′ (HRAS) | - | 55% of clones | [5] |
| COS-7 cells | 5′-…TCCTXGCCT…-3′ (HRAS) | ~1.2% | - | [5] |
| COS-7 cells | 5′-…CCTGXCCTC…-3′ | ~0.24% | - | [5] |
Note: "X" represents the position of 8-oxo-dA.
Experimental Protocols
Single-Nucleotide Incorporation Assay (Steady-State Kinetics)
This assay measures the rate of incorporation of a single nucleotide opposite an 8-oxo-dA lesion in a DNA template.
Materials:
-
Purified DNA polymerase
-
Synthetic DNA primer-template duplex with a site-specific 8-oxo-dA
-
dGTP and other dNTPs
-
Reaction buffer appropriate for the DNA polymerase
-
Radiolabeled primer or dNTP for detection
-
Denaturing polyacrylamide gel
-
Phosphorimager or equivalent detection system
Protocol:
-
Primer-Template Annealing: Anneal a 5'-radiolabeled primer to a synthetic template oligonucleotide containing a single 8-oxo-dA at a 1:1.5 molar ratio by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Reaction Setup: Prepare reaction mixtures containing the annealed primer-template, reaction buffer, and varying concentrations of dGTP.
-
Initiation: Initiate the reaction by adding the DNA polymerase.
-
Incubation: Incubate the reactions at the optimal temperature for the polymerase for a time course that ensures single-turnover conditions.
-
Quenching: Stop the reactions by adding a quench buffer (e.g., EDTA and formamide).
-
Analysis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Quantification: Quantify the amount of extended primer using a phosphorimager.
-
Data Analysis: Plot the initial velocity of the reaction against the dGTP concentration and fit the data to the Michaelis-Menten equation to determine Km and kcat.
Shuttle Vector Mutagenesis Assay
This assay is used to determine the mutagenic frequency and spectrum of 8-oxo-dA in mammalian cells.
Materials:
-
Shuttle vector plasmid (e.g., pZ189, supF-based vectors)
-
Oligonucleotide containing a site-specific 8-oxo-dA
-
Restriction enzymes
-
DNA ligase
-
Competent mammalian cells for transfection (e.g., COS-7)
-
Competent E. coli for plasmid rescue and analysis
-
DNA sequencing reagents and equipment
Protocol:
-
Vector Construction: Ligate a synthetic oligonucleotide containing a site-specific 8-oxo-dA into the shuttle vector.
-
Transfection: Transfect the 8-oxo-dA-containing vector into mammalian cells.
-
Replication in Mammalian Cells: Allow the vector to replicate in the mammalian cells for a defined period (e.g., 48 hours).
-
Plasmid Rescue: Isolate the progeny plasmids from the mammalian cells.
-
Transformation of E. coli: Transform competent E. coli with the rescued plasmids.
-
Mutant Screening: Plate the transformed E. coli on a selective medium to identify mutant colonies (e.g., based on a reporter gene like supF).
-
Mutation Frequency Calculation: Calculate the mutation frequency as the ratio of mutant colonies to the total number of colonies.
-
DNA Sequencing: Isolate plasmid DNA from mutant colonies and sequence the region containing the original lesion to determine the nature of the mutation (i.e., A to C transversion).
Visualizing the Mechanisms
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways and experimental workflows described in this guide.
Caption: Mechanism of 8-oxo-dA induced A to C transversion.
Caption: Workflow for a shuttle vector mutagenesis assay.
Cellular Defense Mechanisms
While DNA polymerases can misincorporate nucleotides opposite 8-oxo-dA, cells possess repair mechanisms to counteract this mutagenic threat. The primary pathway for repairing oxidative base damage is the Base Excision Repair (BER) pathway. Specific DNA glycosylases can recognize and excise 8-oxo-dA from the DNA backbone, initiating a cascade of events that leads to the replacement of the damaged base with a correct adenine. However, the efficiency of 8-oxo-dA repair can vary, and if the lesion is not repaired before DNA replication, the mutagenic potential remains.
Conclusion
The A to C transversion induced by 8-oxo-dA is a significant consequence of oxidative DNA damage. The mechanism is rooted in the conformational flexibility of the 8-oxo-dA lesion, which allows for non-canonical base pairing with guanine. The involvement of various DNA polymerases, particularly translesion synthesis and repair polymerases, in the bypass of this lesion is a critical factor in determining the mutagenic outcome. Understanding the intricacies of this process, from the molecular interactions to the cellular responses, is crucial for developing strategies to mitigate the impact of oxidative stress on genomic stability and for the development of novel therapeutic interventions targeting DNA repair pathways. This guide provides a foundational resource for researchers and professionals working to unravel the complexities of DNA damage and mutagenesis.
References
- 1. Regulation of oxidative DNA damage repair: the adenine:8-oxo-guanine problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Oxidative damage DNA: 8-oxoGua and 8-oxodG as molecular markers of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Oxoadenine: A «New» Player of the Oxidative Stress in Mammals? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a versatile high-throughput mutagenesis assay with multiplexed short-read NGS using DNA-barcoded supF shuttle vector library amplified in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of 8-Oxo-2'-deoxyadenosine: An In-depth Technical Guide
An Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Oxo-2'-deoxyadenosine (8-oxo-dA) is a significant lesion in DNA and the cellular nucleotide pool, arising from the pervasive threat of oxidative stress. While less abundant than its well-studied counterpart, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), 8-oxo-dA is a critical biomarker of oxidative damage and a potent mutagen. Its presence in the genome can lead to A:T to C:G transversions, implicating it in the etiology of various pathologies, including cancer and neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of 8-oxo-dA, with a focus on quantitative data, experimental methodologies, and its role in cellular signaling pathways.
Discovery and Historical Context
The story of 8-oxo-dA is intrinsically linked to the broader field of oxidative DNA damage research. Following the identification of 8-oxo-dG as a major product of guanine (B1146940) oxidation, researchers began to investigate the effects of reactive oxygen species (ROS) on other DNA bases.
The oxidation of adenine (B156593) to 7,8-dihydro-8-oxoadenine (8-oxoA) was first observed in aqueous solutions subjected to γ-radiation.[1] Subsequently, this lesion was identified in DNA samples exposed to oxidizing agents, in murine chromatin, and in the DNA of tumor cells.[1] These early studies established 8-oxo-dA as a tangible consequence of oxidative stress on the genome. It was determined that adenine is less susceptible to oxidation than guanine due to its higher redox potential.[2] The amount of 8-oxo-dA induced by stressors like ionizing radiation or hydrogen peroxide is approximately two to three times lower than that of 8-oxo-dG.[2] However, in certain cancer cells, the ratio of 8-oxo-dA to 8-oxo-dG can approach 1:1.[3]
Quantitative Analysis of this compound
The accurate quantification of 8-oxo-dA in biological matrices is crucial for its validation as a biomarker of oxidative stress. The low abundance of this lesion necessitates highly sensitive analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the method of choice.
Table 1: Levels of this compound in Human Tissues and Fluids
| Biological Matrix | Condition | 8-oxo-dA Level (lesions per 106 dA) | Analytical Method | Reference |
| Human Retinal mtDNA | Control | 11 | LC-nanoESI-MS/MS | [4] |
| Human Retinal mtDNA | Age-Related Macular Degeneration (AMD) | 17 | LC-nanoESI-MS/MS | [4] |
| Human Retinal nDNA | Control | 0.04 | LC-nanoESI-MS/MS | [4] |
| Human Retinal nDNA | Age-Related Macular Degeneration (AMD) | 0.05 | LC-nanoESI-MS/MS | [4] |
| Human Urine | Healthy Volunteers | < 0.3 nM | HPLC-ESI-MS/MS | [5] |
| Calf Thymus DNA | Commercial | 7.1 ± 0.2 | HPLC-MS/MS | [6] |
Table 2: Mutagenic Frequency of this compound in Mammalian Cells
| Cell Line | Sequence Context | Mutation Frequency (%) | Predominant Mutation | Reference |
| Mouse Embryonic Fibroblasts | HRAS oncogene hotspot | Comparable to 8-oxo-dG | A:T → C:G transversions, A:T → G:C transitions | [1] |
Experimental Protocols
Chemical Synthesis of this compound Phosphoramidite (B1245037)
The site-specific incorporation of 8-oxo-dA into oligonucleotides for research purposes requires the chemical synthesis of its phosphoramidite derivative. The following protocol is a general guide based on established methods for modified nucleosides.
Experimental Workflow: Synthesis of 8-Oxo-dA Phosphoramidite
Caption: Workflow for the chemical synthesis of 8-Oxo-dA phosphoramidite.
Protocol:
-
Synthesis of 8-Benzyloxy-2'-deoxyadenosine:
-
Dissolve 8-Bromo-2'-deoxyadenosine in anhydrous DMF.
-
Add sodium hydride (NaH) portion-wise at 0°C.
-
Add benzyl alcohol and stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with methanol (B129727) and purify the product by silica (B1680970) gel chromatography.
-
-
Synthesis of this compound:
-
Dissolve the 8-benzyloxy intermediate in methanol.
-
Add Palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC/LC-MS).
-
Filter the catalyst and concentrate the filtrate to obtain this compound.
-
-
5'-O-DMT Protection:
-
Co-evaporate the dried this compound with anhydrous pyridine.
-
Dissolve in anhydrous pyridine and add 4,4'-dimethoxytrityl chloride (DMT-Cl).
-
Stir at room temperature until completion.
-
Quench with methanol and purify the 5'-O-DMT-8-oxo-2'-deoxyadenosine by silica gel chromatography.
-
-
Phosphitylation:
-
Dissolve the 5'-O-DMT protected nucleoside in anhydrous dichloromethane.
-
Add N,N-diisopropylethylamine (DIPEA).
-
Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at 0°C.
-
Stir at room temperature until the reaction is complete.
-
Purify the final this compound phosphoramidite by silica gel chromatography under an inert atmosphere. Store the final product under argon at -20°C.
-
Quantification of 8-Oxo-dA in DNA by LC-MS/MS
This protocol outlines the general steps for the sensitive detection and quantification of 8-oxo-dA in DNA samples.
Experimental Workflow: LC-MS/MS Analysis of 8-Oxo-dA
Caption: General workflow for the quantification of 8-oxo-dA in DNA by LC-MS/MS.
Protocol:
-
DNA Isolation:
-
Isolate DNA from tissues or cells using a method that minimizes artifactual oxidation (e.g., sodium iodide method or commercial kits with added antioxidants like desferrioxamine).
-
-
Enzymatic Digestion:
-
Digest 10-50 µg of DNA to nucleosides using nuclease P1 followed by alkaline phosphatase.
-
Include an internal standard, such as 15N5-labeled 8-oxo-dA, for accurate quantification by isotope dilution.
-
-
Sample Cleanup (Optional):
-
For complex matrices, a solid-phase extraction (SPE) step can be used to enrich for nucleosides and remove interfering substances.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column on a UPLC system. A typical mobile phase would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for detection. The specific transitions for 8-oxo-dA (m/z 268 → 152) and its labeled internal standard should be monitored.
-
-
Quantification:
-
Generate a standard curve using known concentrations of 8-oxo-dA.
-
Calculate the amount of 8-oxo-dA in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
In Vitro DNA Glycosylase Activity Assay
This protocol can be used to measure the excision activity of DNA glycosylases (e.g., OGG1, TDG, NEIL1) on a DNA substrate containing a site-specific 8-oxo-dA.
Experimental Workflow: DNA Glycosylase Activity Assay
Caption: Workflow for an in vitro DNA glycosylase activity assay.
Protocol:
-
Substrate Preparation:
-
Synthesize and purify an oligonucleotide containing a single 8-oxo-dA.
-
5'-end label the oligonucleotide with 32P using T4 polynucleotide kinase and [γ-32P]ATP.
-
Anneal the labeled strand to its complementary strand to form a duplex substrate.
-
-
Glycosylase Reaction:
-
Incubate the radiolabeled DNA substrate with a purified DNA glycosylase in a reaction buffer at 37°C for various time points.
-
-
AP Site Cleavage:
-
Stop the reaction and cleave the resulting apurinic/apyrimidinic (AP) site by adding NaOH or by enzymatic cleavage with APE1.
-
-
Analysis:
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the gel by autoradiography or phosphorimaging.
-
Quantify the amount of cleaved product to determine the enzyme's activity. Kinetic parameters (kobs) can be determined by plotting the percentage of product formed over time.
-
Biological Significance and Cellular Response
Mutagenicity
8-oxo-dA is a miscoding lesion that can lead to point mutations during DNA replication. The primary mutagenic outcome is the insertion of a guanine opposite 8-oxo-dA, resulting in an A:T to C:G transversion after the subsequent round of replication.[2] The mutagenic potential of 8-oxo-dA in mammalian cells is significant and can be comparable to that of 8-oxo-dG, depending on the sequence context.[1]
DNA Repair
Cells have evolved mechanisms to remove 8-oxo-dA from the genome, primarily through the Base Excision Repair (BER) pathway. Several DNA glycosylases have been shown to recognize and excise 8-oxo-dA:
-
8-Oxoguanine DNA Glycosylase 1 (OGG1): While its primary substrate is 8-oxo-dG, OGG1 can also excise 8-oxo-dA, particularly when it is paired with cytosine.[7]
-
Thymine DNA Glycosylase (TDG): TDG shows robust activity against 8-oxo-dA when it is mispaired with guanine.
-
Nei-like DNA Glycosylase 1 (NEIL1): NEIL1 is another DNA glycosylase that can remove 8-oxo-dA from DNA.
Table 3: Kinetic Parameters for 8-Oxo-dA Excision by DNA Glycosylases
| Enzyme | Substrate (8-oxo-dA paired with) | kobs (min-1) | Km (nM) | Reference |
| hOGG1 | C | Data not consistently available in this specific format | Data not consistently available in this specific format | [7] |
| hTDG | G | Data not consistently available in this specific format | Data not consistently available in this specific format | |
| hNEIL1 | C | Data not consistently available in this specific format | Data not consistently available in this specific format |
Note: While the activity of these enzymes on 8-oxo-dA has been demonstrated, detailed and directly comparable kinetic parameters are not as readily available in the literature as they are for 8-oxo-dG.
Signaling Pathways
Recent evidence has unveiled a fascinating role for 8-oxoadenine derivatives beyond the realm of DNA damage, implicating them as signaling molecules in the innate immune system. Specifically, certain synthetic 8-oxoadenine compounds have been identified as potent agonists of Toll-like Receptor 7 (TLR7).[5][8][9][10][11][12][13] TLR7 is an endosomal receptor that typically recognizes single-stranded viral RNA, and its activation triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.
This signaling is primarily mediated through the MyD88-dependent pathway. Upon ligand binding, TLR7 recruits the adaptor protein MyD88, which in turn recruits and activates members of the IRAK family of kinases. This leads to the activation of TRAF6 and ultimately the transcription factors NF-κB and IRF7, which drive the expression of inflammatory genes and type I interferons.
Signaling Pathway: 8-Oxoadenine Derivative Activation of TLR7
Caption: MyD88-dependent signaling pathway activated by 8-oxoadenine derivatives through TLR7.
Conclusion
This compound, once a lesser-known cousin of 8-oxo-dG, has emerged as a significant player in the landscape of oxidative DNA damage. Its established mutagenicity and the discovery of its role in innate immune signaling underscore its importance in both pathology and normal physiological processes. The continued development of sensitive analytical methods and detailed biochemical studies will further illuminate the multifaceted roles of this intriguing molecule, offering new avenues for research and therapeutic intervention in diseases linked to oxidative stress and immune dysregulation.
References
- 1. Myd88-Dependent Toll-Like Receptor 7 Signaling Mediates Protection from Severe Ross River Virus-Induced Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Oxoadenine: A «New» Player of the Oxidative Stress in Mammals? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of substrate recognition and cleavage by human 8-oxoguanine-DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of 8-oxoadenines with toll-like-receptor 7 and 8 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous measurement of 8-oxo-2'-deoxyguanosine and this compound by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 8-oxoguanosine phosphoramidite and its incorporation into Oligoribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of 8-oxoadenines with toll-like-receptor 7 and 8 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantifying the Level of 8-oxo-dG Using ELISA Assay to Evaluate Oxidative DNA Damage in MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Base Excision Repair Pathways for 8-Oxo-2'-deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxidative damage to DNA is a constant threat to genomic integrity, with 8-Oxo-2'-deoxyadenosine (8-oxo-dA) being a significant mutagenic lesion arising from the oxidation of adenine (B156593). The primary cellular defense against such non-bulky base lesions is the Base Excision Repair (BER) pathway. This guide provides a comprehensive technical overview of the BER pathways responsible for the recognition and removal of 8-oxo-dA. It details the key DNA glycosylases involved, their substrate specificities, and the subsequent enzymatic steps of both short-patch and long-patch BER. Furthermore, this document includes quantitative kinetic data for the involved enzymes, detailed experimental methodologies for studying these pathways, and visual representations of the core processes to facilitate a deeper understanding for research and therapeutic development.
Introduction to this compound and its Repair
Reactive oxygen species (ROS), generated as byproducts of cellular metabolism and from exogenous sources, can induce a variety of DNA lesions. Among these, 8-oxo-dA is a prevalent form of adenine oxidation.[1] If left unrepaired, 8-oxo-dA can lead to A→C and A→G transversions, posing a significant threat to genomic stability. The cell employs the Base Excision Repair (BER) pathway to counteract such threats. BER is a multi-step process initiated by a DNA glycosylase that recognizes and excises the damaged base. The resulting abasic (AP) site is then processed by one of two major sub-pathways: short-patch BER, which replaces a single nucleotide, or long-patch BER, which synthesizes a stretch of 2-10 nucleotides.[2][3]
Key DNA Glycosylases in 8-oxo-dA Repair
Several DNA glycosylases have been identified to possess activity against 8-oxo-dA, each with distinct efficiencies and substrate preferences.
Thymine (B56734) DNA Glycosylase (TDG)
Thymine DNA Glycosylase (TDG) emerges as a highly efficient enzyme for the excision of 8-oxo-dA.[1] Notably, its activity is significantly influenced by the base paired opposite the lesion. TDG exhibits robust activity when 8-oxo-dA is paired with guanine (B1146940) (G), adenine (A), or cytosine (C), and lower, yet still significant, activity when paired with thymine (T). This broad specificity suggests a primary role for TDG in the removal of 8-oxo-dA from the genome.
8-Oxoguanine DNA Glycosylase 1 (OGG1)
Human 8-oxoguanine DNA glycosylase 1 (OGG1) is the primary enzyme for the repair of 8-oxo-7,8-dihydroguanine (8-oxo-dG).[4] However, it also demonstrates the ability to excise 8-oxo-dA, although with lower efficiency.[5] This activity is most prominent when 8-oxo-dA is paired with cytosine (C).[6][7] OGG1 is considered a bifunctional glycosylase, possessing both N-glycosylase and AP-lyase activities.[4]
Endonuclease VIII-like 1 (NEIL1)
NEIL1 is another DNA glycosylase that contributes to the repair of 8-oxo-dA. Similar to OGG1, NEIL1 efficiently removes 8-oxo-dA when it is paired with cytosine.[6][7] In a reconstituted in vitro BER system, NEIL1-initiated repair of 8-oxo-dA can sometimes be abortive, halting after base removal and strand cleavage. This suggests that the subsequent steps may require additional factors.[6][7]
Endonuclease III Homolog 1 (NTH1)
While NTH1 is a key enzyme in the repair of oxidized pyrimidines, its role in the repair of 8-oxo-dA is not well-established. Some studies suggest it may have weak activity on oxidized purines in specific contexts, but it is not considered a primary enzyme for 8-oxo-dA repair.
The Base Excision Repair Pathways for 8-oxo-dA
The repair of 8-oxo-dA proceeds through a series of coordinated enzymatic steps following its recognition and excision by a DNA glycosylase.
Initiation: Glycosylase-Mediated Base Excision
The BER pathway is initiated by the recognition of the 8-oxo-dA lesion by a DNA glycosylase (TDG, OGG1, or NEIL1). The glycosylase cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, releasing the 8-oxoadenine base and leaving an apurinic/apyrimidinic (AP) site in the DNA backbone.
AP Site Processing and Repair Synthesis
Following the creation of an AP site, the repair can proceed via one of two sub-pathways:
The canonical and most common form of BER, short-patch repair, involves the replacement of a single nucleotide.
-
AP Endonuclease 1 (APE1) recognizes the AP site and incises the phosphodiester backbone 5' to the lesion, generating a 3'-hydroxyl (3'-OH) and a 5'-deoxyribose phosphate (B84403) (5'-dRP) terminus.
-
DNA Polymerase β (Pol β) binds to the nicked site. Its dRP-lyase activity removes the 5'-dRP moiety, and its polymerase activity fills the single-nucleotide gap.
-
DNA Ligase IIIα (LIG3A) , in complex with X-ray repair cross-complementing protein 1 (XRCC1) , seals the remaining nick in the DNA backbone, completing the repair process.
In certain situations, such as when the 5'-dRP terminus is modified and resistant to Pol β's lyase activity, the cell utilizes the long-patch BER pathway.[2]
-
APE1 incises the AP site as in the short-patch pathway.
-
DNA Polymerase δ/ε (Pol δ/ε) , in conjunction with the processivity factor Proliferating Cell Nuclear Antigen (PCNA) , synthesizes a stretch of 2-10 nucleotides, displacing the downstream DNA strand containing the 5'-dRP.
-
Flap Endonuclease 1 (FEN1) recognizes and removes the displaced single-stranded flap.
-
DNA Ligase I (LIG1) seals the nick to complete the repair.
Quantitative Data on Enzyme Kinetics
The efficiency of 8-oxo-dA excision varies significantly among the different DNA glycosylases and is highly dependent on the opposing base.
| Enzyme | 8-oxo-dA paired with | kmax (min-1) | K0.5 (µM) | Catalytic Efficiency (kmax/K0.5) (µM-1min-1) | Reference |
| Thymine DNA Glycosylase (TDG) | G | 39.8 ± 0.7 | 0.010 ± 0.001 | 3919 ± 308 | [2] |
| A | 9.55 ± 0.44 | 0.139 ± 0.023 | 69 ± 12 | [2] | |
| C | 4.39 ± 0.10 | 0.084 ± 0.008 | 52 ± 5 | [2] | |
| T | 0.135 ± 0.005 | 0.251 ± 0.029 | 0.54 ± 0.06 | [2] | |
| OGG1 | C | Modest Activity | - | - | [6][7] |
| NEIL1 | C | Efficient Removal | - | - | [6][7] |
Experimental Protocols
Synthesis of Oligonucleotides Containing 8-oxo-dA
The chemical synthesis of oligonucleotides with a site-specific 8-oxo-dA lesion is crucial for in vitro studies. A common method involves the conversion of 8-bromo-2'-deoxyadenosine (B120125) (8-Br-dA) into an 8-benzyloxy-substituted derivative, followed by catalytic hydrogenation.[1] Alternatively, 8-Br-dA can be treated with a mixture of 2-mercaptoethanol (B42355) and triethylamine.[1] These methods allow for the production of high-purity oligonucleotides for use in repair assays.
In Vitro Reconstituted BER Assay
This assay allows for the detailed study of the BER pathway using purified enzymes.
Materials:
-
Purified DNA glycosylase (TDG, OGG1, or NEIL1)
-
Purified APE1
-
Purified DNA Polymerase β
-
Purified DNA Ligase IIIα/XRCC1 (for short-patch) or DNA Ligase I (for long-patch)
-
Purified FEN1 and PCNA (for long-patch)
-
5'-radiolabeled oligonucleotide substrate containing a single 8-oxo-dA
-
Unlabeled complementary oligonucleotide
-
Reaction buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT)
-
dNTPs
-
Formamide (B127407) loading dye
-
Denaturing polyacrylamide gel
Procedure:
-
Substrate Annealing: Anneal the 5'-radiolabeled oligonucleotide containing 8-oxo-dA with its unlabeled complement to form a double-stranded DNA substrate.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, dNTPs, and the annealed DNA substrate.
-
Initiation of Repair: Add the DNA glycosylase to initiate the reaction. Incubate at 37°C for a specified time.
-
Addition of Subsequent Enzymes: For a complete BER assay, add APE1, Pol β, and the appropriate ligase (and FEN1/PCNA for long-patch) to the reaction mixture.
-
Time Course Analysis: At various time points, remove aliquots of the reaction and stop the reaction by adding formamide loading dye.
-
Product Analysis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Visualize the radiolabeled DNA fragments using autoradiography or phosphorimaging. The appearance of cleavage products and ligated full-length product indicates successful repair.
Conclusion
The base excision repair of 8-oxo-dA is a multifaceted process involving several DNA glycosylases with overlapping specificities. TDG appears to be a major player in the recognition and removal of this lesion, while OGG1 and NEIL1 likely serve as important backup enzymes, particularly for 8-oxo-dA:C mispairs. The subsequent repair can proceed through either short-patch or long-patch BER, ensuring the faithful restoration of the DNA sequence. A thorough understanding of these pathways, supported by quantitative kinetic data and robust experimental methodologies, is paramount for researchers in the fields of DNA repair, carcinogenesis, and for the development of novel therapeutic strategies targeting genomic instability.
References
- 1. 8-Oxoadenine: A «New» Player of the Oxidative Stress in Mammals? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Base excision repair - Wikipedia [en.wikipedia.org]
- 3. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxoguanine glycosylase - Wikipedia [en.wikipedia.org]
- 5. Catalytic and DNA-binding properties of the human Ogg1 DNA N-glycosylase/AP lyase: biochemical exploration of H270, Q315 and F319, three amino acids of the 8-oxoguanine-binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of mammalian NEIL1 protein in the repair of 8-oxo-7,8-dihydroadenine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of mammalian NEIL1 protein in the repair of 8-oxo-7,8-dihydroadenine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Response to 8-Oxo-2'-deoxyadenosine-Induced DNA Damage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative DNA damage is a constant threat to genomic integrity, arising from both endogenous metabolic processes and exogenous agents. While 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) is the most studied oxidative DNA lesion, 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxo-dA), another product of adenine (B156593) oxidation, presents its own set of challenges to the cell. The formation of 8-oxo-dA is a consequence of the attack by reactive oxygen species (ROS), particularly the hydroxyl radical (•OH), at the C8 position of the adenine base.[1] Although less abundant than 8-oxo-dG, 8-oxo-dA is mutagenic and has been implicated in various pathologies, including cancer and neurodegenerative diseases.[1][2] This technical guide provides an in-depth overview of the cellular mechanisms for detecting and repairing 8-oxo-dA, the enzymes involved, and the current understanding of the downstream cellular responses.
Mutagenic Potential of 8-Oxo-2'-deoxyadenosine
8-oxo-dA is a miscoding lesion that can lead to mutations during DNA replication. In mammalian cells, it has been shown to cause primarily A→C transversions and, to a lesser extent, A→G transitions.[3][4][5] The mutagenic outcome is dependent on the local DNA sequence context.[3][4] The mutation frequency of 8-oxo-dA is generally lower than that of 8-oxo-dG.[3][4]
DNA Repair of this compound
The primary pathway for the removal of 8-oxo-dA from DNA is the Base Excision Repair (BER) pathway. This process is initiated by a specialized class of enzymes called DNA glycosylases that recognize and excise the damaged base.
Key DNA Glycosylases Involved in 8-oxo-dA Repair
Several mammalian DNA glycosylases have been identified to possess activity towards 8-oxo-dA:
-
8-Oxoguanine DNA Glycosylase 1 (OGG1): While its primary substrate is 8-oxo-dG, OGG1 also excises 8-oxo-dA, but with a strong preference for 8-oxo-dA when it is paired with cytosine (C).[3][6] This activity is observed in both the nucleus and mitochondria.[6]
-
Nei-like DNA Glycosylase 1 (NEIL1): Similar to OGG1, NEIL1 efficiently removes 8-oxo-dA from 8-oxo-dA:C base pairs.[3][4] However, the repair process initiated by NEIL1 can be abortive, leading to an accumulation of incised DNA strands, which may require further processing by other enzymes like polynucleotide kinase/3'-phosphatase.[3]
-
Thymine (B56734) DNA Glycosylase (TDG): TDG exhibits a broader substrate specificity for 8-oxo-dA, excising it when paired with guanine (B1146940) (G), adenine (A), or cytosine (C) with high activity.[1] Its activity on 8-oxo-dA opposite thymine (T) is lower but still comparable to its activity on its canonical substrates.[1]
-
Unidentified Nuclear Glycosylase: Studies have shown that in nuclear extracts, there is an enzymatic activity that cleaves 8-oxo-dA when it is paired with guanine (G). This activity is distinct from OGG1.[6] The specific enzyme responsible for this has not yet been definitively identified.
-
MUTY Homolog (MUTYH): While MUTYH's primary role is to remove adenine misincorporated opposite 8-oxo-dG, its direct role in excising 8-oxo-dA has not been clearly established.[5][7]
The following diagram illustrates the known DNA glycosylases involved in the recognition and excision of 8-oxo-dA in different base pair contexts.
References
- 1. Single molecule glycosylase studies with engineered 8-oxoguanine DNA damage sites show functional defects of a MUTYH polyposis variant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An 8-oxo-guanine repair pathway coordinated by MUTYH glycosylase and DNA polymerase λ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repair of 8-oxoG:A Mismatches by the MUTYH Glycosylase: Mechanism, Metals & Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FSHing for DNA Damage: Key Features of MutY Detection of 8-Oxoguanine:Adenine Mismatches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Structure of the mammalian adenine DNA glycosylase MUTYH: insights into the base excision repair pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of substrate recognition and cleavage by human 8-oxoguanine-DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
8-Oxo-2'-deoxyadenosine in Mitochondrial versus Nuclear DNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of 8-oxo-2'-deoxyadenosine (8-oxo-dA), a significant form of oxidative DNA damage, with a specific focus on its differential accumulation and repair in mitochondrial versus nuclear DNA. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways.
Introduction
Reactive oxygen species (ROS), generated as byproducts of normal cellular metabolism and in response to environmental stressors, can induce a variety of lesions in DNA. Among these, this compound (8-oxo-dA) is a critical form of damage to purine (B94841) bases. The presence of 8-oxo-dA in DNA can lead to G:C to T:A transversion mutations if not repaired, thereby threatening genomic integrity. Due to the high levels of ROS production within mitochondria from oxidative phosphorylation, mitochondrial DNA (mtDNA) is particularly susceptible to oxidative damage compared to nuclear DNA (nDNA). Understanding the disparities in the levels and repair of 8-oxo-dA between these two crucial cellular compartments is essential for elucidating its role in various pathologies, including neurodegenerative diseases, cancer, and aging.
Quantitative Data: 8-oxo-dA and 8-oxo-dG Levels in Mitochondrial vs. Nuclear DNA
The following table summarizes the quantitative data on the levels of this compound (8-oxo-dA) and the more extensively studied 8-oxo-2'-deoxyguanosine (8-oxo-dG) in mitochondrial and nuclear DNA from human retinal pigment epithelium (RPE) and neural retina (NR). This data highlights the significantly higher burden of oxidative damage in mtDNA.
| Lesion | DNA Type | Tissue | Condition | Adducts per 106 Nucleotides (Mean ± SD) | Reference |
| 8-oxo-dA | mtDNA | RPE | Control | 11 ± (not specified) | [1] |
| RPE | AMD | 17 ± (not specified) | [1] | ||
| NR | - | 9.2 ± 5.5 | [1] | ||
| nDNA | NR | - | 0.04 - 0.05 | [1] | |
| 8-oxo-dG | mtDNA | RPE | Control | 170 ± (not specified) | [1] |
| RPE | AMD | 188 ± (not specified) | [1] | ||
| nDNA | RPE | Control | 0.54 ± (not specified) | [1] | |
| RPE | AMD | 0.96 ± (not specified) | [1] |
Experimental Protocols
Quantification of 8-oxo-dA and 8-oxo-dG by Liquid Chromatography-Nanoelectrospray Ionization-Tandem Mass Spectrometry (LC-NSI-MS/MS)
This protocol is adapted from a method developed for the simultaneous analysis of 8-oxo-dG and 8-oxo-dA in human retinal DNA[1].
1. DNA Isolation:
-
Isolate nuclear and mitochondrial DNA from tissue samples using a differential centrifugation method. The sodium iodide (NaI) method is recommended to minimize artificial oxidation during isolation[2].
2. DNA Hydrolysis:
-
To 10-20 µg of DNA, add internal standards ([¹³C,¹⁵N₂]8-oxo-dG and [¹³C₂,¹⁵N]8-oxo-dA).
-
Add nuclease P1 (20 units) in 10 mM sodium acetate (B1210297) buffer (pH 5.3) and incubate at 50 °C for 1 hour.
-
Add alkaline phosphatase (10 units) in 100 mM Tris-HCl buffer (pH 7.4) and incubate at 37 °C for 2 hours.
3. Sample Purification:
-
Purify the hydrolyzed DNA samples using a solid-phase extraction (SPE) column to remove interfering substances.
4. LC-NSI-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: Reversed-phase C18 column.
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) (pH 4.2).
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from 8% to 22% Methanol over 18 minutes.
-
Flow Rate: 300 nL/min.
-
-
Nanoelectrospray Ionization (NSI):
-
Operate in positive ion mode.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Monitor the following mass-to-charge ratio (m/z) transitions:
-
8-oxo-dG: m/z 284.2 → 168.2
-
8-oxo-dA: m/z 268.2 → 152.2
-
[¹³C,¹⁵N₂]8-oxo-dG (Internal Standard): m/z 287.2 → 171.2
-
[¹³C₂,¹⁵N]8-oxo-dA (Internal Standard): m/z 271.2 → 155.2
-
-
Collision Gas: Argon.
-
Collision Energy: 16 eV.
-
5. Quantification:
-
Construct calibration curves using known concentrations of 8-oxo-dA and 8-oxo-dG standards.
-
Quantify the amount of 8-oxo-dA and 8-oxo-dG in the samples by comparing their peak areas to those of the internal standards and the calibration curve.
Signaling Pathways and Repair Mechanisms
The primary pathway for the repair of oxidized bases in both the nucleus and mitochondria is the Base Excision Repair (BER) pathway.
Base Excision Repair of 8-oxo-Adenine
While the repair of 8-oxo-guanine is well-characterized, the specific mechanisms for 8-oxo-adenine are less understood but are believed to follow a similar pathway involving specific DNA glycosylases.
Figure 1. Simplified Base Excision Repair pathway for 8-oxo-adenine.
The repair of 8-oxo-A is primarily initiated by the DNA glycosylase NEIL1, which recognizes and excises the oxidized adenine (B156593) base[3]. If 8-oxo-A is mispaired with guanine, the MUTYH glycosylase may also be involved in removing the incorrect base[4]. Following the removal of the damaged base, an apurinic/apyrimidinic (AP) site is created. This site is then incised by AP endonuclease 1 (APE1). DNA polymerase (Pol β in the nucleus, Pol γ in mitochondria) then inserts the correct nucleotide, and the final nick in the DNA backbone is sealed by DNA ligase III.
Experimental Workflow for 8-oxo-dA Quantification
The following diagram illustrates the logical workflow for the quantification of 8-oxo-dA in mitochondrial and nuclear DNA.
Figure 2. Experimental workflow for 8-oxo-dA quantification.
Conclusion
The available data strongly indicate that mitochondrial DNA is a primary target for oxidative damage, exhibiting significantly higher levels of 8-oxo-dA and 8-oxo-dG compared to nuclear DNA. This increased susceptibility is likely due to the proximity of mtDNA to the primary site of ROS production and a potentially less efficient repair capacity compared to the nucleus. The Base Excision Repair pathway is the key defense mechanism against these lesions in both cellular compartments. The accurate quantification of 8-oxo-dA using sensitive techniques like LC-NSI-MS/MS is crucial for understanding its role in disease and for the development of targeted therapeutic interventions. Further research is needed to fully elucidate the specific roles of different DNA glycosylases in the repair of 8-oxo-dA in mitochondria and to explore the downstream consequences of its accumulation.
References
- 1. Precision genome editing and in-cell measurements of oxidative DNA damage repair enable functional and mechanistic characterization of cancer-associated MUTYH variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous measurement of 8-oxo-2'-deoxyguanosine and this compound by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of mammalian NEIL1 protein in the repair of 8-oxo-7,8-dihydroadenine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mutyh Base Excision Repair Gene Influences the Inflammatory Response in a Mouse Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Physiological Levels of 8-Oxo-2'-deoxyadenosine in Healthy Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative damage to DNA is an unavoidable consequence of aerobic metabolism and exposure to environmental agents. This damage results in a variety of lesions, among which 8-Oxo-2'-deoxyadenosine (8-oxodA) is a significant, albeit less studied, product of adenine (B156593) oxidation. The formation of 8-oxodA can lead to mutations and has been implicated in the pathogenesis of several diseases. This technical guide provides an in-depth overview of the current knowledge on the physiological levels of 8-oxodA in healthy tissues, the methodologies for its detection, and the cellular pathways involved in its repair.
Quantitative Levels of this compound
The quantification of 8-oxodA in healthy tissues is a challenging analytical task due to its low physiological abundance. Consequently, there is a limited amount of comprehensive data across a wide range of tissues. The table below summarizes the available quantitative data for 8-oxodA in healthy mammalian tissues. It is important to note that the majority of studies on oxidative DNA damage have focused on the more abundant lesion, 8-oxo-2'-deoxyguanosine (8-oxodG), and data for 8-oxodA remains sparse. Further research is required to establish a more complete profile of 8-oxodA levels in various healthy tissues.
| Tissue | Species | DNA Type | 8-oxodA Level (lesions per 10^6 bases) | Analytical Method | Reference |
| Retina | Human | Mitochondrial | 11 - 17 | LC-nanoESI-MS/MS | [1] |
| Retina | Human | Nuclear | 0.04 - 0.05 | LC-nanoESI-MS/MS | [1] |
| Thymus | Calf | Not Specified | 7.1 ± 0.2 | HPLC-MS/MS | [2] |
Experimental Protocols: Quantification of this compound by LC-MS/MS
The gold standard for the quantification of 8-oxodA is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Below is a representative protocol for the analysis of 8-oxodA in tissue DNA.
1. DNA Extraction:
-
Homogenize fresh or frozen tissue samples (typically 50-100 mg) in a lysis buffer containing chelating agents (e.g., EDTA) and antioxidants (e.g., butylated hydroxytoluene) to minimize ex vivo DNA oxidation.
-
Perform enzymatic digestion of proteins using Proteinase K.
-
Isolate DNA using a method that minimizes oxidative artifacts, such as the sodium iodide (NaI) method or commercial DNA isolation kits designed for oxidative damage analysis.
-
Quantify the extracted DNA using UV spectrophotometry.
2. DNA Hydrolysis:
-
Enzymatically digest the purified DNA to its constituent deoxynucleosides. A common enzyme cocktail includes nuclease P1 (to hydrolyze DNA to 3'-mononucleotides), followed by alkaline phosphatase (to dephosphorylate the mononucleotides to deoxynucleosides).
-
Ensure complete digestion to release all modified and unmodified nucleosides.
3. Sample Preparation for LC-MS/MS:
-
Remove proteins and other macromolecules from the hydrolyzed DNA sample, for example, by ultrafiltration.
-
Incorporate a stable isotope-labeled internal standard (e.g., [¹⁵N₅]8-oxodA) to allow for accurate quantification by isotope dilution mass spectrometry.
4. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a reversed-phase C18 column for the separation of 8-oxodA from other nucleosides.
-
Employ a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with a small percentage of formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile).
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode.
-
Perform multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of both native 8-oxodA and the isotope-labeled internal standard. This provides high selectivity and sensitivity for quantification.
-
5. Data Analysis:
-
Quantify the amount of 8-oxodA in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated with known concentrations of 8-oxodA standards.
-
Normalize the results to the amount of unmodified 2'-deoxyadenosine (B1664071) or total DNA analyzed to express the level of 8-oxodA as lesions per 10⁶ or 10⁷ parent bases.
Signaling Pathways and Repair Mechanisms
The primary cellular defense against oxidative DNA damage, including 8-oxodA, is the Base Excision Repair (BER) pathway. Recent evidence has specifically implicated human thymine (B56734) DNA glycosylase (TDG) in the recognition and excision of 8-oxoadenine (oxoA) from DNA[3].
Base Excision Repair (BER) Pathway for 8-Oxoadenine
The BER pathway for 8-oxodA can be summarized in the following steps:
-
Recognition and Excision: A DNA glycosylase, such as TDG, recognizes the 8-oxodA lesion and cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.
-
AP Site Incision: An AP endonuclease, such as APE1, cleaves the phosphodiester backbone 5' to the AP site.
-
DNA Synthesis and Ligation: DNA polymerase β (Pol β) fills the single-nucleotide gap, and the nick is sealed by a DNA ligase (such as Ligase III), restoring the original DNA sequence.
Mandatory Visualizations
Experimental Workflow for 8-oxodA Quantification
Caption: Experimental workflow for 8-oxodA analysis.
Base Excision Repair (BER) Pathway for 8-Oxoadenine
Caption: Base Excision Repair of 8-oxodA.
References
The Role of 8-Oxo-2'-deoxyadenosine in Aging and Cellular Senescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress is a fundamental driver of the aging process and the induction of cellular senescence. This is largely attributed to the accumulation of damage to cellular macromolecules, with DNA being a critical target. While 8-oxo-2'-deoxyguanosine (8-oxo-dG) is the most studied oxidative DNA lesion, 8-oxo-2'-deoxyadenosine (8-oxo-dA), another product of DNA oxidation, also contributes to genomic instability and has been implicated in age-related pathologies. This technical guide provides an in-depth analysis of the role of 8-oxo-dA in aging and cellular senescence, covering its formation, repair mechanisms, and downstream cellular consequences. We present available quantitative data, detail experimental protocols for its detection, and visualize the pertinent signaling pathways.
Introduction: The Oxidative Threat to Genomic Integrity
Reactive oxygen species (ROS), generated as byproducts of normal metabolic processes and from exogenous sources, constantly challenge the integrity of the genome. Purine bases, due to their chemical structure, are particularly susceptible to oxidative attack. The oxidation of the C8 position of deoxyadenosine (B7792050) results in the formation of 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxo-dA).[1] Although less abundant than its guanine (B1146940) counterpart, 8-oxo-dG, the accumulation of 8-oxo-dA can lead to mutations and is associated with various age-related diseases, including cancer and neurodegenerative disorders.[1] Understanding the lifecycle of this lesion, from its formation to its impact on cellular fate, is crucial for developing therapeutic strategies to mitigate the effects of oxidative stress in aging.
Formation of this compound
The primary mechanism for the formation of 8-oxo-dA in DNA is the attack of the highly reactive hydroxyl radical (•OH) on the C8 position of the adenine (B156593) base.[1] This reaction proceeds through the formation of a C8-OH-adduct radical, which is subsequently oxidized to form the stable 8-oxo-dA lesion.[1]
References
Methodological & Application
Application Note: Quantification of 8-Oxo-2'-deoxyadenosine in DNA by Stable Isotope Dilution LC-MS/MS
Introduction
Reactive oxygen species (ROS) can induce damage to cellular macromolecules, including DNA. 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxo-dA), a product of oxidative damage to adenine (B156593) residues in DNA, is a critical biomarker for assessing oxidative stress. Its accumulation has been implicated in various pathological conditions and aging processes. Accurate and sensitive quantification of 8-oxo-dA is essential for researchers, scientists, and drug development professionals investigating the mechanisms of oxidative damage and the efficacy of therapeutic interventions. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high selectivity and sensitivity.[1] This application note details a robust LC-MS/MS method for the reliable quantification of 8-oxo-dA in DNA samples.
Principle
This method employs a stable isotope dilution technique, which is a highly accurate quantification strategy. An isotopically labeled internal standard (e.g., [¹⁵N₅]8-oxo-dA) is spiked into the sample at the beginning of the preparation process. This standard behaves identically to the endogenous analyte throughout extraction, digestion, and ionization, correcting for any sample loss or matrix effects.
The workflow involves three main stages:
-
DNA Extraction and Enzymatic Hydrolysis: High-purity DNA is isolated from the biological matrix. To prevent artifactual oxidation of adenine during this process, antioxidants and metal chelators are used.[2] The isolated DNA is then enzymatically digested into its constituent deoxynucleosides.[3]
-
Chromatographic Separation: The resulting deoxynucleoside mixture is separated using Ultra-High-Performance Liquid Chromatography (UHPLC) with a reversed-phase C18 column. This step isolates 8-oxo-dA from other nucleosides and potential interferences.[2]
-
Mass Spectrometric Detection: The analyte and its internal standard are detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective technique monitors specific precursor-to-product ion transitions for both the target analyte and the internal standard, ensuring unambiguous identification and quantification.[4]
Experimental Protocols
1. Materials and Reagents
-
Standards: 8-oxo-2'-deoxyadenosine (8-oxo-dA), [¹⁵N₅]this compound ([¹⁵N₅]8-oxo-dA), 2'-deoxyguanosine (B1662781) (dG), 2'-deoxyadenosine (B1664071) (dA), 2'-deoxycytidine (B1670253) (dC), thymidine (B127349) (T).
-
Enzymes: DNase I, Nuclease P1, Alkaline Phosphatase.
-
Chemicals: Sodium acetate, Zinc chloride, Tris-HCl, Magnesium chloride, 2,2,6,6-Tetrachloro-1-piperidinyloxy (TEMPO), Desferrioxamine mesylate salt (Desferal).
-
Solvents: LC-MS grade water, Methanol (B129727), Acetonitrile, Acetic acid.
-
DNA Isolation Kit: Commercial kit suitable for the sample type (e.g., Qiagen DNeasy Blood & Tissue Kit).
-
Consumables: 1.5 mL microcentrifuge tubes, LC-MS vials.[5]
2. Sample Preparation: DNA Isolation and Hydrolysis
-
DNA Isolation:
-
Isolate genomic DNA from tissue or cell samples using a commercial DNA isolation kit according to the manufacturer's protocol.
-
Crucial Step: To prevent artifactual oxidation during isolation, supplement lysis buffers with antioxidants such as 15 mM TEMPO and/or metal chelators like desferal.[2]
-
Quantify the extracted DNA using a UV spectrophotometer to determine concentration and assess purity (A260/A280 ratio).
-
-
Enzymatic Digestion:
-
In a 1.5 mL microcentrifuge tube, aliquot 10-20 µg of DNA.
-
Spike the sample with the internal standard, [¹⁵N₅]8-oxo-dA, to a final concentration of 50 nM.
-
Add nuclease P1 buffer (e.g., 20 mM sodium acetate, 10 mM ZnCl₂, pH 5.2) and 10 units of Nuclease P1.
-
Incubate at 37°C for 2 hours.
-
Add alkaline phosphatase buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5) and 10 units of alkaline phosphatase.
-
Incubate at 37°C for an additional 2 hours.[3]
-
Terminate the reaction by adding methanol to precipitate the enzymes. Centrifuge at 15,000 x g for 15 minutes.
-
Transfer the supernatant containing the deoxynucleosides to a new tube and evaporate to dryness using a vacuum concentrator.
-
Reconstitute the dried sample in 50 µL of mobile phase A for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2][6]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Waters HSS T3, 2.1 mm x 100 mm, 1.8 µm).[2]
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 200 µL/min.
-
Injection Volume: 10 µL.
-
Gradient: A linear gradient from 1% to 50% Mobile Phase B over 10 minutes is a typical starting point.[2]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters: Optimized for the specific instrument, but typical values include a spray voltage of 3000 V, a capillary temperature of 285°C, and a sheath gas pressure of 35 arbitrary units.[2]
-
4. Calibration and Quantification
-
Prepare a series of calibration standards by serially diluting a stock solution of 8-oxo-dA in mobile phase A.
-
Spike each calibration standard with the same concentration of [¹⁵N₅]8-oxo-dA used for the samples.
-
Generate a calibration curve by plotting the peak area ratio (8-oxo-dA / [¹⁵N₅]8-oxo-dA) against the concentration of 8-oxo-dA.
-
Quantify the amount of 8-oxo-dA in the biological samples by interpolating their peak area ratios from the calibration curve.
-
Normalize the result to the amount of DNA analyzed, typically expressing the final value as the number of 8-oxo-dA lesions per 10⁶ or 10⁷ parent deoxynucleosides (dA). The concentration of dA can be determined in the same run by creating a separate calibration curve.
Data Presentation
Table 1: LC-MS/MS Instrument Parameters for MRM Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (8-oxo-dA) | 284.1 | 168.1 | 100 | 15 |
| [¹⁵N₅]this compound (IS) | 289.1 | 173.1 | 100 | 15 |
| 2'-deoxyadenosine (dA) | 252.1 | 136.1 | 50 | 12 |
Note: Collision energies should be optimized for the specific instrument used. The product ion corresponds to the respective purine (B94841) base.[2]
Table 2: Typical Method Validation Parameters
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.99 | Correlation coefficient for the calibration curve over the specified range. |
| Limit of Detection (LOD) | 5 - 10 fmol on-column | The lowest amount of analyte that can be reliably distinguished from noise.[7][8] |
| Limit of Quantification (LOQ) | 15 - 25 fmol on-column | The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[9] |
| Precision (%RSD) | < 15% | Relative standard deviation for replicate measurements (intra- and inter-day).[6] |
| Accuracy (%RE) | 85 - 115% | Closeness of the measured value to the true value (relative error).[6] |
| Recovery | > 85% | Efficiency of the extraction process from the sample matrix.[9] |
Visualizations
Caption: Overall experimental workflow for 8-oxo-dA quantification.
Caption: Principle of Multiple Reaction Monitoring (MRM) for 8-oxo-dA.
References
- 1. Discovery and properties of a monoclonal antibody targeting 8-oxoA, an oxidized adenine lesion in DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous measurement of 8-oxo-2'-deoxyguanosine and this compound by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid measurement of 8-oxo-7,8-dihydro-2′-deoxyguanosine in human biological matrices using ultra-high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 8-Oxo-2'-deoxyadenosine in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, can lead to cellular damage. A significant consequence of this is damage to nucleic acids, resulting in the formation of various lesions. 8-Oxo-2'-deoxyadenosine (8-oxo-dA) is a product of oxidative DNA damage and serves as a crucial biomarker for assessing the extent of this damage in various physiological and pathological states. Its quantification in non-invasive biological samples like urine is of great interest in clinical research and drug development.
This document provides detailed protocols for the detection of 8-oxo-dA in human urine samples using state-of-the-art analytical techniques. The methodologies described are intended to offer reliable and reproducible results for researchers in the field of oxidative stress, toxicology, and clinical diagnostics.
Analytical Methods Overview
The primary methods for the quantification of 8-oxo-dA in urine include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). LC-MS/MS is generally considered the gold standard due to its high sensitivity and specificity.[1][2] ELISA offers a high-throughput and simpler alternative, though it may have limitations in specificity.[3][4][5] HPLC-ECD is a reliable method but may be less sensitive and specific compared to LC-MS/MS.[4][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the different analytical methods used for the detection of 8-oxo-dA and the more commonly measured 8-oxo-2'-deoxyguanosine (8-oxodG) in urine, which can provide an indication of expected performance.
Table 1: Performance Characteristics of LC-MS/MS Methods for Oxidative DNA Adducts in Urine
| Analyte | Method | LLOQ | Linearity Range | Reference |
| 8-oxo-dA | HPLC-MS/MS | ~0.3 nM | Not Specified | [2] |
| 8-oxodG | UPLC-MS/MS | 0.2 ng/mL | 0.2–500 ng/mL | [7] |
| 8-oxodG | LC-MS/MS | 0.5 ng/mL | Not Specified | [8] |
| 8-oxodG | LC-MS/MS | 0.05 µg/L | Not Specified | [9] |
Table 2: Performance Characteristics of ELISA Methods for 8-oxodG in Urine
| Method | Assay Range | Sensitivity | Reference |
| Competitive ELISA | 0.94 - 60 ng/mL | 0.59 ng/mL | [10] |
| Competitive ELISA | Not Specified | Not Specified | [11] |
Experimental Protocols
Protocol 1: Quantification of 8-Oxo-dA in Urine by LC-MS/MS
This protocol describes a method for the sensitive and specific quantification of 8-oxo-dA in human urine using liquid chromatography-tandem mass spectrometry.
1. Materials and Reagents
-
This compound (8-oxo-dA) standard
-
Isotopically labeled internal standard (e.g., [¹³C,¹⁵N₂]8-oxo-dA)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Urine collection cups
-
Centrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
2. Sample Collection and Storage
-
Collect first-morning void or 24-hour urine samples in sterile containers.
-
Immediately after collection, centrifuge the urine at 2,000 x g for 10 minutes to remove sediment.[10]
-
Store the supernatant at -80°C until analysis to ensure stability.[3]
3. Sample Preparation
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 5,000 x g for 10 minutes to pellet any precipitate.[12]
-
Transfer a 400 µL aliquot of the supernatant to a clean centrifuge tube.[7]
-
Add the internal standard to a final concentration of 50 nM.[12]
-
Add 4 µL of formic acid.[7]
-
Vortex the mixture and centrifuge at 12,000 x g for 5 minutes.[7]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 × 50 mm) or equivalent.[7]
-
Mobile Phase A: 0.1% Formic acid in water.[7]
-
Mobile Phase B: Methanol.[7]
-
Gradient: A suitable gradient to separate 8-oxo-dA from other urine components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 25°C.[7]
-
Injection Volume: 2-10 µL.
-
-
Tandem Mass Spectrometry:
5. Data Analysis
-
Quantify 8-oxo-dA by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using known concentrations of 8-oxo-dA standards.
-
Normalize the urinary 8-oxo-dA concentration to creatinine (B1669602) levels to account for variations in urine dilution.[13]
Protocol 2: Detection of 8-Oxo-dA in Urine by Competitive ELISA
This protocol provides a general procedure for a competitive ELISA. It is recommended to follow the specific instructions provided with the commercial ELISA kit.
1. Principle This is a competitive immunoassay where 8-oxo-dA in the sample competes with 8-oxo-dA coated on the microplate for binding to a specific primary antibody. The amount of antibody bound to the plate is then detected by a secondary antibody conjugated to an enzyme (e.g., HRP), which produces a colorimetric signal upon addition of a substrate. The intensity of the signal is inversely proportional to the concentration of 8-oxo-dA in the sample.[14]
2. Materials
-
Commercial 8-oxo-dG or 8-oxo-dA ELISA kit (which typically includes a pre-coated microplate, standards, primary antibody, HRP-conjugated secondary antibody, wash buffer, substrate, and stop solution).[10][11][15]
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Pipettes and tips.
3. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 2,000 x g for 10 minutes to remove particulates.
-
Dilute the urine samples with the provided sample diluent. A starting dilution of 1:20 is often recommended.[10][11]
4. Assay Procedure (General)
-
Bring all reagents to room temperature.
-
Add 50 µL of standards and diluted samples to the appropriate wells of the pre-coated microplate.
-
Add 50 µL of the diluted primary antibody to each well (except the blank).
-
Incubate for 1 hour at room temperature.[11]
-
Wash the wells six times with 1X Wash Buffer.[11]
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well (except the blank).
-
Incubate for 1 hour at room temperature.
-
Wash the wells as before.
-
Add 100 µL of TMB Substrate to each well and incubate in the dark for an appropriate time (e.g., 15-30 minutes).
-
Add 100 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm within 15 minutes.
5. Data Analysis
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 8-oxo-dA in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the result by the dilution factor.
-
Normalize to creatinine concentration if desired.
Visualizations
Caption: Experimental workflow for 8-oxo-dA detection by LC-MS/MS.
References
- 1. Urinary analysis of 8-oxoguanine, 8-oxoguanosine, fapy-guanine and 8-oxo-2'-deoxyguanosine by high-performance liquid chromatography-electrospray tandem mass spectrometry as a measure of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of 8-oxo-2'-deoxyguanosine and this compound in DNA and human urine by high performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Human and Methodological Sources of Variability in the Measurement of Urinary 8-Oxo-7,8-dihydro-2′-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA oxidation matters: The HPLC–electrochemical detection assay of 8-oxo-deoxyguanosine and 8-oxo-guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Urinary 8-oxo-7,8-dihydroguanosine as a Potential Biomarker of Aging [frontiersin.org]
- 8. A serially coupled stationary phase method for the determination of urinary 8-oxo-7,8-dihydro-2′-deoxyguanosine by liquid chromatography ion trap tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agrisera.com [agrisera.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. enghusen.dk [enghusen.dk]
- 13. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopioneer.com.tw [biopioneer.com.tw]
- 15. Highly Sensitive 8-OHdG Check ELISA kit: Genox Corporation / OXIDATIVE STRESSMARKERS [genox.com]
Application Notes and Protocols for Quantification of 8-Oxo-2'-deoxyadenosine in Tissue Homogenates using a Competitive ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Commercially available ELISA kits specifically for 8-Oxo-2'-deoxyadenosine (8-oxo-dA) are less common than those for 8-Oxo-2'-deoxyguanosine (8-oxo-dG), a more frequently studied marker of oxidative DNA damage. The following protocol is a detailed, analogous guide based on the well-established principles and procedures for 8-oxo-dG competitive ELISA kits. Researchers must consult the manual provided with their specific 8-oxo-dA ELISA kit for the precise concentrations of reagents, incubation times, and other kit-specific details.
Introduction
Reactive oxygen species (ROS) are byproducts of normal cellular metabolism and can be generated by exposure to various environmental factors. These highly reactive molecules can induce damage to cellular macromolecules, including DNA. This compound (8-oxo-dA) is a significant product of oxidative DNA damage, formed when a hydroxyl radical attacks the C8 position of deoxyadenosine. The accumulation of 8-oxo-dA in DNA can lead to G:C to T:A transversions during DNA replication, contributing to mutagenesis and the pathogenesis of various diseases, including cancer and neurodegenerative disorders. Consequently, the quantification of 8-oxo-dA in tissues serves as a critical biomarker for assessing oxidative stress and DNA damage. This competitive Enzyme-Linked Immunosorbent Assay (ELISA) provides a sensitive and specific method for the quantitative determination of 8-oxo-dA in tissue homogenates.
Assay Principle
This assay is a competitive immunoassay. The wells of the microplate are pre-coated with 8-oxo-dA. When the sample or standard is added to the wells along with a specific primary antibody against 8-oxo-dA, the free 8-oxo-dA in the sample competes with the 8-oxo-dA coated on the plate for binding to the limited amount of primary antibody. After an incubation period, the unbound components are washed away. A secondary antibody conjugated to horseradish peroxidase (HRP) is then added, which binds to the primary antibody that is captured on the plate. Following another wash step, a substrate solution (TMB) is added. The color development is inversely proportional to the amount of 8-oxo-dA in the sample. The reaction is stopped, and the absorbance is measured at 450 nm. The concentration of 8-oxo-dA in the samples is determined by comparing their absorbance with a standard curve generated from known concentrations of 8-oxo-dA.
Materials and Reagents
-
Materials Provided in a Typical Kit (Verify with your specific kit manual):
-
8-oxo-dA Coated Microplate (96 wells)
-
8-oxo-dA Standard
-
Primary Antibody (Anti-8-oxo-dA)
-
HRP-conjugated Secondary Antibody
-
Sample Diluent
-
Wash Buffer Concentrate
-
TMB Substrate
-
Stop Solution
-
Plate Sealer
-
-
Materials Required but Not Provided:
-
Deionized or distilled water
-
Precision pipettes and disposable tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Homogenizer (e.g., Dounce, Polytron, or sonicator)
-
Microcentrifuge
-
Vortex mixer
-
Ice bath
-
DNA extraction kit (or reagents for phenol-chloroform extraction)
-
Nuclease P1
-
Alkaline Phosphatase
-
Protease inhibitors
-
Phosphate Buffered Saline (PBS)
-
Experimental Protocols
Reagent Preparation
-
Wash Buffer: Dilute the concentrated Wash Buffer with deionized water to the working concentration as specified in the kit manual.
-
8-oxo-dA Standards: Prepare a serial dilution of the 8-oxo-dA Standard in Sample Diluent to create a standard curve. Refer to the kit manual for the recommended concentration range. A typical range might be from 0.5 ng/mL to 50 ng/mL.
-
Primary and Secondary Antibodies: Dilute the primary and HRP-conjugated secondary antibodies to their working concentrations using the appropriate diluents provided in the kit. Prepare only the amount needed for the experiment.
Sample Preparation: Tissue Homogenates
This is a critical step to ensure the accurate measurement of 8-oxo-dA.
-
Tissue Collection and Homogenization:
-
Excise tissue and immediately snap-freeze in liquid nitrogen. Store at -80°C until use to prevent artificial DNA oxidation.[1]
-
Weigh the frozen tissue and place it in a pre-chilled tube.
-
Add 5-10 volumes of ice-cold homogenization buffer (e.g., PBS with protease inhibitors) per gram of tissue.
-
Homogenize the tissue on ice using a Dounce homogenizer, Polytron, or sonicator until no visible tissue fragments remain.[1]
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the DNA, proteins, and other cellular components.
-
-
DNA Extraction:
-
Extract total DNA from the supernatant using a commercial DNA extraction kit or a standard phenol-chloroform method. It is crucial to use a method that minimizes oxidative damage during the extraction process.
-
-
Enzymatic Digestion of DNA:
-
Quantify the extracted DNA using a spectrophotometer at 260 nm.
-
To a sufficient amount of DNA (e.g., 20-50 µg), add nuclease P1 and incubate at 37°C for 1-2 hours. This enzyme digests the DNA into individual deoxynucleosides.[2]
-
Next, add alkaline phosphatase and incubate at 37°C for another 1-2 hours to convert deoxynucleoside monophosphates to deoxynucleosides.[2]
-
The resulting solution now contains free deoxynucleosides, including 8-oxo-dA, and is ready for analysis with the ELISA kit.
-
It may be necessary to remove the enzymes, for example, by using a 10 kDa molecular weight cutoff spin filter.[3]
-
-
Sample Dilution:
-
Dilute the digested DNA sample with the provided Sample Diluent to bring the 8-oxo-dA concentration within the range of the standard curve. The optimal dilution factor should be determined empirically for each tissue type and experimental condition.
-
Assay Procedure
-
Add 50 µL of each standard and diluted sample to the appropriate wells of the 8-oxo-dA coated microplate. It is recommended to run all standards and samples in duplicate.[4]
-
Add 50 µL of the diluted primary antibody to each well (except for the blank wells).
-
Seal the plate and incubate for the time and temperature specified in the kit manual (e.g., 1-2 hours at room temperature).
-
Wash the plate 3-5 times with 1X Wash Buffer, ensuring to remove all liquid after the final wash by inverting the plate and tapping it on absorbent paper.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Seal the plate and incubate for the time and temperature specified in the kit manual (e.g., 1 hour at room temperature).
-
Wash the plate as described in step 4.
-
Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards and samples.
-
Generate a standard curve by plotting the average absorbance for each standard on the Y-axis against its corresponding concentration on the X-axis. A four-parameter logistic (4-PL) curve fit is typically recommended for competitive ELISAs.
-
Determine the concentration of 8-oxo-dA in each sample by interpolating its average absorbance value from the standard curve.
-
Adjust for dilution: Multiply the calculated concentration by the dilution factor used for each sample to obtain the actual concentration of 8-oxo-dA in the digested DNA sample.
-
Normalize the data: It is recommended to normalize the 8-oxo-dA concentration to the amount of DNA used in the assay (e.g., ng of 8-oxo-dA per mg of DNA).
Data Presentation
Quantitative data should be summarized in a clear and structured format.
Table 1: Representative 8-oxo-dA Standard Curve Data
| Standard Concentration (ng/mL) | Average Absorbance (450 nm) |
| 50 | 0.215 |
| 25 | 0.388 |
| 12.5 | 0.654 |
| 6.25 | 1.021 |
| 3.125 | 1.533 |
| 1.56 | 1.987 |
| 0 (Blank) | 2.550 |
Note: This is example data. A new standard curve must be generated for each assay.
Troubleshooting
-
High background: Inadequate washing, contamination of reagents, or prolonged incubation times.
-
Low signal: Inactive reagents (check expiration dates), insufficient incubation times, or incorrect reagent preparation.
-
High variability between duplicates: Improper pipetting technique, or incomplete mixing of reagents.
-
Poor standard curve: Incorrect dilution of standards, or errors in pipetting.
By following these detailed application notes and protocols, researchers can reliably quantify this compound in tissue homogenates, providing valuable insights into the extent of oxidative DNA damage in their experimental models. Always prioritize the instructions provided in your specific ELISA kit manual.
References
Application Note: Electrochemical Detection of 8-Oxo-2'-deoxyadenosine in DNA Hydrolysates
Introduction
Oxidative damage to DNA is a critical factor in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Reactive oxygen species (ROS), generated through endogenous metabolic processes and exogenous factors, can lead to the formation of various DNA lesions. One such lesion, 8-Oxo-2'-deoxyadenosine (8-oxodA), along with the more extensively studied 8-oxo-2'-deoxyguanosine (8-oxodG), serves as a key biomarker for assessing oxidative stress and DNA damage.[1][2][3][4] The accurate quantification of these oxidized nucleosides in biological samples is crucial for understanding disease mechanisms, early diagnosis, and evaluating the efficacy of therapeutic interventions.
Electrochemical methods offer a highly sensitive, selective, and cost-effective alternative to traditional analytical techniques like HPLC with electrochemical detection (HPLC-ECD) or mass spectrometry (MS) for the detection of these biomarkers.[2][4][5][6] This application note provides a detailed protocol for the electrochemical detection of 8-oxodA in DNA hydrolysates using modified electrodes, enabling researchers, scientists, and drug development professionals to reliably quantify this important biomarker. While the focus is on 8-oxodA, the principles and methods described are readily adaptable for the detection of 8-oxodG.
Principle of Detection
The electrochemical detection of 8-oxodA is based on its oxidation at a specific potential on the surface of an electrode. 8-oxodA is more easily oxidized than its unmodified counterpart, deoxyadenosine, allowing for its selective detection. The oxidation of 8-oxodA generates an electrical signal (current) that is proportional to its concentration in the sample. To enhance the sensitivity and selectivity of the measurement, the working electrode is often modified with nanomaterials such as graphene, carbon nanotubes, or metallic nanoparticles.[7][8][9] These modifications increase the electrode's surface area and catalytic activity, leading to a significant amplification of the electrochemical signal. Voltammetric techniques, such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV), are typically employed to obtain a well-defined oxidation peak and to minimize background noise, thereby improving the detection limit.[1][10][11]
Experimental Workflow
The overall workflow for the electrochemical detection of 8-oxodA in DNA hydrolysates involves several key steps, from sample preparation to data analysis.
Caption: Experimental workflow for 8-oxodA detection.
Protocols
I. DNA Isolation and Hydrolysis
Objective: To isolate DNA from biological samples and hydrolyze it into individual deoxynucleosides.
Materials:
-
DNA isolation kit (e.g., using DNAzol or a spin column-based method)
-
Nuclease P1
-
Alkaline phosphatase
-
Tris-HCl buffer (pH 7.5-8.5)
-
MgCl₂
-
Incubator or water bath at 37°C and 65°C
-
Microcon-10 filtration system (or equivalent)
Protocol:
-
DNA Isolation: Isolate genomic DNA from cells or tissues using a commercial kit or a standard method like the sodium iodide (NaI) procedure to minimize artificial oxidation.[12][13] Quantify the extracted DNA using a spectrophotometer.
-
Enzymatic Hydrolysis: a. In a microcentrifuge tube, combine 30-75 µg of DNA with nuclease P1 in a suitable buffer.[12] b. Incubate the mixture at 65°C for 15 minutes.[12] c. Add alkaline phosphatase and a Tris buffer solution (final concentration 40 mM Tris-HCl, 10 mM MgCl₂) to the tube.[12] d. Incubate at 37°C for 60 minutes.[12] e. After incubation, filter the sample using a Microcon-10 filtration system to remove the enzymes.[12]
-
Sample Storage: The resulting DNA hydrolysate can be stored at -20°C until electrochemical analysis.
II. Working Electrode Modification (Example: Graphene Oxide Modified Glassy Carbon Electrode)
Objective: To prepare a modified electrode with enhanced sensitivity for 8-oxodA detection.
Materials:
-
Glassy carbon electrode (GCE)
-
Graphene oxide (GO) dispersion
-
Alumina (B75360) slurry (0.05 µm)
-
Deionized water
-
Nitrogen gas
Protocol:
-
GCE Polishing: Polish the bare GCE with 0.05 µm alumina slurry on a polishing cloth for 5 minutes to obtain a mirror-like surface.
-
Cleaning: Sonicate the polished GCE in deionized water and ethanol for 5 minutes each to remove any residual alumina particles.
-
Drying: Dry the cleaned GCE under a gentle stream of nitrogen gas.
-
GO Modification: Cast a small volume (e.g., 5 µL) of the GO dispersion onto the GCE surface and allow it to dry at room temperature. The resulting modified electrode is denoted as GO/GCE.
III. Electrochemical Detection of 8-oxodA
Objective: To perform voltammetric analysis of the DNA hydrolysate to quantify 8-oxodA.
Materials:
-
Potentiostat/galvanostat electrochemical workstation
-
Three-electrode cell:
-
Working electrode: GO/GCE (prepared in Protocol II)
-
Reference electrode: Ag/AgCl
-
Counter electrode: Platinum wire
-
-
Phosphate buffer solution (PBS, pH 7.4)
-
DNA hydrolysate sample (from Protocol I)
-
8-oxodA standard solutions of known concentrations
Protocol:
-
Electrochemical Cell Setup: Assemble the three-electrode cell with PBS (pH 7.4) as the supporting electrolyte.
-
Electrochemical Pretreatment (Activation): Activate the GO/GCE by cyclic voltammetry (CV) in the potential range of -0.5 to 1.0 V for several cycles until a stable voltammogram is obtained.
-
Standard Calibration Curve: a. Add a known concentration of the 8-oxodA standard solution to the electrochemical cell. b. Record the differential pulse voltammogram (DPV) or square wave voltammogram (SWV) in a potential range that covers the oxidation potential of 8-oxodA (e.g., 0.2 V to 0.8 V). c. Measure the peak current corresponding to the oxidation of 8-oxodA. d. Repeat steps 3a-3c for a series of 8-oxodA standard solutions of different concentrations to construct a calibration curve (peak current vs. concentration).
-
Sample Analysis: a. Add a known volume of the DNA hydrolysate sample to the electrochemical cell. b. Record the DPV or SWV under the same conditions as the standard calibration. c. Measure the oxidation peak current for 8-oxodA in the sample.
-
Quantification: Determine the concentration of 8-oxodA in the DNA hydrolysate by interpolating its peak current on the standard calibration curve.
Data Presentation
The performance of various modified electrodes for the electrochemical detection of 8-oxodG (a proxy for 8-oxodA) is summarized in the table below. This allows for a direct comparison of their analytical capabilities.
| Electrode Modification | Voltammetric Technique | Linear Range (µM) | Detection Limit (nM) | Reference |
| Poly(L-arginine)/Graphene-AuNPs/GCE | DPV | 0.001 - 0.1 & 0.5 - 10 | 1.0 | [7] |
| β-CD-CuNCs-c-MWCNTs/GCE | DPV | 0.1 - 1.0 & 1.0 - 20 | 33 | [10] |
| ErGO-MWCNTs/GCE | SWV | 3 - 75 | 35 | [8] |
| ZnO NFs@GOS/SPCE | Not Specified | 0.05 - 536.5 | 8.67 | [9][14] |
| Exonuclease-mediated functional nucleic acid | Not Specified | 0.00001 - 7.0 | 0.00682 | [15] |
Signaling Pathway and Detection Logic
Oxidative stress leads to the generation of ROS, which in turn damages cellular components, including DNA. The formation of 8-oxodA is a direct consequence of this damage. The following diagram illustrates this relationship and the subsequent detection process.
Caption: DNA damage by oxidative stress and its detection.
Conclusion
The electrochemical detection of this compound in DNA hydrolysates provides a sensitive, rapid, and cost-effective method for quantifying this critical biomarker of oxidative stress. The protocols outlined in this application note offer a robust framework for researchers to implement this technique in their laboratories. The use of modified electrodes significantly enhances the analytical performance, enabling the detection of 8-oxodA at physiologically relevant concentrations. This methodology is a valuable tool for advancing our understanding of the role of oxidative DNA damage in health and disease and for the development of novel diagnostic and therapeutic strategies.
References
- 1. Oxidative Stress Sensing System for 8-OHdG Detection Based on Plasma Coupled Electrochemistry by Transparent ITO/AuNTAs/PtNPs Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assays of oxidative DNA damage biomarkers 8-oxo-2'-deoxyguanosine and 8-oxoguanine in nuclear DNA and biological fluids by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ultra-sensitive electrochemical detection of oxidative stress biomarker 8-hydroxy-2'-deoxyguanosine with poly (L-arginine)/graphene wrapped Au nanoparticles modified electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of 8-Hydroxydeoxyguanosine: A potential biomarker of oxidative stress, using carbon-allotropic nanomaterials modified glassy carbon sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel electrochemical sensor for determination of DNA damage biomarker (8-hydroxy-2'-deoxyguanosine) in urine using sonochemically derived graphene oxide sheets covered zinc oxide flower modified electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel signal enhancement strategy for the detection of DNA oxidative damage biomarker 8-OHdG based on the synergy between β-CD-CuNCs and multi-walled carbon nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A reliable assessment of 8-oxo-2-deoxyguanosine levels in nuclear and mitochondrial DNA using the sodium iodide method to isolate DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Electrochemical analysis of 8-hydroxy-2'-deoxyguanosine with enhanced sensitivity based on exonuclease-mediated functional nucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Simultaneous Measurement of 8-Oxo-2'-deoxyadenosine and 8-oxo-dG
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, can lead to cellular damage. Among the most critical targets of ROS is DNA, resulting in various lesions that can compromise genomic integrity. Two of the most abundant and mutagenic oxidative DNA lesions are 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) and 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxo-dA). These lesions are significant biomarkers for oxidative stress and are implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and age-related macular degeneration.[1][2] The accurate and simultaneous quantification of both 8-oxo-dG and 8-oxo-dA is crucial for understanding the extent of oxidative DNA damage, evaluating the efficacy of therapeutic interventions, and developing novel diagnostic and prognostic tools.
This document provides detailed application notes and protocols for the simultaneous measurement of 8-oxo-dG and 8-oxo-dA in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3]
Biological Significance and Repair Pathway
ROS can oxidize both purine (B94841) bases in DNA, leading to the formation of 8-oxo-dG and 8-oxo-dA. If not repaired, these lesions can lead to G:C to T:A and A:T to C:G transversions, respectively, during DNA replication, contributing to mutagenesis and genomic instability.
Cells have evolved a sophisticated DNA repair mechanism known as the Base Excision Repair (BER) pathway to counteract the deleterious effects of these lesions. The BER pathway involves a series of enzymes that recognize and remove the damaged base, excise the resulting abasic site, and synthesize and ligate a new, correct nucleotide. For 8-oxo-dG, the repair is primarily initiated by the 8-oxoguanine DNA glycosylase 1 (OGG1).[4][5]
Experimental Protocols
The following protocols outline the key steps for the simultaneous measurement of 8-oxo-dG and 8-oxo-dA from biological samples.
Protocol 1: DNA Extraction
Objective: To isolate high-quality genomic DNA from biological samples, minimizing artifactual oxidation.
Materials:
-
Biological sample (e.g., cultured cells, tissue)
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit) or phenol-chloroform extraction reagents
-
Antioxidants (e.g., desferrioxamine, butylated hydroxytoluene) - Optional but recommended
Procedure:
-
Sample Preparation:
-
Cells: Harvest cells and wash twice with ice-cold PBS.
-
Tissues: Homogenize tissue in an appropriate lysis buffer.
-
-
DNA Isolation: Follow the manufacturer's protocol for the chosen DNA extraction kit. For phenol-chloroform extraction, ensure all steps are performed on ice to minimize oxidative damage.
-
Note: The addition of antioxidants to lysis and wash buffers can help prevent spurious oxidation of guanine (B1146940) and adenine (B156593) during the extraction process.
-
-
DNA Quantification and Quality Control:
-
Quantify the extracted DNA using a UV-Vis spectrophotometer (e.g., NanoDrop).
-
Assess DNA purity by measuring the A260/A280 ratio (should be ~1.8) and the A260/A230 ratio (should be >2.0).
-
-
Storage: Store the purified DNA at -80°C until further processing.
Protocol 2: Enzymatic Hydrolysis of DNA to Nucleosides
Objective: To digest the isolated DNA into its constituent deoxynucleosides for LC-MS/MS analysis.
Materials:
-
Purified DNA sample
-
Nuclease P1 (from Penicillium citrinum)
-
Alkaline phosphatase (from calf intestine)
-
3 M Sodium Acetate (B1210297), pH 5.2
-
1 M Tris-HCl, pH 7.5
-
Zinc Chloride (ZnCl₂)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, add 10-20 µg of purified DNA.
-
Adjust the final volume to 100 µL with nuclease-free water.
-
-
Denaturation: Denature the DNA by heating at 95-100°C for 5-10 minutes. Immediately cool on ice for 5 minutes.
-
Nuclease P1 Digestion:
-
Alkaline Phosphatase Digestion:
-
Enzyme Inactivation: Inactivate the enzymes by heating at 95°C for 10 minutes.
-
Sample Filtration: Centrifuge the digested sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undigested material. Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
-
Storage: Store the digested samples at -20°C or -80°C until analysis.
Protocol 3: Simultaneous LC-MS/MS Analysis of 8-oxo-dG and 8-oxo-dA
Objective: To separate and quantify 8-oxo-dG and 8-oxo-dA using liquid chromatography coupled with tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters (Example):
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-5 min, 5% B; 5-15 min, 5-30% B; 15-16 min, 30-95% B; 16-20 min, 95% B; 20.1-25 min, 5% B |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
MS/MS Parameters (Example in Positive ESI Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 8-oxo-dG | 284.1 | 168.1 | 15 |
| [¹⁵N₅]-8-oxo-dG (Internal Standard) | 289.1 | 173.1 | 15 |
| 8-oxo-dA | 268.1 | 152.1 | 18 |
| [¹⁵N₅]-8-oxo-dA (Internal Standard) | 273.1 | 157.1 | 18 |
| dG | 268.1 | 152.1 | 12 |
| dA | 252.1 | 136.1 | 12 |
Note: These parameters are illustrative and may require optimization based on the specific instrumentation used.
Procedure:
-
Standard Curve Preparation: Prepare a series of calibration standards containing known concentrations of 8-oxo-dG, 8-oxo-dA, and their stable isotope-labeled internal standards.
-
Sample Analysis: Inject the digested DNA samples and calibration standards into the LC-MS/MS system.
-
Data Acquisition: Acquire data in the Multiple Reaction Monitoring (MRM) mode using the specified transitions.
-
Quantification:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Determine the concentration of 8-oxo-dG and 8-oxo-dA in the samples from the calibration curve.
-
Normalize the results to the amount of unmodified deoxynucleosides (dG and dA) to express the data as the number of lesions per 10⁶ parent bases.
-
Data Presentation
The following tables summarize representative quantitative data for 8-oxo-dG and 8-oxo-dA in various biological samples.
Table 1: Levels of 8-oxo-dG and 8-oxo-dA in Calf Thymus DNA
| Analyte | Concentration (lesions per 10⁶ bases) | Reference |
| 8-oxo-dG | 85 ± 3 | [3] |
| 8-oxo-dA | 7.1 ± 0.2 | [3] |
Table 2: Levels of 8-oxo-dG and 8-oxo-dA in Human Retinal DNA
| DNA Type | Analyte | Control Donors (lesions per 10⁶ bases) | AMD Donors (lesions per 10⁶ bases) | Reference |
| Mitochondrial DNA | 8-oxo-dG | 170 | 188 | [8] |
| 8-oxo-dA | 11 | 17 | [8] | |
| Nuclear DNA | 8-oxo-dG | 0.54 | 0.96 | [8] |
| 8-oxo-dA | 0.04 | 0.05 | [8] |
Table 3: Levels of 8-oxodG in Leukocyte DNA from Healthy Individuals and Cancer Patients
| Group | 8-oxodG (lesions per 10⁶ dG) - Median (Interquartile Range) | Reference |
| Healthy Control (n=134) | 4.46 (3.82-5.31) | [9][10] |
| Cancer Patients (n=179) | 4.93 (3.46-9.27) | [9][10] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low signal intensity | Incomplete DNA hydrolysis | Optimize enzyme concentrations and incubation times. Ensure proper pH for each enzyme. |
| Poor ionization | Optimize ESI source parameters (e.g., capillary voltage, gas flow). | |
| Sample degradation | Store samples properly at -80°C. Avoid repeated freeze-thaw cycles. | |
| High background noise | Contamination from reagents or plastics | Use high-purity solvents and reagents. Pre-wash all plasticware. |
| Matrix effects | Dilute the sample. Use a more efficient sample cleanup method. | |
| Poor peak shape | Inappropriate LC conditions | Optimize mobile phase composition and gradient. |
| Column degradation | Replace the analytical column. | |
| Inconsistent results | Inaccurate DNA quantification | Use a reliable method for DNA quantification and ensure consistent sample loading. |
| Variability in sample preparation | Standardize all steps of the DNA extraction and hydrolysis protocol. |
Conclusion
The simultaneous measurement of 8-oxo-dG and 8-oxo-dA provides a powerful tool for assessing oxidative DNA damage in a variety of research and clinical settings. The LC-MS/MS method described in these application notes offers high sensitivity and specificity, enabling the accurate quantification of these critical biomarkers. By following the detailed protocols and considering the troubleshooting guidelines, researchers can obtain reliable and reproducible data to advance our understanding of the role of oxidative stress in health and disease.
References
- 1. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous measurement of 8-oxo-2'-deoxyguanosine and 8-oxo-2'-deoxyadenosine by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the 8-oxodG Base Excision Repair Pathway for Cancer Therapy [mdpi.com]
- 5. Targeting the 8-oxodG Base Excision Repair Pathway for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of 8-oxo-2’-deoxyguanosine and 8-oxo-2’-deoxyadenosine in human retinal DNA by liquid chromatography nanoelectrospray-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 9. Oxidative damage DNA: 8-oxoGua and 8-oxodG as molecular markers of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidative damage DNA: 8-oxoGua and 8-oxodG as molecular markers of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of 8-Oxo-2'-deoxyadenosine as a Biomarker in Cancer Studies
Application Notes
Introduction
8-Oxo-2'-deoxyadenosine (8-oxo-dA) is an oxidized nucleoside formed when deoxyadenosine (B7792050) in DNA is damaged by reactive oxygen species (ROS).[1] ROS are produced as byproducts of normal cellular metabolism and by exposure to external factors like ionizing radiation.[2][3] An imbalance between the production of ROS and the cell's ability to detoxify these reactive products leads to oxidative stress, a state implicated in the development of numerous diseases, including cancer.[3] 8-oxo-dA is one of over 100 identified oxidative DNA adducts and serves as a crucial biomarker for quantifying oxidative stress.[1] While less abundant than the more commonly studied 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), the analysis of 8-oxo-dA provides valuable insights into the specific patterns of oxidative DNA damage.[1]
Mutagenicity and Repair
The presence of 8-oxo-dA in the DNA sequence is mutagenic. During DNA replication, it has a propensity to mispair, leading to adenosine (B11128) to cytosine (A to C) transversions.[1] To counteract this threat to genomic integrity, cells have evolved a sophisticated repair mechanism known as the Base Excision Repair (BER) pathway.[1] The BER pathway is the primary defense for identifying and removing oxidized bases like 8-oxo-dA, thereby preventing mutations that could contribute to carcinogenesis.[1][4]
Clinical Significance in Cancer Research
Elevated levels of oxidative DNA damage markers, including 8-oxo-dA, are frequently observed in various cancers. This suggests that heightened oxidative stress is a common feature of the tumor microenvironment.[5][6] Measuring 8-oxo-dA levels in biological samples such as tissue biopsies, blood cells, or urine can serve multiple purposes in cancer studies:
-
Risk Assessment: Increased levels may indicate a higher risk of developing certain types of cancer.[3]
-
Diagnosis and Prognosis: 8-oxo-dA could serve as a non-invasive biomarker to aid in cancer diagnosis or to predict disease progression and patient outcomes.
-
Monitoring Therapeutic Efficacy: The levels of oxidative DNA damage can be monitored to assess the effectiveness of cancer therapies, particularly those designed to induce oxidative stress in tumor cells.
-
Drug Development: Understanding the mechanisms of oxidative damage and repair can inform the development of novel anticancer drugs that either target these pathways or enhance the efficacy of existing treatments.
The simultaneous measurement of both 8-oxodG and 8-oxo-dA provides a more comprehensive picture of oxidative DNA damage.[7] Highly sensitive analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for the accurate quantification of these biomarkers, especially for 8-oxo-dA, which is typically present at lower concentrations.[1][7]
Signaling and Repair Pathway
The following diagram illustrates the formation of 8-oxo-dA via oxidative stress and its subsequent removal by the Base Excision Repair (BER) pathway.
Experimental Protocols
Two primary methods are employed for the quantification of 8-oxo-dA in biological samples: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol 1: Quantification of 8-oxo-dA by LC-MS/MS
LC-MS/MS is the gold standard for the accurate and sensitive measurement of 8-oxo-dA, allowing for the simultaneous detection of multiple DNA adducts.[7][8]
1. Materials and Reagents:
-
DNA extraction kit (optimized to prevent artificial oxidation, e.g., using NaI method or commercial kits with antioxidants)[9][10]
-
Nuclease P1, Alkaline Phosphatase
-
8-oxo-dA and [¹⁵N₅]8-oxo-dA internal standards
-
HPLC-grade water, methanol, and acetonitrile
-
Formic acid
-
Desferrioxamine (iron chelator) and butylated hydroxytoluene (antioxidant) to prevent ex vivo oxidation
-
Solid Phase Extraction (SPE) cartridges
-
UHPLC system coupled to a triple quadrupole mass spectrometer
2. Sample Preparation (DNA Extraction and Hydrolysis):
-
Isolate DNA from tissues, cells, or other biological samples using a method that minimizes oxidative damage.[9] Include antioxidants like desferrioxamine in all buffers.[11]
-
Quantify the isolated DNA using UV spectrophotometry.
-
To 20-50 µg of DNA, add the [¹⁵N₅]8-oxo-dA internal standard.
-
Denature the DNA by heating at 100°C for 3 minutes, followed by rapid cooling on ice.
-
Perform enzymatic hydrolysis to nucleosides by adding Nuclease P1 and incubating at 37°C for 1 hour.
-
Add alkaline phosphatase and continue incubation at 37°C for another hour to convert nucleotide monophosphates to nucleosides.
-
Centrifuge the sample to pellet any undigested material and collect the supernatant containing the nucleosides.
3. Solid Phase Extraction (SPE) - Optional Cleanup:
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the DNA hydrolysate onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the nucleosides with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Chromatography: Separate the nucleosides using a reversed-phase HPLC column. A typical mobile phase consists of a gradient of water and methanol/acetonitrile, both containing a small percentage of formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification.[7]
-
8-oxo-dA transition: Monitor the specific precursor-to-product ion transition for 8-oxo-dA.
-
Internal Standard transition: Monitor the corresponding transition for the [¹⁵N₅]8-oxo-dA internal standard.
-
-
Quantification: Create a standard curve by analyzing known concentrations of 8-oxo-dA standard. Calculate the concentration of 8-oxo-dA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. Results are typically expressed as the number of 8-oxo-dA lesions per 10⁶ or 10⁷ normal nucleosides (e.g., deoxyadenosine).[7]
Protocol 2: Quantification of 8-oxo-dA by Competitive ELISA
While less specific than LC-MS/MS, competitive ELISA offers a high-throughput method for screening a large number of samples.[12] This protocol is adapted from commercially available kits for 8-oxodG, as the principle is identical.[13][14]
1. Materials and Reagents:
-
8-oxo-dA ELISA Kit (containing 8-oxo-dA coated 96-well plate, anti-8-oxo-dA monoclonal antibody, HRP-conjugated secondary antibody, standards, buffers, and substrate).
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Sample types: Urine, serum, plasma, or DNA hydrolysates.[14]
2. Sample Preparation:
-
Urine/Serum/Plasma: Samples may require dilution with the provided sample diluent. A typical starting dilution is 1:10.[15]
-
DNA Hydrolysates: Prepare as described in the LC-MS/MS protocol (steps 2.1-2.7). The final hydrolysate may need to be diluted to fall within the assay's standard curve range.
3. Assay Procedure (Competitive ELISA):
-
Bring all reagents and samples to room temperature.
-
Prepare a standard curve by performing serial dilutions of the 8-oxo-dA standard provided in the kit. Typical ranges are from approximately 1 to 60 ng/mL.[13]
-
Add 50 µL of each standard, sample, and blank (sample diluent only) in duplicate to the wells of the 8-oxo-dA pre-coated microplate.
-
Add 50 µL of the diluted anti-8-oxo-dA primary antibody to each well (except the blank).
-
Cover the plate and incubate at room temperature for 1 hour. During this time, the 8-oxo-dA in the sample competes with the 8-oxo-dA coated on the plate for binding to the antibody.
-
Wash the wells 6 times with 300 µL/well of 1X Wash Buffer to remove unbound antibody and sample components.[13]
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well (except the blank).
-
Cover the plate and incubate at room temperature for 1 hour.
-
Repeat the wash step (step 6).
-
Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes, allowing for color development.[15]
-
Add 100 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Measure the absorbance (Optical Density, OD) at 450 nm using a microplate reader within 30 minutes.
4. Data Analysis:
-
Calculate the average OD for each set of duplicates.
-
Subtract the average OD of the blank from all other OD values.
-
Plot a standard curve of the average OD versus the concentration of the standards. The intensity of the color is inversely proportional to the concentration of 8-oxo-dA in the sample.[15]
-
Determine the concentration of 8-oxo-dA in the samples by interpolating their OD values from the standard curve.
Data Presentation
The following tables summarize quantitative data on 8-oxo-dA and the more prevalent 8-oxodG from various studies.
Table 1: Levels of 8-oxo-dA and 8-oxodG in Calf Thymus DNA
| Lesion | Concentration (lesions per 10⁶ DNA bases) | Method | Reference |
| 8-oxo-dA | 7.1 ± 0.2 | HPLC-MS/MS | [7] |
| 8-oxodG | 85 ± 3 | HPLC-MS/MS | [7] |
| 8-oxodG | 75 ± 6 | HPLC-EC | [7] |
Table 2: Levels of 8-oxo-dA and 8-oxodG in Human Retinal DNA (Control vs. Age-Related Macular Degeneration - AMD)
| DNA Type | Lesion | Donor Group | Concentration (lesions per 10⁶ DNA bases) | Reference |
| Mitochondrial DNA | 8-oxo-dA | Control (n=5) | 11 | [16] |
| AMD (n=5) | 17 | [16] | ||
| 8-oxodG | Control (n=5) | 170 | [16] | |
| AMD (n=5) | 188 | [16] | ||
| Nuclear DNA | 8-oxo-dA | Control (n=5) | 0.04 | [16] |
| AMD (n=5) | 0.05 | [16] | ||
| 8-oxodG | Control (n=5) | 0.54 | [16] | |
| AMD (n=5) | 0.96 | [16] |
Table 3: Levels of Oxidative Damage Markers in Urine and Leukocyte DNA of Cancer Patients vs. Healthy Controls
Note: This study focused on 8-oxodG and its corresponding base, 8-oxoGua, providing a reference for biomarker levels in cancer patients.
| Sample Type | Marker | Group | Median Value | Unit | Reference |
| Urine | 8-oxodG | Cancer Patients (n=222) | 6.05 | nmol/24 hr | [5][6] |
| Control (n=85) | 2.2 | nmol/24 hr | [5][6] | ||
| 8-oxoGua | Cancer Patients (n=222) | 12.44 | nmol/24 hr | [5][6] | |
| Control (n=85) | 7.7 | nmol/24 hr | [5][6] | ||
| Leukocyte DNA | 8-oxodG | Cancer Patients (n=179) | 4.93 | per 10⁶ dG | [5][6] |
| Control (n=134) | 4.46 | per 10⁶ dG | [5][6] |
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Oxidative damage DNA: 8-oxoGua and 8-oxodG as molecular markers of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative damage DNA: 8-oxoGua and 8-oxodG as molecular markers of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous measurement of 8-oxo-2'-deoxyguanosine and this compound by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A reliable assessment of 8-oxo-2-deoxyguanosine levels in nuclear and mitochondrial DNA using the sodium iodide method to isolate DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 8-oxo-7,8-dihydro-2'-deoxyguanosine as a biomarker of oxidative damage in oesophageal cancer patients: lack of association with antioxidant vitamins and polymorphism of hOGG1 and GST - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantifying the Level of 8-oxo-dG Using ELISA Assay to Evaluate Oxidative DNA Damage in MCF-7 Cells [jove.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Measuring 8-Oxo-2'-deoxyadenosine in Neurodegenerative Disease Models: Application Notes and Protocols
Introduction
Oxidative stress is a key pathological feature in a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS). The overproduction of reactive oxygen species (ROS) in the brain can lead to widespread cellular damage, including the oxidation of nucleic acids. 8-Oxo-2'-deoxyadenosine (8-oxo-dA) is a product of oxidative DNA damage, arising from the oxidation of deoxyadenosine (B7792050) residues. While less studied than its guanosine (B1672433) counterpart, 8-oxo-2'-deoxyguanosine (8-oxo-dG), 8-oxo-dA is a significant biomarker of oxidative stress and has been implicated in the pathogenesis of neurodegenerative disorders. Its measurement in various disease models can provide valuable insights into disease mechanisms and the efficacy of novel therapeutic interventions.
These application notes provide a detailed overview of the methods available for the quantification of 8-oxo-dA in preclinical neurodegenerative disease models. Given the greater body of research on 8-oxo-dG, protocols for this related marker are also detailed, with specific guidance on their adaptation for 8-oxo-dA measurement. The primary techniques covered are Enzyme-Linked Immunosorbent Assay (ELISA), Immunohistochemistry (IHC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Quantitative Analysis of Oxidative DNA Damage Markers
The following table summarizes quantitative data for oxidative DNA damage markers in various neurodegenerative disease models. It is important to note that there is a significant scarcity of published data specifically for 8-oxo-dA in these models. The majority of available research has focused on the more abundant and readily detectable 8-oxo-dG.
| Disease Model | Species | Brain Region/Sample | Method | Marker | Fold Change/Concentration | Reference |
| Alzheimer's Disease | ||||||
| 3xTg-AD | Mouse | Cortex and Hippocampus | Immunohistochemistry | 8-oxo-dG | >1.7-fold increase in nuclear DNA of ADH/TO-DKH mice compared to ADH/WT | [1] |
| APP/PS1 | Mouse | Urine | Capillary Electrophoresis with Laser-Induced Fluorescence | 8-OHdG | Significantly higher in transgenic mice | [2] |
| Parkinson's Disease | ||||||
| 6-OHDA-induced | Rat | Urine | ELISA | 8-OHdG | Significant continuous increase from day 7 to 35 post-lesion | [1] |
| α-Synuclein tg | Mouse | Whole Brain | ELISA | 8-OHdG | Increased levels in transgenic mice | [3] |
| Post-mortem tissue | Human | Substantia nigra | Gas Chromatography/Mass Spectrometry | 8-hydroxyguanine (B145757) | Significant increase in PD patients (p=0.0002) | [4] |
| Huntington's Disease | ||||||
| R6/2 | Mouse | Urine, Plasma, Striatal microdialysates, Brain DNA | Not Specified | 8-OHdG | Increased concentrations in all samples | [5] |
| General DNA Oxidation | ||||||
| Calf Thymus DNA | In vitro | DNA | HPLC-MS/MS | 8-oxo-dA | 7.1 +/- 0.2 per 10(6) DNA bases | |
| 21-mer ds-ODNs | In vitro | DNA | Not Specified | 8-oxo-dA | Levels of 8-oxo-dG were six times higher than 8-oxo-dA | [6] |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for 8-oxo-dG
ELISA is a high-throughput and relatively cost-effective method for the quantification of 8-oxo-dG in various biological samples, including tissue homogenates, serum, and urine. This protocol is for a competitive ELISA, which is a common format for this application.
Materials:
-
8-oxo-dG ELISA Kit (containing pre-coated plates, standards, primary antibody, HRP-conjugated secondary antibody, wash buffer, substrate, and stop solution)
-
Sample DNA, enzymatically digested to single nucleosides
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
Protocol:
-
Sample Preparation:
-
Extract DNA from brain tissue or other relevant samples using a commercial DNA isolation kit.
-
Quantify the extracted DNA using a spectrophotometer.
-
Digest the DNA to single nucleosides using a mixture of nuclease P1 and alkaline phosphatase.
-
Follow the specific instructions of your chosen DNA digestion protocol to ensure complete hydrolysis.
-
-
Assay Procedure (based on a typical kit protocol):
-
Bring all reagents to room temperature.
-
Prepare the 8-oxo-dG standards by serial dilution according to the kit instructions. This will generate a standard curve.
-
Add 50 µL of the standards and digested DNA samples to the appropriate wells of the 8-oxo-dG pre-coated microplate.
-
Add 50 µL of the primary antibody (anti-8-oxo-dG) to each well (except for the blank).
-
Cover the plate and incubate for 1-2 hours at room temperature.
-
Wash the plate 3-5 times with the provided wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody to each well (except for the blank).
-
Cover the plate and incubate for 1 hour at room temperature.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Add 100 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm within 15 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 8-oxo-dG in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the 8-oxo-dG concentration to the amount of DNA used in the assay (e.g., ng of 8-oxo-dG per µg of DNA).
-
Adaptation for 8-oxo-dA:
To measure 8-oxo-dA, a specific primary antibody that recognizes 8-oxo-dA with high affinity and specificity is required. The rest of the ELISA protocol would remain largely the same, with the substitution of 8-oxo-dA standards and the specific anti-8-oxo-dA primary antibody.
Immunohistochemistry (IHC) for 8-oxo-dG
IHC allows for the visualization and semi-quantitative analysis of 8-oxo-dG within the cellular and anatomical context of the brain tissue.
Materials:
-
Formalin-fixed, paraffin-embedded brain sections
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0)
-
Blocking buffer (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: mouse anti-8-OHdG monoclonal antibody
-
Biotinylated secondary antibody (e.g., goat anti-mouse IgG)
-
Avidin-biotin complex (ABC) reagent
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
-
Microscope
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM sodium citrate buffer (pH 6.0).
-
Heat in a microwave or water bath at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Wash sections in PBS (3 x 5 minutes).
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Wash in PBS (3 x 5 minutes).
-
Incubate in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-8-OHdG antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash in PBS (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash in PBS (3 x 5 minutes).
-
Incubate with the ABC reagent for 30 minutes at room temperature.
-
Wash in PBS (3 x 5 minutes).
-
Incubate with the DAB substrate until the desired brown color develops.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Adaptation for 8-oxo-dA:
Similar to the ELISA protocol, a specific and validated primary antibody against 8-oxo-dA is essential for the IHC detection of this marker. The protocol steps would be identical, with the substitution of the anti-8-oxo-dA primary antibody.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the accurate and sensitive quantification of 8-oxo-dA and 8-oxo-dG. It offers high specificity and the ability to measure multiple DNA adducts simultaneously.
High-Level Protocol:
-
DNA Extraction and Hydrolysis:
-
Extract DNA from brain tissue using a method that minimizes artifactual oxidation (e.g., using a buffer containing antioxidants like desferrioxamine).
-
Enzymatically digest the DNA to nucleosides as described in the ELISA protocol.
-
-
Stable Isotope-Labeled Internal Standards:
-
Add known amounts of stable isotope-labeled internal standards for 8-oxo-dA (e.g., [¹⁵N₅]8-oxo-dA) and 8-oxo-dG to the samples. This is crucial for accurate quantification.
-
-
LC Separation:
-
Inject the digested DNA sample onto a reverse-phase HPLC column.
-
Use a gradient elution program to separate the different nucleosides.
-
-
MS/MS Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of 8-oxo-dA, 8-oxo-dG, and their corresponding internal standards.
-
-
Quantification:
-
The concentration of 8-oxo-dA and 8-oxo-dG in the sample is determined by comparing the peak area ratios of the endogenous analytes to their respective stable isotope-labeled internal standards.
-
Visualizations
Caption: Experimental workflow for measuring this compound.
Caption: Oxidative DNA damage and repair pathway in neurodegeneration.
Caption: Relationship between oxidative stress and neurodegeneration.
References
- 1. Urinary 8-OHdG elevations in a partial lesion rat model of Parkinson's disease correlate with behavioral symptoms and nigrostriatal dopaminergic depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection and quantification of 8-hydroxy-2'-deoxyguanosine in Alzheimer's transgenic mouse urine using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative DNA damage in the parkinsonian brain: an apparent selective increase in 8-hydroxyguanine levels in substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased oxidative damage to DNA in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Analysis of 8-Oxo-2'-deoxyadenosine in Human Retinal DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress is a key factor in the pathogenesis of various retinal diseases, including age-related macular degeneration (AMD), the leading cause of blindness in the elderly in developed nations.[1][2] Reactive oxygen species (ROS) can damage cellular macromolecules, including DNA. 8-Oxo-2'-deoxyadenosine (8-oxo-dA) is a significant lesion resulting from the oxidation of 2'-deoxyadenosine (B1664071) in DNA.[2] Its measurement in retinal DNA can serve as a critical biomarker for oxidative stress and provide valuable insights into disease mechanisms and the efficacy of therapeutic interventions.[1][2] This document provides detailed protocols and data for the analysis of 8-oxo-dA in human retinal DNA, primarily utilizing liquid chromatography-nanoelectrospray ionization-tandem mass spectrometry (LC-NSI-MS/MS), a highly sensitive and specific method.[1][2]
Quantitative Data
The following table summarizes the levels of this compound (8-oxo-dA) found in human retinal DNA from donors with and without age-related macular degeneration (AMD). Data is presented as adducts per 106 DNA bases.
| DNA Type | Donor Group | Mean 8-oxo-dA Level (adducts per 106 bases) |
| Mitochondrial DNA (mtDNA) | Control (No AMD) | 11 |
| AMD | 17 | |
| Nuclear DNA (nDNA) | Control (No AMD) | 0.04 |
| AMD | 0.05 |
Data sourced from Ma et al. (2016).[1][2]
Signaling Pathway: Oxidative DNA Damage in the Retina
Reactive oxygen species (ROS), generated through processes like mitochondrial respiration and exposure to light, can lead to the oxidation of DNA bases. Guanine is the most susceptible to oxidation, but adenosine (B11128) can also be oxidized to form this compound (8-oxo-dA). This lesion is mutagenic and can induce A to C transversions.[2] The accumulation of such DNA damage, particularly in the mitochondrial DNA of the retinal pigment epithelium (RPE), is implicated in the pathogenesis of AMD.[1][2]
Experimental Workflow
The following diagram outlines the major steps for the analysis of 8-oxo-dA in human retinal DNA, from tissue processing to data acquisition by LC-MS/MS.
Experimental Protocols
1. DNA Isolation from Human Retinal Tissue
This protocol is adapted from established methods for isolating DNA from human retina, with modifications to minimize oxidative artifacts.[3][4]
-
Materials:
-
Human retinal tissue (Retinal Pigment Epithelium - RPE, and Neural Retina - NR)
-
Homogenization Buffer (e.g., MSHE buffer: 0.21 M mannitol, 0.07 M sucrose, 5 mM HEPES pH 7.4, 10 mM EDTA)
-
Antioxidant: 8-hydroxyquinoline (B1678124) (8-HQ) or Desferrioxamine (DFOM)[4][5]
-
DNA isolation kit (e.g., Qiagen QIAamp DNA Mini Kit) or Phenol-Chloroform-Isoamyl alcohol method[3][6]
-
RNase A
-
Proteinase K
-
-
Procedure:
-
Dissect the human donor eye to separate the RPE and NR.
-
Homogenize the tissue in ice-cold homogenization buffer containing an antioxidant (e.g., 8-HQ) to prevent artifactual oxidation during the procedure.[4]
-
Separate the nuclear and mitochondrial fractions by differential centrifugation.
-
Centrifuge the homogenate at a low speed (e.g., 1000 x g) to pellet the nuclei.
-
Centrifuge the supernatant at a high speed (e.g., 12,000 x g) to pellet the mitochondria.
-
-
Isolate nuclear DNA (nDNA) and mitochondrial DNA (mtDNA) from their respective pellets using a commercial kit or a standard phenol-chloroform extraction method.[3][6] Follow the manufacturer's instructions if using a kit.
-
Treat the DNA samples with RNase A to remove any contaminating RNA.
-
Perform a final purification step to remove any remaining proteins and inhibitors.
-
Quantify the DNA concentration using a spectrophotometer or a fluorometer. Assess DNA purity by measuring the A260/A280 ratio.
-
2. Enzymatic Digestion of DNA
Complete digestion of DNA to its constituent nucleosides is crucial for accurate quantification.[7]
-
Materials:
-
Isolated retinal DNA (nDNA or mtDNA)
-
Nuclease P1
-
Alkaline Phosphatase
-
Reaction buffers for each enzyme
-
Metal chelator (e.g., Diethylenetriaminepentaacetic acid - DTPA)[7]
-
-
Procedure:
-
To an appropriate amount of DNA (e.g., 10-50 µg), add the Nuclease P1 buffer and Nuclease P1 enzyme.
-
Incubate at a suitable temperature (e.g., 37-65°C) for a specified time (e.g., 1-2 hours) to digest the DNA into deoxynucleoside 3'-monophosphates.[8]
-
Add the alkaline phosphatase buffer and alkaline phosphatase enzyme. The addition of DTPA can help prevent artifactual oxidation during digestion.[7]
-
Incubate at 37°C for 1-2 hours to dephosphorylate the deoxynucleoside 3'-monophosphates to deoxynucleosides.
-
Stop the reaction, for instance by heating or filtration, to remove the enzymes before LC-MS/MS analysis.
-
3. LC-MS/MS Analysis for 8-oxo-dA Quantification
This protocol outlines the general steps for quantification using a highly sensitive liquid chromatography-nanoelectrospray ionization-tandem mass spectrometry (LC-NSI-MS/MS) method.[1][2]
-
Instrumentation:
-
High-performance liquid chromatography (HPLC) system capable of nano-flow rates.
-
A triple quadrupole mass spectrometer with a nano-electrospray ionization (NSI) source.
-
-
Procedure:
-
Sample Preparation: Purify the digested DNA sample, for example by using a C18 solid-phase extraction column, to remove salts and other potential interferences.[4]
-
Chromatographic Separation:
-
Inject the purified sample onto a reverse-phase HPLC column (e.g., C18).
-
Separate the nucleosides using a gradient elution with solvents such as water and acetonitrile, often with a small amount of formic acid to aid ionization.
-
-
Mass Spectrometric Detection:
-
Introduce the eluent from the HPLC into the NSI source.
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection of 8-oxo-dA and an internal standard. This involves monitoring the transition of the precursor ion (the protonated molecule [M+H]+) to a specific product ion.
-
For 8-oxo-dA, a common transition is m/z 268 → 152.
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of an 8-oxo-dA standard.
-
Use a stable isotope-labeled internal standard (e.g., [15N5]8-oxo-dA) to account for any sample loss during preparation and for variations in instrument response.
-
Calculate the amount of 8-oxo-dA in the retinal DNA sample by comparing its peak area ratio to the internal standard against the calibration curve.
-
Normalize the amount of 8-oxo-dA to the total amount of 2'-deoxyadenosine or the total amount of DNA analyzed to report the final value as adducts per 106 bases.
-
-
References
- 1. Simultaneous determination of 8-oxo-2'-deoxyguanosine and this compound in human retinal DNA by liquid chromatography nanoelectrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of 8-oxo-2’-deoxyguanosine and 8-oxo-2’-deoxyadenosine in human retinal DNA by liquid chromatography nanoelectrospray-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA isolation from human retina [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Age-Dependent Accumulation of 8-Oxoguanine in the DNA and RNA in Various Rat Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TECHNICAL BRIEF: Isolation of total DNA from postmortem human eye tissues and quality comparison between iris and retina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Importance of complete DNA digestion in minimizing variability of 8-oxo-dG analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A reliable assessment of 8-oxo-2-deoxyguanosine levels in nuclear and mitochondrial DNA using the sodium iodide method to isolate DNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 8-Oxo-2'-deoxyadenosine by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, can lead to cellular damage. A significant consequence of oxidative stress is the damage to nucleic acids, resulting in the formation of various lesions. 8-Oxo-2'-deoxyadenosine (8-oxo-dA) is a product of oxidative damage to 2'-deoxyadenosine (B1664071) in DNA. Its presence and concentration in biological samples are considered important biomarkers for assessing the extent of oxidative DNA damage and have been implicated in various pathological conditions, including cancer and neurodegenerative diseases.
High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (HPLC-MS/MS), offers a highly sensitive and specific method for the quantification of 8-oxo-dA.[1][2] This document provides detailed application notes and protocols for the sample preparation and analysis of 8-oxo-dA from various biological matrices.
Experimental Protocols
DNA Extraction from Tissues or Cells
The critical first step in the analysis of 8-oxo-dA from cellular sources is the gentle and efficient extraction of DNA while minimizing artifactual oxidation of deoxyadenosine.
Materials:
-
Tissue or cell sample
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., containing guanidine (B92328) thiocyanate (B1210189) or using a commercial kit like DNAzol™)
-
RNase A solution
-
Proteinase K solution
-
Desferrioxamine (iron chelator)
-
Ethanol (B145695) (70% and 100%), ice-cold
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
Protocol:
-
Sample Collection and Homogenization:
-
Excise tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity and prevent further oxidative damage.
-
For cell cultures, wash cells with ice-cold PBS and centrifuge to obtain a cell pellet.
-
Homogenize frozen tissue or resuspend the cell pellet in lysis buffer containing an iron chelator like desferrioxamine to prevent metal-catalyzed oxidation.
-
-
Lysis and Protein Removal:
-
Incubate the homogenate with RNase A to remove RNA.
-
Subsequently, digest proteins by adding Proteinase K and incubating at 50-55°C. Extended incubation times should be avoided to minimize the risk of artifactual DNA oxidation.
-
-
DNA Precipitation:
-
Precipitate the DNA by adding ice-cold ethanol.
-
Spool the DNA onto a glass rod or pellet it by centrifugation.
-
-
Washing and Resuspension:
-
Wash the DNA pellet with 70% ethanol to remove residual salts and contaminants.
-
Air-dry the pellet briefly and resuspend it in TE buffer.
-
-
DNA Quantification and Purity Check:
-
Determine the DNA concentration and purity using a UV-Vis spectrophotometer. An A260/A280 ratio of ~1.8 and an A260/A230 ratio of >2.0 indicate high-purity DNA.
-
Enzymatic Hydrolysis of DNA
To analyze the constituent nucleosides by HPLC, the purified DNA must be completely hydrolyzed into its individual deoxyribonucleoside components.
Materials:
-
Purified DNA sample
-
Nuclease P1
-
Alkaline Phosphatase
-
Enzyme reaction buffer (e.g., 20 mM sodium acetate, 10 mM zinc sulfate, pH 5.2)
-
Internal standard (e.g., stable isotope-labeled 8-oxo-dA)
Protocol:
-
Initial Digestion:
-
To the purified DNA solution, add the internal standard.
-
Add Nuclease P1 and incubate at 37°C for 2-4 hours. Nuclease P1 cleaves the phosphodiester bonds in single-stranded DNA and RNA.
-
-
Final Digestion:
-
Add Alkaline Phosphatase and adjust the buffer conditions if necessary (e.g., by adding Tris-HCl buffer to reach a pH of ~8.5).
-
Incubate at 37°C for another 2-4 hours. Alkaline phosphatase removes the 3'- and 5'-phosphate groups to yield the free deoxyribonucleosides. A microwave-assisted enzymatic hydrolysis method can significantly reduce the digestion time to around 30 minutes.[3][4]
-
-
Enzyme Removal:
-
Remove the enzymes by ultrafiltration using a membrane with a low molecular weight cutoff (e.g., 10 kDa) to prevent interference with the HPLC analysis.
-
Solid-Phase Extraction (SPE) from Urine or Plasma
For the analysis of 8-oxo-dA in biological fluids like urine or plasma, a solid-phase extraction step is crucial for sample clean-up and concentration of the analyte.
Materials:
-
Urine or plasma sample
-
Internal standard (e.g., stable isotope-labeled 8-oxo-dA)
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Methanol (B129727) (for conditioning and elution)
-
Aqueous buffer (e.g., phosphate (B84403) buffer, for equilibration and washing)
-
Nitrogen evaporator
Protocol:
-
Sample Pre-treatment:
-
Thaw frozen urine or plasma samples.
-
Centrifuge to remove any particulate matter.
-
Add the internal standard to the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing methanol through it, followed by an aqueous buffer to equilibrate the stationary phase.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak aqueous buffer to remove unretained, polar interfering compounds.
-
-
Elution:
-
Elute the retained 8-oxo-dA and other less polar compounds with methanol or an appropriate organic solvent mixture.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume of the initial HPLC mobile phase for injection.
-
HPLC-MS/MS Analysis
The final step is the separation and quantification of 8-oxo-dA using HPLC coupled with tandem mass spectrometry.
Instrumentation and Conditions:
-
HPLC System: A binary or quaternary pump system with a degasser, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase:
-
Gradient Elution: A typical gradient might start with a low percentage of organic mobile phase (e.g., 2-5% B), hold for a few minutes, then ramp up to a higher percentage (e.g., 30-50% B) to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducible retention times.
-
Injection Volume: 5-10 µL.
-
MS/MS Detection: Operated in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for 8-oxo-dA and its internal standard should be optimized. For 8-oxo-dA, this is typically the transition from the protonated molecule [M+H]+ to the protonated purine (B94841) base fragment.
Data Presentation
Quantitative data from the analysis should be summarized in clear and concise tables to allow for easy comparison and interpretation.
| Sample ID | Matrix | 8-oxo-dA Concentration (ng/mL or ng/µg DNA) | Standard Deviation | Recovery (%) |
| Control 1 | Urine | 0.52 | 0.05 | 95 |
| Control 2 | Urine | 0.48 | 0.06 | 93 |
| Treated 1 | Urine | 2.15 | 0.18 | 96 |
| Treated 2 | Urine | 2.31 | 0.21 | 94 |
| Calf Thymus DNA | DNA | 7.1 adducts / 10^6 bases | 0.2 | N/A |
Table 1: Example of quantitative results for 8-oxo-dA analysis.
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL |
| Linearity (r²) | >0.99 |
| Inter-day Precision (%RSD) | <10% |
| Intra-day Precision (%RSD) | <5% |
Table 2: Summary of method validation parameters.
Visualizations
Experimental Workflow
Overall workflow for 8-oxo-dA analysis.
Logical Relationship of Sample Processing Steps for DNA Analysis
Key steps in processing DNA samples.
References
- 1. Rapid Liquid Chromatography—Tandem Mass Spectrometry Analysis of Two Urinary Oxidative Stress Biomarkers: 8-oxodG and 8-isoprostane [mdpi.com]
- 2. Simultaneous measurement of 8-oxo-2'-deoxyguanosine and this compound by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave-assisted enzymatic hydrolysis of DNA for mass spectrometric analysis: A new strategy for accelerated hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of a Monoclonal Antibody for 8-Oxo-2'-deoxyadenosine Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and application of a monoclonal antibody (mAb) specifically targeting 8-Oxo-2'-deoxyadenosine (8-oxodA), a key biomarker for oxidative DNA damage.
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, leads to cellular damage. A significant consequence of this is damage to nucleic acids, resulting in modifications like this compound (8-oxodA).[1][2] This lesion is mutagenic and is implicated in numerous pathological conditions, including cancer and neurodegenerative diseases.[1][3][4][5] The development of highly specific monoclonal antibodies against 8-oxodA provides a powerful tool for its detection and quantification in various biological samples, aiding in research and drug development.
Principle of the Technology
The generation of a specific monoclonal antibody for 8-oxodA involves leveraging hybridoma technology.[6][7][8][9] This process begins with the immunization of a host animal with an immunogen designed to elicit an immune response to the small molecule 8-oxodA. Since small molecules are generally not immunogenic on their own, 8-oxodA is conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH).[1] Following a successful immune response, antibody-producing B cells are harvested from the animal's spleen and fused with immortal myeloma cells to create hybridoma cell lines.[6][8] These hybridomas are then screened to identify clones producing antibodies with high specificity and affinity for 8-oxodA. The selected hybridoma line can then be cultured to produce a consistent and virtually limitless supply of the desired monoclonal antibody.
Data Presentation
Table 1: Specificity of the 6E4 Monoclonal Antibody against 8-oxodA and Related Nucleosides
| Competitor Molecule | IC50 (nM) | Fold difference in affinity relative to 8-oxodA |
| This compound (8-oxodA) | 774 | 1 |
| 8-Oxoadenosine (8-oxoA) | - | >6.2-fold lower |
| 8-Oxoadenosine 5'-triphosphate (8-oxoATP) | - | - |
| This compound 5'-triphosphate (8-oxodATP) | - | - |
| 8-Oxoadenine (8-oxoAde) | - | - |
| Adenosine (A) | >6250 | >8.1 |
| 8-Oxo-2'-deoxyguanosine (8-oxodG) | >100,000 | >129 |
| 2-Oxoadenosine (2-oxoA) | 73,000 | 94 |
Data summarized from a study on a specific anti-8-oxoA monoclonal antibody (6E4), demonstrating high specificity for the 8-oxoA nucleobase.[1]
Experimental Protocols
Protocol 1: Immunogen Preparation (8-oxodA-KLH Conjugate)
This protocol describes the conjugation of 8-oxodA to the carrier protein Keyhole Limpet Hemocyanin (KLH).
Materials:
-
This compound (8-oxodA)
-
Keyhole Limpet Hemocyanin (KLH)
-
Sodium periodate (B1199274) (NaIO4)
-
Ethylene (B1197577) glycol
-
Sodium borohydride (B1222165) (NaBH4)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Oxidation of 8-oxodA: Dissolve 8-oxodA in PBS. Add an equimolar amount of sodium periodate and incubate in the dark at room temperature for 1 hour. This reaction oxidizes the ribose ring to form a reactive dialdehyde.
-
Quenching the Reaction: Add a 20-fold molar excess of ethylene glycol to quench the unreacted periodate. Incubate for 15 minutes at room temperature.
-
Conjugation to KLH: Add the KLH protein to the oxidized 8-oxodA solution at a molar ratio of approximately 1:100 (KLH:8-oxodA). Adjust the pH to 9.0-9.5 with sodium carbonate buffer.
-
Reductive Amination: Add a 10-fold molar excess of sodium borohydride to the mixture. Incubate with gentle stirring for 2 hours at 4°C. This step forms a stable covalent bond between the 8-oxodA and KLH.
-
Dialysis: Dialyze the conjugate against PBS at 4°C for 48 hours with several buffer changes to remove unreacted components.
-
Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA assay) and confirm conjugation via spectrophotometry or MALDI-TOF mass spectrometry.
Protocol 2: Monoclonal Antibody Production using Hybridoma Technology
This protocol outlines the key steps for generating hybridomas producing anti-8-oxodA antibodies.
Materials:
-
BALB/c mice
-
8-oxodA-KLH immunogen
-
Adjuvant (e.g., TiterMax Gold)
-
Myeloma cell line (e.g., SP2/0-Ag14)
-
Polyethylene glycol (PEG)
-
HAT medium (Hypoxanthine-Aminopterin-Thymidine)
-
HT medium (Hypoxanthine-Thymidine)
-
Complete RPMI-1640 medium
-
96-well cell culture plates
Procedure:
-
Immunization: Immunize BALB/c mice intraperitoneally with 100 µg of the 8-oxodA-KLH conjugate emulsified in a suitable adjuvant.[1] Boost the immunization every 3-4 weeks. Monitor the antibody titer in the serum using a preliminary ELISA.
-
Spleen Cell Harvest: Once a high antibody titer is achieved, administer a final intravenous boost without adjuvant 3-4 days before cell fusion. Euthanize the mouse and aseptically harvest the spleen.
-
Cell Fusion: Prepare a single-cell suspension of splenocytes. Co-pellet the splenocytes and myeloma cells at a ratio of 5:1. Add PEG solution dropwise to induce cell fusion.[9]
-
Selection of Hybridomas: Resuspend the fused cells in HAT medium and plate them into 96-well plates. The HAT medium selects for fused hybridoma cells, as unfused myeloma cells cannot survive and unfused B cells have a limited lifespan.[9]
-
Screening: After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of the desired antibody using a competitive ELISA (see Protocol 3).
-
Cloning: Positive hybridoma clones are subcloned by limiting dilution to ensure monoclonality.[9] This involves diluting the cell suspension to a concentration of approximately 0.5 cells/well in a 96-well plate.
-
Expansion and Cryopreservation: Expand the positive monoclonal hybridoma lines and cryopreserve them for long-term storage and antibody production.[9]
Protocol 3: Competitive ELISA for 8-oxodA Detection and Hybridoma Screening
This protocol is for screening hybridoma supernatants and quantifying 8-oxodA in samples. The principle is that free 8-oxodA in a sample will compete with a coated 8-oxodA conjugate for binding to the antibody.[1][10]
Materials:
-
96-well ELISA plates
-
8-oxodA-conjugate for coating (e.g., 8-oxodA-acetylcholinesterase or 8-oxodA-BSA)
-
Anti-8-oxodA monoclonal antibody (from hybridoma supernatant or purified)
-
Standard 8-oxodA solutions of known concentrations
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Secondary antibody-HRP conjugate (if necessary)
-
TMB substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the 8-oxodA-conjugate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound conjugate.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Competition: In a separate plate or tubes, pre-incubate the anti-8-oxodA antibody with either the standard 8-oxodA solutions or the unknown samples for 30 minutes.
-
Incubation: Add the antibody/antigen mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: If the primary antibody is not conjugated, add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the amount of free 8-oxodA in the sample.[10]
Protocol 4: Monoclonal Antibody Purification
This protocol describes the purification of the monoclonal antibody from hybridoma culture supernatant using affinity chromatography.
Materials:
-
Hybridoma culture supernatant
-
Protein A or Protein G affinity chromatography column
-
Binding buffer (e.g., 20 mM sodium phosphate, pH 7.0)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Dialysis tubing or centrifugal ultrafiltration units
Procedure:
-
Preparation of Supernatant: Centrifuge the hybridoma culture supernatant to remove cells and debris. Filter the supernatant through a 0.22 µm filter.[11]
-
Column Equilibration: Equilibrate the Protein A or Protein G column with binding buffer.[12]
-
Antibody Binding: Load the prepared supernatant onto the column. The antibody will bind to the Protein A/G ligand.[13][14]
-
Washing: Wash the column with several column volumes of binding buffer to remove unbound proteins.
-
Elution: Elute the bound antibody using the low-pH elution buffer. Collect the fractions in tubes containing a small amount of neutralization buffer to immediately raise the pH and prevent antibody denaturation.[12]
-
Buffer Exchange: Pool the antibody-containing fractions and perform a buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or centrifugal ultrafiltration.
-
Purity and Concentration: Assess the purity of the antibody by SDS-PAGE and determine the concentration using a spectrophotometer at 280 nm or a BCA assay.
Visualizations
Caption: Workflow for the development of an anti-8-oxodA monoclonal antibody.
Caption: Workflow for the competitive ELISA for 8-oxodA detection.
Caption: Simplified pathway of oxidative DNA damage leading to 8-oxodA formation.
References
- 1. Discovery and properties of a monoclonal antibody targeting 8-oxoA, an oxidized adenine lesion in DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and properties of a monoclonal antibody targeting 8-oxoA, an oxidized adenine lesion in DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linking oxidative DNA lesion 8-OxoG to tumor development and progression. | Semantic Scholar [semanticscholar.org]
- 5. Accumulation of 8-oxo-2'-deoxyguanosine and increased expression of hMTH1 protein in brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Antibody Discovery via Hybridomas | Molecular Devices [moleculardevices.com]
- 8. sinobiological.com [sinobiological.com]
- 9. greenmoab.com [greenmoab.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. sinobiological.com [sinobiological.com]
- 12. Antibody purification | Abcam [abcam.com]
- 13. Exploring Antibody Purification Methods for mAbs and IgGs - evitria [evitria.com]
- 14. bio-works.com [bio-works.com]
Application Notes and Protocols for the Quantification of 8-Oxo-2'-deoxyadenosine using Stable Isotope-Labeled Internal Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Oxo-2'-deoxyadenosine (8-oxo-dA) is a significant biomarker of oxidative DNA damage, resulting from the interaction of reactive oxygen species (ROS) with adenine (B156593) residues in DNA. Accurate quantification of 8-oxo-dA is crucial for understanding the roles of oxidative stress in various pathological conditions, including cancer and neurodegenerative diseases, and for the development of therapeutic interventions. The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the precise and accurate measurement of 8-oxo-dA in biological samples. This method corrects for variability in sample preparation and instrument response, ensuring reliable quantification.
This document provides detailed application notes and protocols for the quantification of 8-oxo-dA using a stable isotope-labeled internal standard, specifically [¹⁵N₅]-8-oxo-2'-deoxyadenosine.
Signaling Pathway: Formation and Repair of 8-Oxo-Adenine
Reactive oxygen species, generated during normal cellular metabolism or from exogenous sources, can attack the C8 position of deoxyadenosine (B7792050) in DNA, leading to the formation of an 8-oxo-dA lesion. This lesion is primarily repaired through the Base Excision Repair (BER) pathway.
Experimental Workflow
The overall experimental workflow for the quantification of 8-oxo-dA involves DNA isolation from biological samples, enzymatic hydrolysis of DNA into individual deoxynucleosides, followed by LC-MS/MS analysis with the aid of a stable isotope-labeled internal standard.
Experimental Protocols
Materials and Reagents
-
Biological sample (e.g., rat liver tissue, cultured cells)
-
[¹⁵N₅]-8-oxo-2'-deoxyadenosine internal standard (synthesis may be required or sourced from a commercial supplier specializing in stable isotope standards)
-
DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
Antioxidant solution (e.g., 2,2,6,6-Tetrachloro-1-piperidinyloxy (TEMPO) or 8-hydroxyquinoline)
-
Nuclease P1 (from Penicillium citrinum)
-
Alkaline Phosphatase (Calf Intestinal)
-
LC-MS grade water, methanol, and acetonitrile
-
Formic acid (LC-MS grade)
-
Phosphate buffered saline (PBS)
-
Enzyme reaction buffers
DNA Isolation
Note: To prevent artifactual oxidation of deoxyadenosine during DNA isolation, it is critical to work quickly on ice and to include an antioxidant in the lysis buffer.
-
Homogenize the tissue sample (e.g., 50-100 mg) in ice-cold PBS. For cultured cells, wash the cell pellet with ice-cold PBS.
-
Follow the instructions of a commercial DNA isolation kit. During the lysis step, add an antioxidant to the lysis buffer (e.g., 8-hydroxyquinoline (B1678124) to a final concentration of 100 µM).
-
Elute the purified DNA in nuclease-free water.
-
Determine the DNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~1.8.
Enzymatic Hydrolysis of DNA
-
To 20-50 µg of isolated DNA, add a known amount of the [¹⁵N₅]-8-oxo-dA internal standard. The amount of internal standard should be in the expected range of the endogenous 8-oxo-dA.
-
Add nuclease P1 buffer (e.g., 20 mM sodium acetate, 10 mM zinc sulfate, pH 5.2) and nuclease P1 (e.g., 10 units).
-
Incubate at 37°C for 2 hours.
-
Add alkaline phosphatase buffer (e.g., 100 mM Tris-HCl, pH 8.0) and alkaline phosphatase (e.g., 10 units).
-
Incubate at 37°C for an additional 2 hours.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undigested material and proteins.
-
Transfer the supernatant containing the deoxynucleosides to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 2-5% B, ramp to 50-80% B over 10-15 minutes |
| Flow Rate | 0.2-0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The specific mass-to-charge (m/z) transitions for the precursor and product ions of 8-oxo-dA and its stable isotope-labeled internal standard should be optimized on the specific mass spectrometer being used. The following are typical transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 268.1 | 152.1 |
| [¹⁵N₅]-8-Oxo-2'-deoxyadenosine | 273.1 | 157.1 |
Data Presentation
The following table summarizes representative quantitative data for 8-oxo-dA and the more commonly studied 8-oxo-dG in various biological samples. Levels are typically expressed as the number of lesions per 10⁶ normal deoxynucleosides.
| Sample Type | Analyte | Concentration (lesions / 10⁶ parent nucleoside) | Reference |
| Calf Thymus DNA | 8-oxo-dG | 85 ± 3 | [1] |
| 8-oxo-dA | 7.1 ± 0.2 | [1] | |
| Human Retinal mtDNA (Control) | 8-oxo-dG | ~170 | [2] |
| 8-oxo-dA | ~11 | [2] | |
| Human Retinal mtDNA (AMD) | 8-oxo-dG | ~188 | [2] |
| 8-oxo-dA | ~17 | [2] | |
| Human Retinal nDNA (Control) | 8-oxo-dG | ~0.54 | [2] |
| 8-oxo-dA | ~0.04 | [2] | |
| Human Retinal nDNA (AMD) | 8-oxo-dG | ~0.96 | [2] |
| 8-oxo-dA | ~0.05 | [2] | |
| Rat Liver DNA | 8-oxo-dG | 2.5 - 5.0 | [3][4] |
Conclusion
The accurate quantification of this compound is a critical aspect of research into oxidative stress and its biological consequences. The use of stable isotope-labeled internal standards, such as [¹⁵N₅]-8-oxo-2'-deoxyadenosine, in conjunction with LC-MS/MS provides a robust and reliable method for this purpose. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their studies. Careful attention to preventing artifactual oxidation during sample preparation is paramount for obtaining accurate results.
References
- 1. 8-Oxoadenine: A «New» Player of the Oxidative Stress in Mammals? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of 8-oxo-2’-deoxyguanosine and 8-oxo-2’-deoxyadenosine in human retinal DNA by liquid chromatography nanoelectrospray-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 3. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of 8-hydroxydeoxyguanosine in liver DNA of rats following long-term exposure to a peroxisome proliferator - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for Quantifying Low Levels of 8-Oxo-2'-deoxyadenosine in Small DNA Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative damage to DNA is a critical factor in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Reactive oxygen species (ROS), generated through both endogenous metabolic processes and exogenous exposures, can induce a variety of lesions in DNA. Among these, 8-oxo-2'-deoxyadenosine (8-oxo-dA) is a significant form of oxidative damage to purine (B94841) bases. Accurate quantification of 8-oxo-dA in biological samples is crucial for understanding its role in disease, for biomarker development, and for assessing the efficacy of therapeutic interventions.
A major challenge in measuring 8-oxo-dA is its low physiological abundance, which necessitates highly sensitive and specific analytical methods. Furthermore, the process of DNA isolation and sample preparation can inadvertently introduce artificial oxidation, leading to an overestimation of the actual damage levels.[1][2][3] This application note provides detailed protocols for the reliable quantification of low levels of 8-oxo-dA in small DNA samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.[4] We also present a summary of quantitative data from relevant studies to serve as a benchmark for researchers.
Signaling Pathway: Formation and Repair of this compound
The following diagram illustrates the formation of 8-oxo-dA from 2'-deoxyadenosine (B1664071) by reactive oxygen species and its subsequent recognition and excision by the DNA repair enzyme MUTYH, initiating the base excision repair (BER) pathway.
Experimental Workflow for 8-oxo-dA Quantification
The overall workflow for the quantification of 8-oxo-dA from small DNA samples involves several critical steps, from sample preparation to data analysis. The following diagram outlines this process.
Detailed Experimental Protocols
DNA Isolation from Small Samples (e.g., Cultured Cells or Tissues)
To minimize artifactual oxidation during DNA isolation, it is imperative to use methods that avoid harsh conditions and to include antioxidants and metal chelators.[1][2][5]
Materials:
-
DNAzol or a similar guanidine-based lysis reagent.
-
Chelating agent: Deferoxamine mesylate (10 mM stock in Chelex-treated water).
-
Antioxidant: 2,2,6,6-Tetrachloro-1-piperidinyloxy (TEMPO) or 8-hydroxyquinoline.
-
Glycogen (molecular biology grade, 20 mg/mL).
-
Ethanol (B145695) (75% and 100%, ice-cold).
-
Nuclease-free water.
Protocol:
-
Cell Lysis: For cultured cells (e.g., 1 x 10^6 cells), pellet the cells and add 500 µL of DNAzol containing 0.1 mM deferoxamine. For small tissue samples (5-10 mg), homogenize in 500 µL of the same solution.
-
Homogenization: Lyse cells by gentle pipetting. For tissues, use a small Dounce homogenizer.
-
DNA Precipitation: Add 250 µL of 100% ethanol to precipitate the DNA. Mix by inverting the tube several times.
-
Pelleting: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Washing: Discard the supernatant and wash the DNA pellet twice with 1 mL of 75% ethanol. Centrifuge at 10,000 x g for 5 minutes at 4°C after each wash.
-
Drying: Carefully remove all ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspension: Resuspend the DNA pellet in 50-100 µL of nuclease-free water containing 0.1 mM deferoxamine.
-
Quantification: Determine the DNA concentration and purity using a fluorometric method such as PicoGreen, which is more accurate for small quantities than UV absorbance.
Enzymatic Hydrolysis of DNA to Nucleosides
Complete enzymatic digestion is crucial for the accurate quantification of 8-oxo-dA. A cocktail of enzymes is used to break down the DNA into individual nucleosides.[6]
Materials:
-
DNA sample (1-10 µg).
-
Internal Standard: Isotope-labeled 8-oxo-dA (e.g., [¹⁵N₅]8-oxo-dA).
-
DNase I (RNase-free).
-
Nuclease P1.
-
Calf intestinal alkaline phosphatase.
-
Reaction buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, pH 7.4 with 0.1 mM deferoxamine).
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine 1-10 µg of DNA with the internal standard ([¹⁵N₅]8-oxo-dA) to a final concentration of approximately 1 nM. Add reaction buffer to a final volume of 90 µL.
-
Initial Digestion: Add 5 units of DNase I and 5 units of nuclease P1. Incubate at 37°C for 2 hours.
-
Final Digestion: Add 10 units of alkaline phosphatase and continue to incubate at 37°C for another 2 hours.
-
Enzyme Removal: To stop the reaction and remove proteins, perform ultrafiltration using a 10 kDa molecular weight cutoff filter. Centrifuge according to the manufacturer's instructions.
-
Sample Collection: Collect the filtrate containing the nucleosides for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol is a general guideline and should be optimized for the specific LC-MS/MS system being used. The use of multiple reaction monitoring (MRM) provides high selectivity and sensitivity.
Instrumentation and Conditions:
-
LC System: A UHPLC system capable of gradient elution.
-
Column: A C18 reversed-phase column suitable for nucleoside analysis (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol (B129727) or acetonitrile.
-
Gradient: A shallow gradient from 2-5% B to 50-70% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MRM Transitions:
-
8-oxo-dA: Monitor the transition of the protonated molecular ion [M+H]⁺ to a specific product ion (e.g., the protonated base). The exact m/z values should be determined by direct infusion of an 8-oxo-dA standard.
-
[¹⁵N₅]8-oxo-dA (Internal Standard): Monitor the corresponding transition for the isotope-labeled standard.
-
2'-deoxyadenosine (dA): Monitor the transition for the unmodified nucleoside to allow for normalization.
-
Data Analysis:
-
Standard Curve: Prepare a standard curve by spiking known amounts of 8-oxo-dA and a fixed amount of the internal standard into a solution mimicking the sample matrix.
-
Quantification: Calculate the peak area ratio of the analyte to the internal standard. Determine the concentration of 8-oxo-dA in the samples by interpolating from the standard curve.
-
Normalization: Express the amount of 8-oxo-dA relative to the amount of unmodified 2'-deoxyadenosine (dA) (e.g., number of 8-oxo-dA lesions per 10⁶ dA) or per microgram of initial DNA.
Quantitative Data Summary
The following table summarizes quantitative data for 8-oxo-dA and the more commonly reported 8-oxo-dG from various studies. This data can be used as a reference for expected levels and detection limits.
| Analyte | Method | Sample Type | DNA Amount | Limit of Detection (LOD) / Quantification (LOQ) | Reported Levels |
| 8-oxo-dA | LC-MS/MS | Calf Thymus DNA | Not specified | ~7.5 fmol on-column[4] | Below detection limit in some studies[4] |
| 8-oxo-dA | LC-MS/MS | Human Retinal DNA | <100 ng | LOQ: 0.02 fmol on-column | Not specified in abstract |
| 8-oxo-dA | LC/MS | DNA | 5 µg | ~10 fmol on-column[7] | ~1 molecule / 10⁶ DNA bases[7] |
| 8-oxo-dG | LC-MS/MS | Human Bronchoalveolar Cells (H358) | ~1 x 10⁶ cells | LLQC: 0.01 ng | Basal: 2.2 ± 0.4 / 10⁷ dG[1] |
| 8-oxo-dG | UPLC-HESI-MS/MS | HeLa Cells | 50 µg | Not specified | Basal: 2.8 / 10⁶ dG[2] |
| 8-oxo-dG | UPLC-HESI-MS/MS | Human Lymphocyte DNA | Not specified | Not specified | Mean: 1.57 ± 0.88 / 10⁶ dG[2] |
| 8-oxo-dG | LC-NSI-MS/MS | DNA | <100 ng | LOD: 0.04 fmol, LOQ: 0.1 fmol on-column[8] | Not specified in abstract |
| 8-oxo-dG | UHPLC-MS/MS | Human Urine | Not specified | LOD: 5 fmol, LOQ: 25 fmol on-column[9] | 0.55–1.95 pmol/µmol creatinine[9] |
LLQC: Lower Limit of Quantitation QC
Conclusion
The accurate quantification of low levels of this compound in small DNA samples is achievable with careful attention to sample preparation and the use of highly sensitive analytical techniques like LC-MS/MS. The protocols outlined in this application note provide a robust framework for researchers to minimize artifactual oxidation and obtain reliable data. By implementing these methods, scientists and drug development professionals can better investigate the role of oxidative DNA damage in disease and evaluate the efficacy of novel therapeutic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Measurement of 8-oxo-2'-deoxyguanosine and this compound in DNA and human urine by high performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Measurement of 8-hydroxy-2'-deoxyadenosine in DNA by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid measurement of 8-oxo-7,8-dihydro-2′-deoxyguanosine in human biological matrices using ultra-high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Artifactual 8-Oxo-2'-deoxyadenosine Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the artificial formation of 8-Oxo-2'-deoxyadenosine (8-oxo-dA) during DNA isolation.
Frequently Asked Questions (FAQs)
Q1: What is 8-oxo-dA, and why is its artifactual formation a concern?
Q2: What are the primary causes of artifactual 8-oxo-dA formation during DNA isolation?
The primary cause of ex vivo 8-oxo-dA formation is the exposure of DNA to ambient oxygen and trace amounts of transition metals, which can catalyze the production of reactive oxygen species (ROS). Standard DNA isolation procedures, particularly those involving phenol-chloroform extraction and high-speed centrifugation, can introduce oxidative stress that artificially inflates the levels of 8-oxo-dA.
Troubleshooting Guide
Problem: High background levels of 8-oxo-dA are observed in control DNA samples.
This issue often points to oxidative damage occurring during the DNA isolation and handling process. Below are potential causes and solutions to mitigate this problem.
Cause 1: Phenol-Chloroform Extraction
Phenol (B47542) can auto-oxidize and generate ROS, which in turn oxidizes the DNA.
-
Solution: Use freshly distilled, high-purity phenol. Equilibrate the phenol with an antioxidant buffer before use. Consider alternative DNA isolation methods that do not rely on phenol, such as those using chaotropic salts or enzymatic lysis.
Cause 2: Exposure to Metals and Oxygen
Trace metal contaminants (e.g., iron, copper) can catalyze Fenton-type reactions, producing hydroxyl radicals that readily oxidize DNA.
-
Solution: Treat all buffers and solutions with a chelating agent like Chelex-100 to remove metal contaminants. Work in an environment with reduced oxygen, such as a glove box, if possible.
Cause 3: Mechanical Stress
Harsh mechanical treatments like vigorous vortexing or sonication can generate ROS.
-
Solution: Use gentle lysis methods. Mix solutions by gentle inversion rather than vortexing.
Experimental Protocols
Protocol 1: DNA Isolation with Antioxidant Protection
This protocol is designed to minimize oxidative damage during the isolation of DNA from cultured cells.
-
Cell Lysis: Lyse cells in a buffer containing 10 mM Tris-HCl (pH 8.0), 100 mM EDTA, 0.5% SDS, and 20 µg/mL RNase A. The high concentration of EDTA chelates metal ions.
-
Protein Digestion: Add proteinase K to a final concentration of 100 µg/mL and incubate at 50°C for 3 hours.
-
Phenol-Chloroform Extraction:
-
Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) saturated with an antioxidant buffer (e.g., containing 10 mM 2,6-di-tert-butyl-4-methylphenol (BHT)).
-
Mix gently by inversion for 10 minutes.
-
Centrifuge at 10,000 x g for 15 minutes.
-
Carefully transfer the aqueous (upper) phase to a new tube.
-
-
DNA Precipitation:
-
Add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of ice-cold ethanol.
-
Incubate at -20°C overnight.
-
Centrifuge at 12,000 x g for 30 minutes to pellet the DNA.
-
-
DNA Washing and Resuspension:
-
Wash the DNA pellet twice with 70% ethanol.
-
Air-dry the pellet briefly.
-
Resuspend the DNA in a buffer containing a metal chelator and an antioxidant, such as 10 mM Tris-HCl (pH 7.4) with 1 mM desferrioxamine.
-
Quantitative Data Summary
The following table summarizes the effectiveness of different DNA isolation methods in preventing the artifactual formation of 8-oxo-dA. The data is hypothetical and for illustrative purposes.
| DNA Isolation Method | Antioxidant Added | 8-oxo-dA Levels (lesions per 10^6 dA) |
| Standard Phenol-Chloroform | None | 15.2 ± 2.1 |
| Phenol-Chloroform with BHT | BHT | 8.5 ± 1.5 |
| Salting Out Method | None | 5.1 ± 0.9 |
| Commercial Kit (e.g., Qiagen) | Proprietary | 4.3 ± 0.7 |
Visualizations
Caption: Workflow for DNA isolation with integrated anti-oxidative steps.
Caption: Logical relationship between causes and solutions for artifactual 8-oxo-dA.
Technical Support Center: Optimizing DNA Hydrolysis to Minimize Background 8-Oxo-2'-deoxyadenosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the artifactual formation of 8-Oxo-2'-deoxyadenosine (8-oxo-dA) during DNA hydrolysis. Accurate measurement of 8-oxo-dA is critical for understanding its role in mutagenesis, disease pathogenesis, and as a biomarker of oxidative stress.
Frequently Asked Questions (FAQs)
Q1: What is this compound (8-oxo-dA) and why is its accurate measurement important?
This compound (8-oxo-dA) is a product of oxidative damage to deoxyadenosine (B7792050) in DNA.[1] Reactive oxygen species (ROS), generated during normal cellular metabolism or from exogenous sources, can attack the C8 position of adenine (B156593), leading to the formation of this lesion.[1] Accurate quantification of 8-oxo-dA is crucial as it is a mutagenic lesion that can lead to G:C to T:A transversion mutations and has been implicated in various diseases, including cancer and neurodegenerative disorders.[2]
Q2: What are the primary causes of artifactually high background levels of 8-oxo-dA during analysis?
The primary cause of erroneously high 8-oxo-dA levels is the oxidation of deoxyadenosine during sample preparation and DNA hydrolysis.[3][4] Guanine is more susceptible to oxidation than adenine, but both purines can be artificially oxidized.[1][5] Key steps where this can occur include:
-
DNA Isolation: Harsh methods, particularly those involving phenol-chloroform extraction, can introduce oxidative artifacts.[3][6]
-
DNA Hydrolysis: Both acidic and enzymatic hydrolysis conditions can contribute to the oxidation of deoxyadenosine if not properly optimized. High temperatures and the presence of metal ions can exacerbate this issue.
-
Sample Handling: Exposure to air (oxygen) and trace metal contaminants can catalyze oxidative reactions at various stages.[3]
Q3: How can I minimize the artificial formation of 8-oxo-dA during my experiments?
Minimizing artifactual 8-oxo-dA formation requires a multi-faceted approach:
-
Gentle DNA Isolation: Employ methods known to reduce oxidative damage, such as those using sodium iodide (NaI) or commercial kits like DNAzol.[7][8][9][10]
-
Use of Antioxidants and Chelators: Incorporate antioxidants like TEMPO and metal chelators such as deferoxamine (B1203445) (DFO) into all buffers used during DNA isolation and hydrolysis.[3][11]
-
Optimized Enzymatic Hydrolysis: Use a combination of nucleases (e.g., Nuclease P1) and phosphatases (e.g., alkaline phosphatase) under optimized conditions (temperature, pH, and co-factors).[12][13][14]
-
Low Temperature: Perform all sample processing steps on ice or at 4°C whenever possible to slow down the rate of oxidative reactions.[3]
-
High-Purity Reagents: Use high-purity, metal-free water and reagents to avoid introducing catalytic metal ions.
Troubleshooting Guides
Issue 1: High and Variable Background 8-oxo-dA Levels in Replicate Samples
| Possible Cause | Troubleshooting Steps |
| Artifactual oxidation during DNA isolation. | 1. Switch to a gentler DNA isolation method. Avoid phenol-chloroform extraction.[6] Consider using a sodium iodide-based method or a commercial kit like DNAzol, which have been shown to reduce oxidative artifacts.[4][8][9] 2. Incorporate antioxidants and metal chelators. Add deferoxamine (DFO) to a final concentration of 1 mM and/or TEMPO to your lysis and extraction buffers.[3][11] |
| Oxidation during DNA hydrolysis. | 1. Optimize enzymatic digestion. Ensure complete hydrolysis without prolonged incubation times at elevated temperatures. Use a well-established protocol with optimized enzyme concentrations. 2. Maintain low temperatures. Perform incubations at the lowest effective temperature (e.g., 37°C) and keep samples on ice at all other times.[3] |
| Contamination with redox-active metals. | 1. Use metal-free reagents and water. Treat all buffers with Chelex resin to remove trace metal ions. 2. Use high-purity enzymes and reagents. |
| Sample handling and storage issues. | 1. Minimize air exposure. Avoid vigorous vortexing and consider working under an inert atmosphere (e.g., nitrogen or argon) if possible. 2. Store DNA appropriately. Store purified DNA at -80°C in a buffer containing a metal chelator like EDTA. |
Issue 2: Incomplete DNA Hydrolysis
| Possible Cause | Troubleshooting Steps |
| Suboptimal enzyme activity. | 1. Check enzyme quality and storage. Ensure enzymes have been stored correctly and have not expired. 2. Verify buffer composition and pH. Confirm that the digestion buffers have the correct pH and contain the necessary co-factors (e.g., Zn²⁺ for Nuclease P1, Mg²⁺ for DNase I).[12] |
| Insufficient enzyme concentration or incubation time. | 1. Optimize enzyme-to-DNA ratio. Titrate the amount of each enzyme to ensure complete digestion of your DNA amount. 2. Optimize incubation times. While avoiding excessively long incubations, ensure sufficient time for each enzymatic step. A sequential digestion with Nuclease P1 followed by alkaline phosphatase is common.[13][14] |
| Presence of inhibitors. | 1. Ensure DNA purity. Residual contaminants from the isolation step can inhibit enzymatic activity. Re-precipitate the DNA if necessary. |
Data Presentation: Impact of DNA Isolation Method on Background Oxidative Damage
The choice of DNA isolation method significantly impacts the level of artifactual oxidative damage. The following table summarizes data on 8-oxo-dG, a well-studied marker that serves as a reliable proxy for 8-oxo-dA, under different isolation conditions.
| DNA Isolation Method | Background 8-oxo-dG / 10⁵ dG (in mouse liver nDNA) | Reference |
| Phenol-Chloroform | ~1.5 - 3.0 | [8][9][15] |
| Sodium Iodide (NaI) | ~0.032 | [8][9] |
Note: Data for 8-oxo-dG is presented due to its extensive characterization. The trends are expected to be similar for 8-oxo-dA, although the absolute levels will be lower.
Experimental Protocols
Protocol 1: DNA Isolation using the Sodium Iodide (NaI) Method
This protocol is adapted from methods shown to minimize oxidative DNA damage.[8][9]
-
Homogenization: Homogenize tissue samples in an ice-cold lysis buffer containing a metal chelator (e.g., 1 mM Deferoxamine).
-
Lysis: Lyse the cells and nuclei according to standard procedures, ensuring all solutions contain the metal chelator.
-
Protein Precipitation: Add a concentrated solution of sodium iodide to the lysate to precipitate proteins.
-
DNA Precipitation: Centrifuge to pellet the protein, and precipitate the DNA from the supernatant using isopropanol.
-
Washing and Resuspension: Wash the DNA pellet with 70% ethanol (B145695) and resuspend in a low-EDTA buffer.
Protocol 2: Optimized Enzymatic Hydrolysis for LC-MS/MS Analysis
This protocol is designed to achieve complete DNA digestion while minimizing artifactual oxidation.[11][13][14]
-
Sample Preparation:
-
To 20-50 µg of purified DNA in a microcentrifuge tube, add the following:
-
50 µL of 40 mM Sodium Acetate (pH 5.2)
-
0.4 mM Zinc Chloride (ZnCl₂)
-
1 mM Deferoxamine (DFO)
-
(Optional) 1 mM TEMPO
-
-
-
Denaturation: Heat the DNA solution at 100°C for 5 minutes to denature the DNA, then immediately place on ice for 5 minutes.
-
Nuclease P1 Digestion:
-
Add 5-10 units of Nuclease P1 to the reaction mixture.
-
Incubate at 37°C for 1-2 hours.
-
-
Alkaline Phosphatase Digestion:
-
Add 1/10th volume of 1 M Tris-HCl (pH 8.0) to adjust the pH.
-
Add 5-10 units of Alkaline Phosphatase.
-
Incubate at 37°C for 1-2 hours.
-
-
Sample Filtration:
-
Centrifuge the sample at high speed for 5 minutes to pellet any undigested material.
-
Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
-
Mandatory Visualizations
Caption: Optimized experimental workflow for the quantification of 8-oxo-dA.
Caption: Logical relationships in preventing artifactual 8-oxo-dA formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Mutagenesis mechanism of the major oxidative adenine lesion 7,8-dihydro-8-oxoadenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Phenol isolation of DNA yields higher levels of 8-oxodeoxyguanosine compared to pronase E isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative high-performance liquid chromatography analysis of DNA oxidized in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A reliable assessment of 8-oxo-2-deoxyguanosine levels in nuclear and mitochondrial DNA using the sodium iodide method to isolate DNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing LC-MS/MS Sensitivity for 8-Oxo-2'-deoxyadenosine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the detection and quantification of 8-oxo-2'-deoxyadenosine (8-oxo-dA).
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting the sensitivity and accuracy of 8-oxo-dA measurement?
A1: The most critical factor is preventing artificial oxidation of 2'-deoxyadenosine (B1664071) (dA) to 8-oxo-dA during sample preparation. This can lead to a significant overestimation of the endogenous levels of 8-oxo-dA.
Q2: How can I prevent artificial oxidation during sample preparation?
A2: Several precautions are essential. The use of antioxidants, such as TEMPO or 8-hydroxyquinoline, and metal chelators in all buffers during DNA isolation and hydrolysis is crucial to minimize oxidative damage.[1] Additionally, performing all sample preparation steps at low temperatures (e.g., on ice or at 4°C) can help reduce spurious oxidation.
Q3: What is the recommended method for DNA hydrolysis for 8-oxo-dA analysis?
A3: Enzymatic hydrolysis is the preferred method as it is milder than acid hydrolysis and less likely to induce artificial oxidation. A combination of nucleases, such as nuclease P1, followed by alkaline phosphatase, is commonly used to digest DNA into individual deoxynucleosides.
Q4: Why is a stable isotope-labeled internal standard essential for accurate quantification?
A4: A stable isotope-labeled internal standard (SIL-IS), such as [¹⁵N₅]-8-oxo-2'-deoxyadenosine, is crucial for accurate quantification. It is added to the sample at the beginning of the preparation process and co-elutes with the analyte. The SIL-IS compensates for sample loss during preparation and for matrix effects that can cause ion suppression or enhancement in the mass spectrometer, thereby improving the accuracy and precision of the measurement.[2][3]
Q5: What are the typical levels of 8-oxo-dA found in biological samples?
A5: The levels of 8-oxo-dA are generally much lower than those of the more commonly measured 8-oxo-2'-deoxyguanosine (8-oxo-dG). For example, in calf thymus DNA, levels of approximately 7.1 +/- 0.2 8-oxo-dA per 10⁶ DNA bases have been reported.[4] In human retinal mitochondrial DNA, levels can range from 11 to 17 adducts per 10⁶ bases, while in nuclear DNA, the levels are even lower, around 0.04 to 0.05 adducts per 10⁶ bases.[5][6]
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of 8-oxo-dA.
Issue 1: High Background Signal or Poor Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared reagents. Filter all aqueous mobile phases. |
| Column Contamination | Implement a rigorous column washing protocol between samples. If contamination is suspected, flush the column with a strong solvent or follow the manufacturer's regeneration procedure. Consider using a guard column. |
| Matrix Effects | Optimize the sample cleanup procedure. Solid-phase extraction (SPE) can be effective in removing interfering matrix components. Ensure chromatographic separation of 8-oxo-dA from co-eluting matrix components that may cause ion suppression. |
| Mass Spectrometer Source Contamination | Clean the mass spectrometer's ion source, including the ESI probe, capillary, and skimmer, according to the manufacturer's instructions. |
Issue 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step |
| Artifactual Oxidation | Re-evaluate the sample preparation protocol. Ensure the consistent use of antioxidants and metal chelators at all stages. Keep samples cold throughout the process. |
| Incomplete DNA Hydrolysis | Optimize the enzymatic digestion protocol. Ensure the correct enzyme-to-DNA ratio and incubation time and temperature. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use precise pipetting techniques, especially when preparing standards and adding the internal standard. |
| Instability of 8-oxo-dA | Process samples promptly after collection and store extracts at -80°C until analysis. Avoid repeated freeze-thaw cycles. |
Issue 3: Poor Peak Shape or Retention Time Shifts
| Potential Cause | Troubleshooting Step |
| Column Degradation | Replace the analytical column if it has been used extensively or shows signs of performance degradation. |
| Mobile Phase Issues | Prepare fresh mobile phase daily. Ensure the pH of the mobile phase is stable and appropriate for the column and analyte. Degas the mobile phase to prevent bubble formation. |
| Sample Overload | Reduce the amount of sample injected onto the column. |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. |
Quantitative Data Summary
The following tables summarize reported quantitative data for 8-oxo-dA in various matrices.
Table 1: Levels of this compound in DNA
| Sample Type | 8-oxo-dA Level (adducts per 10⁶ bases) | Reference |
| Calf Thymus DNA | 7.1 ± 0.2 | [4] |
| Human Retinal mtDNA (Control) | 11 | [5][6] |
| Human Retinal mtDNA (AMD) | 17 | [5][6] |
| Human Retinal nDNA (Control) | 0.04 | [5][6] |
| Human Retinal nDNA (AMD) | 0.05 | [5][6] |
Table 2: Detection Limits for this compound
| Matrix | Detection Limit | Method | Reference |
| Human Urine | ~0.3 nM (7.5 fmol injected) | HPLC-MS/MS | [7] |
| DNA | ~1 per 10⁶ bases | HPLC-MS/MS | [7] |
| On-column | 0.02 fmol | nanoLC-nanoESI-MS/MS | [8] |
Experimental Protocols
Protocol 1: DNA Extraction and Enzymatic Hydrolysis
This protocol describes a general procedure for extracting DNA from cells or tissues and hydrolyzing it to deoxynucleosides for 8-oxo-dA analysis.
-
Homogenization and Lysis: Homogenize tissue samples or cell pellets in a lysis buffer containing a metal chelator (e.g., DTPA or deferoxamine) and an antioxidant (e.g., TEMPO or 8-hydroxyquinoline).
-
DNA Isolation: Isolate DNA using a method known to minimize oxidative damage, such as a sodium iodide-based method or a commercial kit optimized for oxidative damage analysis.[9]
-
Quantification: Determine the DNA concentration and purity using UV spectrophotometry.
-
Enzymatic Digestion:
-
To a known amount of DNA (e.g., 10-50 µg), add a stable isotope-labeled internal standard for 8-oxo-dA.
-
Add nuclease P1 and incubate at 37°C for 1-2 hours to digest the DNA into deoxynucleoside 3'-monophosphates.
-
Add alkaline phosphatase and continue the incubation at 37°C for another 1-2 hours to dephosphorylate the nucleotides to deoxynucleosides.
-
-
Sample Cleanup: Purify the digested sample using solid-phase extraction (SPE) to remove enzymes and other interfering substances.
Protocol 2: LC-MS/MS Analysis of 8-oxo-dA
This protocol outlines the general parameters for the LC-MS/MS analysis.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A reversed-phase C18 column suitable for nucleoside analysis.
-
Mobile Phase: A gradient of a weak acid (e.g., formic acid or acetic acid) in water and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
8-oxo-dA Transition (example): The precursor ion ([M+H]⁺) for 8-oxo-dA is m/z 268. The most common product ion corresponds to the protonated base, m/z 152.
-
Internal Standard Transition: Monitor the corresponding transition for the stable isotope-labeled internal standard.
-
Visualizations
Caption: Workflow for 8-oxo-dA analysis.
Caption: Troubleshooting decision tree.
References
- 1. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Simultaneous measurement of 8-oxo-2'-deoxyguanosine and this compound by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of 8-oxo-2'-deoxyguanosine and this compound in human retinal DNA by liquid chromatography nanoelectrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of 8-oxo-2'-deoxyguanosine and this compound in DNA and human urine by high performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A reliable assessment of 8-oxo-2-deoxyguanosine levels in nuclear and mitochondrial DNA using the sodium iodide method to isolate DNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 8-Oxo-2'-deoxyadenosine (8-oxo-dA) ELISA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing high background issues with their 8-Oxo-2'-deoxyadenosine (8-oxo-dA) ELISA experiments.
Troubleshooting High Background
High background in a competitive ELISA can obscure results and reduce assay sensitivity. The following guide addresses common causes and provides step-by-step solutions to mitigate this issue.
FAQs: Quick Solutions
Q1: My blank wells have high absorbance. What is the most likely cause?
A1: High absorbance in blank wells is often due to issues with the washing steps or contamination of reagents.[1] Ensure that the wash buffer is completely removed after each wash by inverting the plate and tapping it firmly on a clean paper towel.[2] Also, verify that the substrate solution has not been contaminated and is colorless before use.
Q2: I'm seeing high background across the entire plate. What should I check first?
A2: Widespread high background often points to problems with reagent concentrations, incubation times, or blocking.[3] Double-check the dilutions of your primary and secondary antibodies. Using concentrations that are too high is a common cause of high background.[4] Also, ensure that incubation times and temperatures are as specified in your kit's protocol.
Q3: Can my sample itself be causing high background?
A3: Yes, certain components in complex biological samples can cause non-specific binding. If you suspect this, you may need to further purify your samples or try different sample dilutions. For instance, fresh urine samples should be centrifuged or filtered to remove precipitates.[5][6]
Detailed Troubleshooting Guide
| Potential Cause | Problem Description | Recommended Solution |
| Inadequate Washing | Residual unbound antibodies or conjugate remain in the wells, leading to a false positive signal.[4][7] | - Increase the number of wash cycles (e.g., from 3 to 5).- Ensure each well is completely filled with wash buffer (at least 300 µL per well).[6]- Increase the soak time for each wash step by 30 seconds.[2]- After the final wash, invert the plate and tap it firmly on absorbent paper to remove all residual buffer.[2] |
| Improper Reagent Concentration | The concentration of the primary antibody, secondary antibody, or HRP conjugate is too high, leading to non-specific binding.[4] | - Perform a titration experiment to determine the optimal antibody concentrations.- If using a kit, ensure all reagents are diluted according to the manufacturer's protocol.[8] |
| Insufficient Blocking | The blocking buffer has not adequately saturated all non-specific binding sites on the plate.[4][7] | - Increase the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C).- Consider using a different blocking agent. Common blockers include 1-5% BSA or non-fat dry milk in a buffer like PBS.[3] |
| Contaminated Reagents | Buffers, substrate, or other reagents are contaminated with microorganisms or other substances that can interfere with the assay.[8] | - Prepare fresh buffers for each assay.- Use sterile pipette tips and reservoirs for each reagent.[2]- Ensure the TMB substrate is colorless before use; a blue color indicates contamination.[5] |
| Prolonged Incubation | Incubation times for antibodies or the substrate are too long, leading to increased non-specific binding and excessive color development.[1] | - Adhere strictly to the incubation times recommended in the protocol.- If developing a new assay, optimize incubation times for each step.- If the color develops too quickly, you may need to shorten the substrate incubation time.[1] |
| Sample Matrix Effects | Components in the sample (e.g., lipids, proteins) interfere with the assay, causing non-specific binding. | - Dilute your samples further in the assay buffer.- For complex samples like tissue homogenates or serum, consider a sample clean-up or extraction step.[5][9] |
| Incorrect Temperature | Incubation temperatures are too high, which can increase the rate of non-specific binding.[8] | - Ensure incubations are carried out at the temperature specified in the protocol (e.g., room temperature or 37°C).[6][10] |
Quantitative Data Summary
The following table provides a general range for key quantitative parameters in an 8-oxo-dA competitive ELISA. Note that optimal conditions may vary depending on the specific kit and samples being used.
| Parameter | Typical Range | Notes |
| Primary Antibody Incubation | 1-2 hours at RT or overnight at 4°C | Longer incubation at 4°C may increase specific binding. |
| Secondary Antibody Incubation | 1 hour at RT | |
| Substrate Incubation | 15-30 minutes at RT in the dark | Monitor color development and stop the reaction when appropriate.[5][6] |
| Wash Buffer Volume | 300-350 µL per well | Ensure complete filling of the wells.[6][10] |
| Number of Washes | 3-5 cycles | Insufficient washing is a primary cause of high background.[10] |
| Blocking Time | 1-2 hours at RT or overnight at 4°C | Effective blocking is crucial to prevent non-specific binding. |
| Sample Dilution | Varies (e.g., 1:2 to 1:20 for urine/serum) | Optimal dilution depends on the sample type and expected 8-oxo-dA concentration.[5][6][7] |
Experimental Protocols
Key Methodologies
1. Sample Preparation (Urine)
-
Collect fresh urine samples.
-
To remove any precipitate, centrifuge the samples at 2,000 x g for 10 minutes or filter through a 0.2µm filter.[5]
-
Dilute the clarified urine in the provided sample diluent. A starting dilution of 1:20 is often recommended, but this may need to be optimized.[5][6]
2. Plate Washing Procedure
-
After each incubation step, aspirate or decant the contents of the wells.
-
Add a minimum of 300 µL of 1X Wash Buffer to each well.[6]
-
Allow the plate to soak for 30-60 seconds.
-
Aspirate or decant the wash buffer.
-
Repeat this process for a total of 3-5 washes.
-
After the final wash, invert the plate and tap it firmly on a clean, lint-free paper towel to remove any remaining wash buffer.[2]
Visual Guides
Troubleshooting Logic for High Background
Caption: A decision tree to diagnose the cause of high background.
Competitive ELISA Workflow with Troubleshooting Checkpoints
Caption: Key steps in a competitive ELISA with critical troubleshooting checkpoints.
References
- 1. Genox USA/ Technical tips for 8-OHdG ELISA: Genox/ Oxidative stress markers [genox.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. Competitive ELISA troubleshooting tips | Abcam [abcam.com]
- 5. agrisera.com [agrisera.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. jg-biotech.com [jg-biotech.com]
- 9. ELISA Kit [ABIN2344960] - Cell Samples, Plasma, Urine [antibodies-online.com]
- 10. Quantifying the Level of 8-oxo-dG Using ELISA Assay to Evaluate Oxidative DNA Damage in MCF-7 Cells [jove.com]
Technical Support Center: Strategies to Reduce Variability in 8-Oxo-2'-deoxyadenosine and 8-Oxo-2'-deoxyguanosine Measurements
A Note on Oxidative Damage Markers: This guide focuses on strategies to reduce variability in the measurement of oxidized purine (B94841) nucleosides. While the user specified 8-Oxo-2'-deoxyadenosine (8-Oxo-dA), the vast majority of research and methodological validation has been performed on 8-Oxo-2'-deoxyguanosine (8-Oxo-dG or 8-OHdG). Guanine (B1146940) is more susceptible to oxidation than adenine.[1] The analytical challenges, particularly the issue of artificial oxidation during sample workup, are virtually identical for both markers. Therefore, the principles, protocols, and troubleshooting steps outlined below for 8-Oxo-dG are directly applicable to the measurement of 8-Oxo-dA.
Troubleshooting Guides
This section addresses specific issues that can arise during the quantification of 8-Oxo-dG, leading to high variability and inaccurate results.
| Issue/Question | Potential Causes & Solutions |
| Why are my measured 8-Oxo-dG levels unexpectedly high and variable between replicates? | Primary Cause: Artifactual Oxidation During Sample Preparation. Guanine is highly susceptible to oxidation during sample processing, which can artificially inflate your results and introduce significant variability.[2][3][4][5] This is widely recognized as the most significant challenge in accurately measuring this biomarker.[4][5] Solutions: 1. Avoid Phenol-Based DNA Extraction: Phenol can reduce metal ions that in turn generate oxidative damage.[5][6] Use alternative methods like those based on sodium iodide (NaI) or chaotropic salts.[5][7] 2. Incorporate Antioxidants & Metal Chelators: Add a cocktail of antioxidants and metal chelators to all buffers used during DNA isolation and hydrolysis.[4][6][7] Common agents include deferoxamine (B1203445) (DFO), a strong iron chelator, and TEMPO, a free radical scavenger.[6] 3. Maintain Low Temperatures: Perform all sample processing steps on ice or at 4°C to minimize spontaneous oxidation.[6][7] 4. Use High-Purity Reagents: Ensure all water and buffers are of the highest purity to avoid contamination with metal ions.[6] |
| Why is the background signal in my 8-OHdG ELISA consistently high? | Primary Cause: Insufficient Blocking or Inadequate Washing. High background can be caused by non-specific binding of antibodies or other reagents to the plate.[8] Solutions: 1. Optimize Blocking: Increase the concentration of your blocking agent (e.g., from 1% to 5% BSA) or increase the incubation time.[6] Consider adding a non-ionic detergent like 0.05% Tween-20 to the blocking buffer.[6] 2. Enhance Washing Steps: Increase the number of wash cycles (e.g., from 3 to 5).[6][8] Ensure you are using a sufficient volume of wash buffer to completely fill the wells during each wash. Manual washing is often recommended over automatic washers for this assay.[8] 3. Check Reagent Purity: Ensure reagents are not contaminated and have been stored correctly. Do not mix reagents from different kit lots.[8] |
| Why do I have a poor standard curve in my ELISA? | Primary Cause: Pipetting Inaccuracy, Incorrect Incubation, or Reagent Degradation. A reliable standard curve is critical for accurate quantification.[1] Solutions: 1. Verify Pipetting: Inaccuracy in pipetting standards can lead to a poor curve.[8] Calibrate your pipettes regularly. When adding reagents to the plate, take care not to touch the bottom or sides of the wells.[8] 2. Control Temperature and Time: Incubation temperature is critical for reproducibility.[8] Use a water bath or a calibrated incubator set to 37°C. Do not exceed the recommended incubation times, as this can increase background and affect the curve.[8] 3. Prepare Fresh Standards: Ensure the standard is properly reconstituted and used to prepare fresh dilutions for each assay.[9] 4. Check Plate Reader Settings: Confirm you are reading the absorbance at the correct wavelength (typically 450 nm).[1] |
| Why am I seeing poor peak shapes or retention time shifts in my LC-MS/MS analysis? | Primary Cause: Matrix Effects, Column Issues, or Mobile Phase Inconsistency. Solutions: 1. Improve Sample Cleanup: Urine and DNA hydrolysates are complex matrices. Use solid-phase extraction (SPE) or HPLC fraction collection to clean up the sample and enrich for 8-Oxo-dG before injection.[4] 2. Use an Internal Standard: The use of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]8-oxodG) is crucial for reliable quantification with mass spectrometry.[10] This helps to correct for variations in sample preparation, injection volume, and instrument response. 3. Equilibrate the Column: Ensure the HPLC column is fully equilibrated with the mobile phase before starting the analytical run. 4. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure they are properly degassed. Inconsistent mobile phase composition can lead to retention time shifts. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant source of variability in 8-Oxo-dG measurements?
A1: The overwhelming consensus in the literature is that artifactual formation of 8-Oxo-dG during sample workup (DNA isolation and hydrolysis) is the most critical source of variability and can lead to a significant overestimation of the true endogenous levels.[2][3][4] It has been shown that different DNA isolation methods can result in a nearly 100-fold difference in measured 8-Oxo-dG levels from the same tissue.[5]
Q2: Which analytical method is considered the "gold standard" for 8-Oxo-dG measurement?
A2: Chromatographic methods, particularly High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), are considered the gold standard for accuracy and specificity.[11][12] HPLC with electrochemical detection (HPLC-ECD) is also a highly sensitive and reliable method.[13] ELISA-based methods are generally considered less reliable for absolute quantification due to higher inter-laboratory variation and a tendency to overestimate levels, though they can be useful for relative comparisons if carefully validated.[12][14]
Q3: What are the critical steps in sample preparation to minimize artificial oxidation?
A3: To minimize artificial oxidation, you should:
-
Use non-phenol-based DNA extraction methods (e.g., NaI or commercial kits).[5][7]
-
Work quickly and at low temperatures (4°C or on ice) throughout the procedure.[6][7]
-
Include a combination of antioxidants and metal chelators (e.g., deferoxamine, TEMPO) in all your buffers during DNA isolation and digestion.[4][6][7]
-
Handle samples under low-light conditions where possible.
Q4: Should I measure 8-Oxo-dG in cellular DNA or urine?
A4: The choice depends on your research question.
-
Cellular DNA: Measuring 8-Oxo-dG directly in DNA from cells or tissues provides a snapshot of the steady-state level of damage within that specific biological compartment. However, it is highly susceptible to artifactual oxidation during sample processing.[4]
-
Urine: Measuring urinary 8-Oxo-dG is non-invasive and is thought to reflect the whole-body rate of DNA repair.[7][13] The analyte is generally stable in urine, and the measurement avoids the harsh DNA isolation steps that can cause artificial oxidation.[7] For urine measurements, it is critical to correct for urine dilution, typically by expressing the result as a ratio to creatinine (B1669602) concentration.[7]
Q5: How should I store my samples to ensure the stability of 8-Oxo-dG?
A5: For long-term stability, samples should be stored at -80°C immediately after collection. This applies to cell pellets, tissues, and urine. Avoid repeated freeze-thaw cycles.[9] When thawing urine samples, insoluble materials may be observed; these should be removed by centrifugation before analysis.[8][10]
Quantitative Data Summary
The following table summarizes key quantitative data gathered from the literature to guide experimental design and data interpretation.
| Parameter | Value / Recommendation | Source(s) |
| Background 8-Oxo-dG in Human Lymphocytes | 0.3 - 4.2 lesions per 10⁶ dG | [4][15] |
| Target Coefficient of Variation (CV) | < 10% for good precision | [16] |
| Recommended Antioxidant/Chelator (Sample Prep) | 75 mM TEMPO solution | [4] |
| ELISA Kit Sensitivity | ~0.59 ng/mL | |
| Intra-individual CV (Urine, First Morning) | ~20% | [12] |
| Intra-individual CV (Urine, 24h Excretion) | ~17% | [12] |
Key Experimental Protocols
Protocol 1: DNA Extraction using the Sodium Iodide (NaI) Method
This method is recommended to reduce the artifactual oxidation associated with phenol-based extractions.[5]
-
Homogenization: Homogenize tissue or cell pellets in a lysis buffer on ice.
-
NaI Addition: Add a chaotropic sodium iodide (NaI) solution to the lysate. This solution typically contains agents like Triton X-100 and chelators.
-
RNA Removal: Treat the lysate with RNase A and RNase T1 to remove RNA.
-
Protein Removal: Add fresh NaI solution and centrifuge to pellet proteins and cellular debris.
-
DNA Precipitation: Transfer the supernatant containing the DNA to a new tube. Precipitate the DNA by adding 2-propanol and gently mixing.
-
Washing: Pellet the DNA by centrifugation. Wash the DNA pellet sequentially with 70% ethanol (B145695) and then 100% ethanol to remove residual NaI.
-
Resuspension: Air-dry the pellet briefly and resuspend the DNA in a high-purity buffer. Store at -80°C until hydrolysis.
Protocol 2: Enzymatic Hydrolysis of DNA to Nucleosides
This protocol is for digesting purified DNA into individual deoxynucleosides for analysis by HPLC or ELISA.
-
Sample Preparation: To a tube containing up to 100 µg of purified DNA, add an antioxidant/chelator cocktail.
-
Initial Digestion: Add DNase I and incubate at 37°C for 2 hours. This will nick and degrade the DNA into smaller fragments.
-
Secondary Digestion: Add phosphodiesterase I (from snake venom) and alkaline phosphatase. These enzymes will digest the DNA fragments into individual deoxynucleosides. Continue incubation at 37°C for another 2-6 hours.[17]
-
Enzyme Removal: Stop the reaction by adding cold ethanol to precipitate the enzymes.[17] Centrifuge at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.[17]
-
Sample Collection: Carefully collect the supernatant, which contains the deoxynucleosides.
-
Drying: Dry the supernatant completely using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried nucleosides in a suitable volume of the initial mobile phase for LC-MS/MS analysis or the appropriate assay buffer for ELISA.
Visualizations
Caption: Experimental workflow for 8-Oxo-dG measurement highlighting critical sources of variability.
Caption: Troubleshooting logic for common issues in 8-Oxo-dG measurements.
References
- 1. Quantifying the Level of 8-oxo-dG Using ELISA Assay to Evaluate Oxidative DNA Damage in MCF-7 Cells [jove.com]
- 2. Optimization of the (32)P-Postlabeling/Thin Layer Chromatography Assay ((32)P-TLC) for In Vitro Detection of 8-Oxo-Deoxyguanosine as a Biomarker of Oxidative DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A reliable assessment of 8-oxo-2-deoxyguanosine levels in nuclear and mitochondrial DNA using the sodium iodide method to isolate DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Genox USA/ Technical tips for 8-OHdG ELISA: Genox/ Oxidative stress markers [genox.com]
- 9. cloud-clone.com [cloud-clone.com]
- 10. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 8-OxodG: A Potential Biomarker for Chronic Oxidative Stress Induced by High-LET Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human and Methodological Sources of Variability in the Measurement of Urinary 8-Oxo-7,8-dihydro-2′-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assays of oxidative DNA damage biomarkers 8-oxo-2'-deoxyguanosine and 8-oxoguanine in nuclear DNA and biological fluids by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Harmonising measurements of 8-oxo-7,8-dihydro-2'-deoxyguanosine in cellular DNA and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
Technical Support Center: Electrochemical Detection of 8-Oxo-2'-deoxyadenosine (8-oxodA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the electrochemical detection of 8-Oxo-2'-deoxyadenosine (8-oxodA), a key biomarker of oxidative DNA damage.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering substances in the electrochemical detection of 8-oxodA?
The most common interferences in the electrochemical detection of 8-oxodA in biological samples are ascorbic acid (AA) and uric acid (UA).[1][2][3] This is due to their high concentrations in biological fluids like urine and serum, and their oxidation potentials being close to that of 8-oxodA, leading to overlapping voltammetric signals. Other potential interferences include dopamine (B1211576) (DA) and structurally similar DNA bases and their metabolites.
Q2: Why do ascorbic acid and uric acid interfere with 8-oxodA detection?
Ascorbic acid and uric acid are electroactive species that can be oxidized at similar potentials to 8-oxodA on the surface of many standard electrodes (like glassy carbon electrodes). This co-oxidation results in overlapping peaks in techniques like differential pulse voltammetry (DPV) and cyclic voltammetry (CV), making it difficult to distinguish the signal of 8-oxodA from that of the interfering substances, especially when the latter are present in much higher concentrations.
Q3: At what potentials do 8-oxodA and common interferents oxidize?
The oxidation potentials can vary depending on the electrode material, pH of the supporting electrolyte, and the specific electrochemical technique used. However, a general comparison of oxidation potentials is provided in the table below. It is crucial to determine these potentials empirically in your specific experimental setup.
| Compound | Typical Oxidation Potential Range (vs. Ag/AgCl) |
| This compound (8-oxodA) | +0.8 V to +1.2 V |
| Ascorbic Acid (AA) | +0.1 V to +0.4 V |
| Uric Acid (UA) | +0.3 V to +0.6 V |
| Dopamine (DA) | +0.2 V to +0.5 V |
Note: These values are approximate and can shift based on experimental conditions. The potential for 8-oxodA is inferred to be slightly higher than that of 8-oxoadenine, which itself is higher than guanine (B1146940) and its oxidized form.
Q4: How can I minimize interference from ascorbic acid and uric acid?
Several strategies can be employed to mitigate interference:
-
Electrode Modification: Modifying the working electrode with nanomaterials (e.g., carbon nanotubes, graphene) or specific polymers can enhance the sensitivity and selectivity towards 8-oxodA, and shift the oxidation potentials of interfering species.
-
pH Optimization: The oxidation potentials of 8-oxodA, AA, and UA are pH-dependent. By carefully optimizing the pH of the supporting electrolyte, it may be possible to separate their voltammetric peaks.
-
Sample Pre-treatment: Techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) prior to electrochemical detection can effectively separate 8-oxodA from interfering substances.[4][5][6][7]
-
Enzymatic Removal: In some cases, enzymes like uricase can be used to specifically degrade uric acid in the sample before analysis.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: No discernible peak for 8-oxodA.
| Possible Cause | Troubleshooting Step |
| Concentration of 8-oxodA is below the detection limit of your system. | - Concentrate your sample. - Use a more sensitive electrode material or modify your existing electrode to enhance the signal. - Optimize your electrochemical parameters (e.g., pulse amplitude, scan rate in DPV). |
| Interference from other compounds is masking the 8-oxodA signal. | - Perform sample pre-treatment (SPE or HPLC) to remove interfering species. - Modify your electrode to improve selectivity. |
| Incorrect potential window. | - Widen the potential window of your scan to ensure you are covering the oxidation potential of 8-oxodA. |
| Problem with the reference or counter electrode. | - Check the condition and proper placement of your reference and counter electrodes. |
Issue 2: A large, broad peak that may be a combination of 8-oxodA and interfering signals.
| Possible Cause | Troubleshooting Step |
| Overlapping oxidation potentials of 8-oxodA, uric acid, and/or ascorbic acid. | - Adjust the pH of your supporting electrolyte to try and separate the peaks. - Use a modified electrode designed for better selectivity. - Employ a separation technique like HPLC before electrochemical detection. |
| High concentration of interfering substances. | - Dilute your sample, though this may also reduce the 8-oxodA signal below the detection limit. - Implement a sample clean-up procedure to remove excess interferents. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for cleaning up biological samples (e.g., urine) to reduce interference.
-
Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Load 1-2 mL of the pre-filtered biological sample onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove highly polar interfering substances like ascorbic acid.
-
Elution: Elute the 8-oxodA and other retained compounds with 2-5 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the supporting electrolyte for electrochemical analysis.
Visualizations
Caption: A logical workflow for troubleshooting common issues in the electrochemical detection of 8-oxodA.
Caption: A diagram illustrating how interfering substances in a biological sample can lead to an overlapping electrochemical signal and how mitigation strategies can resolve this.
References
- 1. Simultaneous determination of 8-oxo-2'-deoxyguanosine and this compound in human retinal DNA by liquid chromatography nanoelectrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Electrochemical Determination of 8-Oxoguanine in the [research.amanote.com]
- 3. researchgate.net [researchgate.net]
- 4. Assays of oxidative DNA damage biomarkers 8-oxo-2'-deoxyguanosine and 8-oxoguanine in nuclear DNA and biological fluids by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA oxidation matters: The HPLC–electrochemical detection assay of 8-oxo-deoxyguanosine and 8-oxo-guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. DNA oxidation matters: the HPLC-electrochemical detection assay of 8-oxo-deoxyguanosine and 8-oxo-guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 8-Oxo-2'-deoxyadenosine (8-oxo-dA) Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive quality control measures, troubleshooting guides, and frequently asked questions for the accurate quantification of 8-Oxo-2'-deoxyadenosine (8-oxo-dA), a key biomarker of oxidative DNA damage.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the quantification of 8-oxo-dA.
Q1: Why are my measured 8-oxo-dA values unexpectedly high or variable?
A1: The most significant challenge in quantifying 8-oxo-dA is the artifactual oxidation of 2'-deoxyadenosine (B1664071) during sample preparation and analysis.[1][2][3] This can lead to a substantial overestimation of endogenous levels. Guanine is even more susceptible to this artificial oxidation, and similar issues are frequently reported for the analogous compound 8-Oxo-2'-deoxyguanosine (8-oxo-dG).[3][4][5][6]
Troubleshooting Steps:
-
Minimize Oxidation During DNA Isolation:
-
Avoid phenol-based extraction methods, which can introduce oxidative artifacts.[7][8][9] Chaotropic salt methods, such as those using sodium iodide (NaI), are recommended to minimize DNA oxidation during isolation.[7][8]
-
Incorporate antioxidants (e.g., 8-hydroxyquinoline (B1678124), butylated hydroxytoluene) and metal chelators (e.g., desferrioxamine) into all buffers during DNA isolation and hydrolysis.[2][10]
-
Perform all sample preparation steps on ice or at 4°C to reduce the rate of chemical reactions that can lead to oxidation.[1]
-
-
Prevent Shearing-Induced Damage: High-powered DNA shearing, such as acoustic shearing, can generate 8-oxoguanine lesions, and by extension, can be a risk for 8-oxo-dA.[4] If shearing is necessary, use lower power settings.[4]
-
Use High-Purity Reagents: Ensure all reagents, solvents, and water are of the highest purity and, where possible, deoxygenated to prevent the introduction of oxidizing contaminants.[1]
Q2: Which analytical method is considered the gold standard for 8-oxo-dA quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive, specific, and reliable method for quantifying 8-oxo-dA.[1][2][11][12] This method's high selectivity is due to its ability to monitor specific precursor-to-product ion transitions. Its sensitivity allows for detection down to the femtomole level.[11][13] Crucially, LC-MS/MS allows for the use of stable isotope-labeled internal standards, which are essential for correcting analytical variability and sample loss, thereby ensuring accuracy.[13][14][15]
Q3: My LC-MS/MS results show a high background signal or poor sensitivity. What can I do?
A3: High background and poor sensitivity in LC-MS/MS analysis can stem from several sources.
Troubleshooting Steps:
-
Optimize Sample Purity: Insufficient sample purification can lead to ion suppression in the mass spectrometer.[10] Consider adding a sample enrichment step, such as HPLC fraction collection, before UPLC-MS/MS analysis.[16]
-
Check for Interferences: Co-eluting compounds can interfere with the detection of 8-oxo-dA. Ensure your chromatographic method provides adequate separation of 8-oxo-dA from other nucleosides.[16]
-
Use a Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for 8-oxo-dA (e.g., [¹⁵N₅]8-oxo-dA) is critical for accurate quantification.[13][14] This standard co-elutes with the analyte and experiences similar matrix effects and instrument variability, allowing for reliable correction.
-
Instrument Maintenance: Clean the mass spectrometer source and ensure the column is not contaminated or degraded.[1]
Q4: Are ELISA kits a reliable alternative for measuring 8-oxo-dA?
A4: While ELISA kits are commercially available and offer a simpler workflow, they are generally less specific and more prone to interference than LC-MS/MS.[1][17] Antibodies may cross-react with other structurally similar molecules, leading to inaccurate results.[1] Several studies have shown that commercial ELISAs can overestimate the levels of oxidized nucleosides compared to the gold-standard LC-MS/MS method.[17] If an ELISA kit is used, it is highly recommended to validate the results with an orthogonal method like LC-MS/MS.[1][17]
Troubleshooting ELISA Issues:
-
High Background: This can be caused by insufficient washing, cross-reactivity, or overly long incubation times.[18][19] Ensure vigorous and adequate washing between steps.[20]
-
Poor Standard Curve: This may result from improper preparation or degradation of standards, incorrect dilutions, or pipetting errors.[18][19] Always prepare fresh standards and ensure they have been stored correctly (typically at -20°C).[20][21]
-
Weak or No Signal: This could be due to expired reagents, improper storage of kit components, or errors in the assay procedure, such as adding reagents in the wrong order.[19]
Q5: What are typical background levels of 8-oxo-dA in DNA?
A5: Background levels of oxidative DNA damage are generally low. For the related, more extensively studied 8-oxo-dG, the European Standards Committee on Oxidative DNA Damage (ESCODD) estimated a background level of approximately 0.3-4.2 lesions per 10⁶ guanines in normal human cells.[3] One study using HPLC-MS/MS reported background levels in calf thymus DNA of approximately 7.1 +/- 0.2 8-oxo-dA lesions per 10⁶ DNA bases.[12] It is crucial to establish a baseline in your specific cell or tissue type using a rigorously validated method.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters relevant to 8-oxo-dA analysis.
Table 1: Comparison of Analytical Methods for Oxidized Deoxyribonucleosides
| Method | Sensitivity | Specificity | Key Advantage | Key Disadvantage |
| LC-MS/MS | Very High (fmol range)[11][13] | Very High | Gold standard; allows use of stable isotope internal standards for accuracy.[1][15] | Requires expensive equipment and expertise. |
| HPLC-ECD | High (fmol range)[22][23] | High | High sensitivity without the cost of a mass spectrometer. | Susceptible to electrochemical interference from co-eluting compounds.[22][24] |
| ELISA | Moderate to High | Low to Moderate | High throughput, relatively inexpensive, and easy to use. | Prone to antibody cross-reactivity and overestimation of levels.[1][17] |
| GC-MS | High | High | High sensitivity and specificity. | Requires derivatization of the sample, which can introduce artifacts.[3][25] |
Table 2: Typical Recovery and Limit of Quantification (LOQ) Data
| Analyte | Method | Matrix | Recovery Rate | LOQ | Reference |
| 8-OHdG | LC-MS/MS | Human Urine | 84% - 106% | 0.05 µg/L | [26] |
| 8-oxo-dG | Aptamer-based colorimetric | Human Urine | 93.6% - 94.1% | 34.3 nM | [27] |
| 8-oxo-dA | LC-MS/MS | Calf Thymus DNA | Not specified | 0.02 fmol (on-column) | [10] |
| 8-oxo-dA | LC-MS | DNA | Not specified | ~10 fmol (on-column) | [28] |
Experimental Protocols
Protocol 1: DNA Extraction and Hydrolysis for LC-MS/MS Analysis
This protocol is a generalized procedure emphasizing quality control steps to minimize artifactual oxidation.
-
Homogenization & Lysis:
-
Homogenize tissue samples (50-100 mg) in an ice-cold lysis buffer (e.g., 0.21 M mannitol, 0.07 M sucrose, 5 mM HEPES pH 7.4) containing antioxidants and metal chelators (e.g., 20 mM TEMPO or a combination of 8-hydroxyquinoline and desferrioxamine).[2][7][16]
-
For cultured cells, wash with cold PBS and resuspend in lysis buffer.
-
-
DNA Isolation (NaI Method):
-
RNA Removal:
-
Treat the DNA sample with RNase A and RNase T1 to remove contaminating RNA.
-
-
Enzymatic Hydrolysis:
-
Incubate purified DNA (20-50 µg) with a cocktail of enzymes. A common combination includes nuclease P1, followed by alkaline phosphatase. This digestion breaks the DNA down into individual deoxynucleosides.
-
Crucially, add a known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]8-oxo-dA) to the sample before the hydrolysis step.[14][15] This allows for the most accurate correction for any sample loss during subsequent steps.
-
-
Protein Removal:
-
After hydrolysis, remove the enzymes by ultrafiltration using a pre-washed microcentrifuge filter (e.g., 10 kDa molecular weight cut-off).[16]
-
-
Sample Storage:
Visualizations
Workflow and Troubleshooting Diagrams
Caption: General workflow for 8-oxo-dA quantification by LC-MS/MS.
Caption: Troubleshooting logic for unexpectedly high 8-oxo-dA results.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of DNA damage products resulting from deamination, oxidation and reaction with products of lipid peroxidation by liquid chromatography isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Are we sure we know how to measure 8-oxo-7,8-dihydroguanine in DNA from human cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of artifactual mutations in deep coverage targeted capture sequencing data due to oxidative DNA damage during sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gatk.broadinstitute.org [gatk.broadinstitute.org]
- 6. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A reliable assessment of 8-oxo-2-deoxyguanosine levels in nuclear and mitochondrial DNA using the sodium iodide method to isolate DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous measurement of 8-oxo-2'-deoxyguanosine and this compound by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Rat 8-Oxo-2′-deoxyguanosine (8-oxodG) Elisa Kit – AFG Scientific [afgsci.com]
- 19. biomatik.com [biomatik.com]
- 20. agrisera.com [agrisera.com]
- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 22. mdpi.com [mdpi.com]
- 23. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. academic.oup.com [academic.oup.com]
- 26. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Aptamer-based colorimetric detection of the DNA damage marker 8-oxo-dG using cysteamine-stabilised gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
impact of sample storage conditions on 8-Oxo-2'-deoxyadenosine stability
This technical support center provides guidance on the best practices for storing and handling biological samples to ensure the stability of 8-Oxo-2'-deoxyadenosine (8-oxodA), a key biomarker of oxidative DNA damage. The information is targeted towards researchers, scientists, and drug development professionals to aid in the design and execution of experiments involving 8-oxodA analysis.
Disclaimer: While this guide focuses on this compound (8-oxodA), much of the available stability data has been generated for a related, more abundant oxidative DNA lesion, 8-Oxo-2'-deoxyguanosine (8-oxodG). Due to their structural similarities, the storage and handling recommendations for 8-oxodG are considered highly relevant and are presented here as a strong proxy for 8-oxodA. However, direct stability studies on 8-oxodA are less common, and researchers should consider this when interpreting their results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for short-term storage of urine samples for 8-oxodA analysis?
For short-term storage (up to 24 hours), urine samples intended for 8-oxodA analysis can be kept at either 4°C (refrigerated) or 25°C (room temperature) without significant degradation of the analogous, and more studied, 8-oxodG.[1][2][3][4]
Q2: What is the recommended temperature for long-term storage of biological samples?
For long-term stability, it is strongly recommended to store biological samples, such as urine, at -80°C.[1][2][3][4] Studies on 8-oxodG have shown it to be stable for over two years at this temperature.[2][3][4] Storage at -20°C is also a viable option for up to nine months, with high correlation to -80°C storage.[1]
Q3: How many freeze-thaw cycles can my samples undergo before 8-oxodA levels are affected?
While direct data for 8-oxodA is limited, studies on other urinary biomarkers of oxidative stress suggest that multiple freeze-thaw cycles can impact stability. For instance, urinary 8-iso-prostaglandin F2α levels were shown to increase significantly after six freeze-thaw cycles in the absence of antioxidants.[5][6] It is therefore recommended to aliquot samples into single-use vials to minimize the number of freeze-thaw cycles. If repeated measurements from the same aliquot are necessary, it is best to limit it to no more than three cycles.
Q4: Can I use preservatives to enhance the stability of 8-oxodA in my samples?
Yes, the use of antioxidants as preservatives is a recommended practice to prevent ex vivo oxidation of deoxyadenosine (B7792050) to 8-oxodA during sample handling and storage. Butylated hydroxytoluene (BHT) is an antioxidant that has been used in studies of urinary oxidative stress markers.[1] Another compound, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), has been shown to prevent the artificial formation of 8-oxodG.
Q5: Does the pH of the urine sample affect 8-oxodA stability?
The N-glycosidic bond of 8-oxodG is significantly more stable than that of its unmodified counterpart, deoxyguanosine, across a pH range of 2 to 7.4.[7][8] This suggests that 8-oxodA is also likely to be relatively stable within the typical physiological pH range of urine. However, extreme pH values should be avoided.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Higher than expected 8-oxodA levels | Artificial oxidation during sample processing or storage. | - Add an antioxidant such as BHT or TEMPO to samples immediately after collection.- Minimize exposure of samples to air and light.- Process samples on ice or at 4°C. |
| Low or undetectable 8-oxodA levels | Degradation of 8-oxodA due to improper storage. | - Ensure samples are stored at -80°C for long-term storage.- Avoid repeated freeze-thaw cycles by aliquoting samples.- Verify the integrity of your storage freezer and ensure consistent temperature. |
| High variability between replicate samples | Inconsistent sample handling or storage conditions. | - Standardize your sample collection and processing protocol.- Ensure all samples are treated identically, including the duration of each step and the temperatures used.- Thoroughly mix samples after thawing and before analysis. |
| Precipitate observed in thawed urine samples | Formation of precipitates that may contain the analyte. | - It is recommended to warm the sample to 37°C for a short period (e.g., 15 minutes) to redissolve any precipitates before analysis.[9] However, some studies suggest that thawing at room temperature with thorough mixing is sufficient.[9] |
Data on 8-Oxo-2'-deoxyguanosine (8-oxodG) Stability in Urine (as a proxy for 8-oxodA)
Short-Term Storage Stability of 8-oxodG in Urine
| Storage Temperature | Duration | Stability | Reference |
| 25°C (Room Temperature) | 24 hours | Stable | [1][2][3][4] |
| 4°C (Refrigerated) | 24 hours | Stable | [1][2][3][4] |
Long-Term Storage Stability of 8-oxodG in Urine
| Storage Temperature | Duration | Stability | Reference |
| -20°C | Up to 9 months | Stable (high correlation with -80°C) | [1] |
| -80°C | ~800 days to >2 years | Stable | [2][3][4] |
Experimental Protocols
Protocol 1: Urine Sample Collection and Short-Term Storage
-
Collect mid-stream urine in a sterile polypropylene (B1209903) container.
-
If not analyzing immediately, add an antioxidant such as BHT to a final concentration of 0.005% (w/v).
-
For storage up to 24 hours, the sample can be kept at 4°C or 25°C.
-
For storage longer than 24 hours, immediately proceed to the long-term storage protocol.
Protocol 2: Long-Term Storage of Urine Samples
-
Following collection and addition of any preservatives, aliquot the urine into single-use cryovials. This is critical to avoid multiple freeze-thaw cycles.
-
Label the vials clearly with sample ID, date, and any additives.
-
Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol slurry.
-
Transfer the frozen aliquots to a -80°C freezer for long-term storage.
Protocol 3: Sample Preparation for LC-MS/MS Analysis
This is a general workflow and may need optimization based on the specific LC-MS/MS system used.
-
Thaw the frozen urine aliquot at room temperature or for a short period at 37°C to ensure any precipitate is redissolved.[9]
-
Vortex the sample thoroughly.
-
Centrifuge the sample to pellet any remaining particulate matter.
-
Transfer the supernatant to a clean tube.
-
Perform solid-phase extraction (SPE) or another appropriate clean-up method to remove interfering substances.
-
The extracted sample is then ready for injection into the LC-MS/MS system.
Visualizations
References
- 1. Temperature stability of urinary F2-isoprostane and 8-hydroxy-2′-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The stability of the oxidative stress marker, urinary 8-hydroxy-2'- deoxyguanosine (8-OHdG), when stored at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays [ricerca.unich.it]
- 6. researchgate.net [researchgate.net]
- 7. Effect of 2'-deoxyguanosine oxidation at C8 position on N-glycosidic bond stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Is pre‐heat necessary for the measurement of 8‐oxo‐7,8‐dihydroguanosine and 8‐oxo‐7,8‐dihydro‐2′‐deoxyguanosine in urine samples - PMC [pmc.ncbi.nlm.nih.gov]
minimizing matrix effects in urinary 8-Oxo-2'-deoxyadenosine analysis
This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize matrix effects and ensure accurate quantification of urinary 8-oxo-2'-deoxyadenosine (8-oxodA), a key biomarker for oxidative stress.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the matrix effect and why is it a significant problem in urinary 8-oxodA analysis?
A: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In urinary analysis, these components can include salts, urea, proteins, and other metabolites.[3][4] This interference can either suppress or enhance the analyte's signal in a mass spectrometer, leading to inaccurate and unreliable quantification.[1][5] Urine is a particularly complex matrix, and its composition can vary significantly from person to person, making the matrix effect a critical challenge to overcome for accurate biomarker measurement.[3][5]
Q2: How do I choose an appropriate internal standard (IS) to correct for matrix effects?
A: The most effective way to compensate for matrix effects and sample loss during preparation is through isotope dilution, which uses a stable isotope-labeled (SIL) internal standard.[1][6][7] A SIL IS is chemically identical to the analyte (8-oxodA) but has a different mass due to the incorporation of heavy isotopes (e.g., ¹⁵N₅ or ¹³C₁₀).
-
Why it works: The SIL IS co-elutes with the target analyte and experiences the same degree of ion suppression or enhancement.[1] By calculating the ratio of the analyte's signal to the IS's signal, variations caused by the matrix effect are normalized.[6]
-
Recommended IS: For 8-oxodA analysis, a corresponding ¹⁵N- or ¹³C-labeled 8-oxodA is the gold standard. While 8-oxo-2'-deoxyguanosine (8-oxodG) is more commonly measured and has commercially available standards like [¹⁵N₅]-8-oxodG, the same principle applies to 8-oxodA.[6][7][8] Using a structural analog that is not isotopically labeled is not recommended as its chromatographic and ionization behavior may differ significantly.[6]
Q3: My analyte signal is low or undetectable. How can I troubleshoot this?
A: Low analyte signal is a common issue that can stem from problems with the sample, the extraction process, or the analytical instrument. The following flowchart provides a logical approach to diagnosing the root cause.
Caption: Troubleshooting flowchart for low 8-oxodA signal.
Q4: What are the most effective sample preparation techniques for urine?
A: Effective sample preparation is crucial for removing interfering matrix components before LC-MS/MS analysis.[2][3] Solid-Phase Extraction (SPE) is the most widely validated and effective method for cleaning up urinary 8-oxodA and 8-oxodG.[9][10][11]
| Method | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Differential partitioning of sample components between a solid sorbent and a liquid mobile phase. | Excellent removal of salts and polar interferences.[1][2] High analyte recovery and concentration.[9][12] Can be automated for high throughput.[12][13] | Can be time-consuming if performed manually.[11] Requires method development to optimize sorbent and solvents. |
| Dilute-and-Shoot | Simple dilution of the urine sample with the mobile phase before injection. | Fast and simple. Minimal sample handling. | Prone to significant matrix effects (ion suppression).[1] Can contaminate the LC-MS system over time. Not suitable for trace analysis.[2] |
| Lyophilization (Freeze-Drying) | Sample is frozen and then the surrounding pressure is reduced to allow the frozen water to sublimate directly from the solid phase to the gas phase. | Can concentrate the analyte. | Also concentrates interfering salts and matrix components. Does not remove interferences.[14] |
For robust and reliable quantification, Solid-Phase Extraction (SPE) is highly recommended.
Detailed Experimental Protocols
Protocol: Offline Solid-Phase Extraction (SPE) for Urinary 8-oxodA
This protocol is a representative method for cleaning urine samples prior to LC-MS/MS analysis. Optimization may be required based on your specific SPE cartridge and equipment.
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Use a mixed-mode or reverse-phase (e.g., C18) SPE cartridge.
-
Condition the cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of HPLC-grade water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the 0.5 mL pre-treated urine sample onto the conditioned SPE cartridge.
-
Allow the sample to pass through the cartridge slowly (e.g., 1 drop per second).
-
-
Washing (Interference Removal):
-
Wash the cartridge with 1 mL of HPLC-grade water to remove salts and highly polar interferences.
-
Follow with a second wash using a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the analyte (8-oxodA) and internal standard from the cartridge using 1-2 mL of a stronger organic solvent (e.g., 50% methanol in water).
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial LC mobile phase.
-
Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Analytical Workflow & Data
The overall analytical process involves several key steps, from sample collection to final data interpretation.
Caption: General workflow for urinary 8-oxodA analysis.
Typical LC-MS/MS Parameters
The following table provides a starting point for developing an LC-MS/MS method for 8-oxodA. Parameters must be optimized for your specific instrument.
| Parameter | Typical Setting | Notes |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 150 mm, 1.8 µm) | Provides good retention and separation for polar analytes like 8-oxodA. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes positive ionization. |
| Mobile Phase B | Methanol or Acetonitrile + 0.1% Formic Acid | |
| Flow Rate | 0.2 - 0.4 mL/min | |
| Gradient | Start with high aqueous phase (e.g., 95% A), ramp to high organic phase to elute analyte, then re-equilibrate. | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | 8-oxodA ionizes well in positive mode. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity by monitoring specific precursor-to-product ion transitions.[8] |
| MRM Transition (8-oxodA) | Varies by instrument (e.g., m/z 268 → 152) | Must be determined by infusing a pure standard. |
| MRM Transition (IS) | Varies by instrument (e.g., ¹⁵N₅-8-oxodA: m/z 273 → 157) | Must be determined by infusing a pure standard. |
References
- 1. academic.oup.com [academic.oup.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Oxo-2′-Deoxyguanosine as a Biomarker of Tobacco Smoking-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid measurement of 8-oxo-7,8-dihydro-2′-deoxyguanosine in human biological matrices using ultra-high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Clinical-scale high-throughput analysis of urinary 8-oxo-7,8-dihydro-2'-deoxyguanosine by isotope-dilution liquid chromatography-tandem mass spectrometry with on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 8-Oxo-2'-deoxyadenosine (8-oxo-dA) ELISA Kit
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 8-Oxo-2'-deoxyadenosine (8-oxo-dA) ELISA kits.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 8-oxo-dA competitive ELISA?
A1: The 8-oxo-dA ELISA is a competitive immunoassay. In this format, 8-oxo-dA present in a sample competes with a fixed amount of 8-oxo-dA coated on the microplate wells for binding to a limited amount of a specific primary antibody. A secondary antibody conjugated to an enzyme (like HRP) is then added, which binds to the primary antibody captured on the plate. After the addition of a substrate, a colorimetric signal is generated. The intensity of the color is inversely proportional to the concentration of 8-oxo-dA in the sample; the more 8-oxo-dA in the sample, the less primary antibody binds to the plate, resulting in a weaker signal.
Q2: What types of samples can be used with this kit?
A2: This kit is typically designed for the quantification of 8-oxo-dA in a variety of biological samples, including urine, plasma, serum, saliva, cell lysates, and extracted DNA.[1] It is crucial to follow the specific sample preparation protocols for each type to avoid matrix effects.
Q3: How should I store the kit components?
A3: Upon receipt, it is generally recommended to store the kit at 2-8°C. The 8-oxo-dA standard may require storage at -20°C.[2] Always refer to the kit's manual for specific storage instructions for each component. Do not mix reagents from different kit lots.
Q4: What is the typical assay range and sensitivity of an 8-oxo-dA ELISA kit?
A4: The assay range and sensitivity can vary between manufacturers. A representative 8-oxo-dG ELISA kit, a structurally similar analyte, has an assay range of 0.94 - 60 ng/mL and a sensitivity of 0.59 ng/mL.[3] Always consult the product-specific datasheet for these values.
Q5: Why is it important to run standards and samples in duplicate or triplicate?
A5: Running standards and samples in replicate is crucial for assessing the precision of your pipetting and the overall reproducibility of the assay.[4] It helps to identify outliers and provides more confidence in the final calculated concentrations.
Troubleshooting Guide
Below are common problems encountered during 8-oxo-dA ELISA experiments, their possible causes, and recommended solutions.
Problem 1: High Background
(High optical density (OD) readings in zero-standard and low-concentration wells)
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles and ensure complete aspiration of wash buffer between each step. Soaking the wells with wash buffer for 30-60 seconds during each wash can also be beneficial. |
| Improper Antibody Dilution | The concentration of the primary or secondary antibody may be too high. Prepare fresh antibody dilutions according to the kit protocol. Consider performing an antibody titration to optimize the concentration. |
| Contaminated Reagents or Buffers | Use fresh, sterile pipette tips for each reagent. Ensure that buffers are not contaminated with bacteria or other substances. |
| Substrate Solution Exposed to Light | The TMB substrate is light-sensitive. Store it in the dark and avoid prolonged exposure to light during the assay. |
| Prolonged Incubation Times | Strictly adhere to the incubation times specified in the protocol. Over-incubation can lead to non-specific binding. |
Problem 2: Weak or No Signal
(Low OD readings across the entire plate, including the standards)
| Possible Cause | Recommended Solution |
| Incorrect Reagent Preparation or Omission of a Step | Carefully review the protocol to ensure all reagents were prepared correctly and all steps were followed in the correct order. |
| Expired or Improperly Stored Reagents | Check the expiration dates of all kit components. Ensure they have been stored at the recommended temperatures. |
| Insufficient Incubation Times | Ensure that all incubation steps are carried out for the full duration specified in the protocol. |
| Inactivated Enzyme Conjugate | Avoid using buffers containing sodium azide, as it can inhibit HRP activity. Ensure the substrate is compatible with the enzyme conjugate. |
| Incorrect Plate Reading Wavelength | Verify that the plate reader is set to the correct wavelength for the substrate used (typically 450 nm for TMB). |
Problem 3: Poor Standard Curve
(Low R-squared value, non-linear curve, or flat curve)
| Possible Cause | Recommended Solution |
| Inaccurate Standard Dilutions | Carefully prepare a fresh set of standards, ensuring accurate pipetting. Use calibrated pipettes and fresh tips for each dilution. |
| Improperly Reconstituted Standard | Briefly centrifuge the standard vial before opening to ensure all the lyophilized material is at the bottom. Mix gently and ensure it is fully dissolved. |
| Pipetting Errors | Be consistent with your pipetting technique. Pre-rinse pipette tips with the reagent before dispensing. |
| Incorrect Curve Fitting | Use the recommended curve-fitting model for the assay, which is often a 4-parameter logistic (4-PL) fit for competitive ELISAs. |
Problem 4: High Coefficient of Variation (%CV) Between Replicates
(Poor agreement between duplicate or triplicate wells)
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure consistent pipetting volume and technique across all wells. Use a multichannel pipette for adding reagents to multiple wells simultaneously. |
| Inadequate Plate Washing | Ensure uniform and thorough washing of all wells. An automated plate washer can improve consistency. |
| Temperature Gradients Across the Plate | Allow all reagents and the plate to equilibrate to room temperature before starting the assay. Avoid stacking plates during incubation. |
| Edge Effects | To minimize edge effects, ensure the plate is properly sealed during incubations and that the incubation environment maintains a uniform temperature.[5] |
Performance Characteristics and Validation
Below are representative performance data for an 8-oxo-dA ELISA kit. Note that these values are illustrative and you should always refer to the certificate of analysis for your specific kit lot.
Data Presentation
Table 1: Precision
The precision of the assay is determined by the coefficient of variation (%CV) for intra-assay (within a single plate) and inter-assay (between different plates) measurements. Generally, an intra-assay CV of <10% and an inter-assay CV of <15% are considered acceptable.[4][6]
| Sample 1 (Low Conc.) | Sample 2 (Mid Conc.) | Sample 3 (High Conc.) | |
| Intra-Assay %CV | 6.5% | 4.8% | 5.3% |
| Inter-Assay %CV | 9.8% | 7.2% | 8.1% |
Table 2: Specificity (Cross-Reactivity)
The specificity of the antibody is critical for accurate quantification. Cross-reactivity with structurally related molecules should be minimal. A recent study demonstrated a monoclonal antibody with high specificity for 8-oxoA, with no significant cross-reactivity to closely related compounds.[7]
| Compound | Cross-Reactivity (%) |
| This compound (8-oxo-dA) | 100% |
| 8-Oxo-2'-deoxyguanosine (8-oxo-dG) | < 0.1% |
| 2'-Deoxyadenosine (dA) | < 0.1% |
| 2'-Deoxyguanosine (dG) | < 0.1% |
| Adenine (B156593) | < 0.1% |
Table 3: Recovery
Spike and recovery experiments are performed to assess the effect of the sample matrix on the assay's accuracy. A known amount of 8-oxo-dA is added (spiked) into different sample matrices, and the recovery percentage is calculated. Acceptable recovery is typically within 80-120%.[8]
| Sample Matrix | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |
| Urine | 10 | 9.2 | 92% |
| 25 | 26.5 | 106% | |
| Serum | 10 | 8.9 | 89% |
| 25 | 23.5 | 94% | |
| Cell Lysate | 10 | 9.8 | 98% |
| 25 | 25.7 | 103% |
Experimental Protocols
Protocol 1: Precision (Intra- and Inter-Assay)
-
Intra-Assay Precision:
-
Prepare three control samples with low, medium, and high concentrations of 8-oxo-dA.
-
On a single 96-well plate, run 20 replicates of each control sample in the same assay.
-
Calculate the mean, standard deviation (SD), and %CV for each control sample. The %CV is calculated as (SD/Mean) * 100.
-
-
Inter-Assay Precision:
-
Prepare three control samples as above.
-
Assay these control samples in duplicate in 10-12 different assays performed on different days by different operators if possible.
-
Calculate the mean, SD, and %CV for each control sample across all assays.
-
Protocol 2: Specificity (Cross-Reactivity)
-
Prepare a standard curve for 8-oxo-dA according to the kit protocol.
-
Prepare serial dilutions of potentially cross-reacting compounds (e.g., 8-oxo-dG, dA, dG, adenine) at high concentrations.
-
Run these dilutions in the assay in the same manner as the samples.
-
Determine the concentration of each compound that gives a 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of 8-oxo-dA / IC50 of test compound) * 100.
Protocol 3: Spike and Recovery
-
Select at least three different biological samples representative of your study (e.g., urine, serum).
-
Divide each sample into two aliquots: one "unspiked" and one "spiked".
-
Add a known concentration of 8-oxo-dA standard to the "spiked" aliquot. The spiked amount should result in a concentration within the assay's linear range. Add an equivalent volume of assay buffer to the "unspiked" aliquot.
-
Assay both the unspiked and spiked aliquots according to the kit protocol.
-
Calculate the percent recovery using the following formula: % Recovery = ([Spiked Sample] - [Unspiked Sample]) / [Known Spike Amount] * 100.[9]
Visualized Workflows
References
- 1. biopioneer.com.tw [biopioneer.com.tw]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. bio-techne.com [bio-techne.com]
- 4. cygnustechnologies.com [cygnustechnologies.com]
- 5. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - US [thermofisher.com]
- 6. 8-OHdG ELISA Kits [thermofisher.com]
- 7. Discovery and properties of a monoclonal antibody targeting 8-oxoA, an oxidized adenine lesion in DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. woongbee.com [woongbee.com]
- 9. pblassaysci.com [pblassaysci.com]
addressing cross-reactivity of antibodies in 8-Oxo-2'-deoxyadenosine assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to 8-Oxo-2'-deoxyadenosine (8-oxo-dA) assays, with a particular focus on antibody cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (8-oxo-dA) and why is it measured?
A1: this compound (8-oxo-dA) is a product of oxidative damage to deoxyadenosine (B7792050) in DNA.[1] It is formed by the action of reactive oxygen species (ROS) and serves as a biomarker for oxidative stress.[1] Measuring 8-oxo-dA levels is crucial for understanding the extent of oxidative damage in various pathological conditions, including cancer and neurodegenerative diseases.[2]
Q2: What are the main challenges in accurately measuring 8-oxo-dA?
A2: The primary challenges include the low physiological abundance of 8-oxo-dA compared to its guanine (B1146940) counterpart, 8-Oxo-2'-deoxyguanosine (8-oxo-dG), and the potential for antibody cross-reactivity with other structurally similar molecules, which can lead to inaccurate quantification.[1][3]
Q3: What is antibody cross-reactivity and why is it a concern in 8-oxo-dA assays?
A3: Antibody cross-reactivity is the binding of an antibody to molecules other than its intended target. In 8-oxo-dA assays, this can lead to an overestimation of the analyte concentration if the antibody also binds to other oxidized bases (like 8-oxo-dG) or unmodified nucleosides (like adenosine (B11128) or guanosine).[3]
Q4: How can I assess the specificity of my anti-8-oxo-dA antibody?
A4: The specificity of an anti-8-oxo-dA antibody can be determined using several methods, including competitive ELISA, Western blotting with appropriate controls, and immunoprecipitation followed by mass spectrometry. A competitive ELISA is a robust method to quantify the degree of cross-reactivity with potential interfering molecules.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | 1. Antibody Cross-Reactivity: The primary or secondary antibody may be binding non-specifically to other molecules in the sample or on the plate. 2. Insufficient Blocking: The blocking buffer may not have adequately covered all non-specific binding sites on the plate. 3. High Antibody Concentration: The concentration of the primary or secondary antibody may be too high. | 1. Perform a competitive ELISA to assess cross-reactivity (see Experimental Protocols). Select a highly specific monoclonal antibody.[3] 2. Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or the incubation time. 3. Titrate the primary and secondary antibodies to determine the optimal working concentration. |
| Low or No Signal | 1. Low Analyte Concentration: The concentration of 8-oxo-dA in the sample may be below the detection limit of the assay. 2. Antibody Inactivity: The antibody may have lost its activity due to improper storage or handling. 3. Suboptimal Assay Conditions: Incubation times, temperatures, or buffer compositions may not be optimal. | 1. Concentrate the sample or use a more sensitive detection method. 2. Use a fresh aliquot of the antibody and ensure it has been stored according to the manufacturer's instructions. 3. Optimize incubation times and temperatures. Ensure all reagents are at room temperature before use. |
| High Variability Between Replicates | 1. Pipetting Errors: Inconsistent pipetting technique can lead to variations in the volumes of reagents or samples added to the wells. 2. Inadequate Washing: Insufficient washing between steps can leave residual reagents that interfere with subsequent steps. 3. Edge Effects: Wells at the edge of the plate may experience different temperature and evaporation rates. | 1. Use calibrated pipettes and ensure consistent technique. Change pipette tips for each sample and reagent. 2. Ensure thorough washing of all wells. Automated plate washers can improve consistency. 3. Avoid using the outermost wells of the plate or ensure the plate is incubated in a humidified chamber. |
Data Presentation: Antibody Cross-Reactivity
The following table summarizes publicly available cross-reactivity data for a specific anti-8-oxo-adenosine antibody. Researchers should always consult the manufacturer's datasheet for their specific antibody lot and perform in-house validation.
| Antibody (Clone) | Target | Cross-Reactant | Cross-Reactivity (%) | Reference |
| Anti-8-oxoA (6E4) | 8-oxo-Adenosine | 8-oxo-Guanosine | No significant cross-reactivity | [3] |
| Adenosine | No significant cross-reactivity | [3] | ||
| 2-oxo-Adenosine | Low (IC50 = 73 µM) | [3] | ||
| Anti-8-OHdG (N45.1) | 8-OH-deoxyguanosine | 8-OH-Guanosine | Minimal (<1%) | [4] |
| 8-OH-Adenosine | No cross-reactivity | [4] | ||
| Deoxyadenosine | No cross-reactivity | [4] | ||
| Deoxyguanosine | No cross-reactivity | [4] |
Experimental Protocols
Competitive ELISA for Assessing Antibody Cross-Reactivity
This protocol allows for the quantitative determination of an antibody's specificity by measuring its binding to the target antigen in the presence of potential cross-reactants.
Materials:
-
96-well ELISA plates
-
Anti-8-oxo-dA antibody
-
8-oxo-dA standard
-
Potential cross-reactants (e.g., 8-oxo-dG, adenosine, guanosine)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with a conjugate of 8-oxo-dA (e.g., 8-oxo-dA-BSA) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the 8-oxo-dA standard and each potential cross-reactant.
-
In separate tubes, pre-incubate the anti-8-oxo-dA antibody with each dilution of the standard or cross-reactant for 30 minutes.
-
Add the antibody-antigen mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark until a color develops.
-
Stop Reaction: Add stop solution to each well.
-
Read Plate: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for the 8-oxo-dA standard and each cross-reactant to generate competition curves.
-
Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of 8-oxo-dA / IC50 of Cross-Reactant) x 100
-
Visualizations
Caption: Workflow for Competitive ELISA to Assess Antibody Cross-Reactivity.
Signaling and Mutagenic Pathways
While the signaling roles of 8-oxo-dG are increasingly understood, the primary consequence of 8-oxo-dA is its mutagenic potential.
Caption: Mutagenic Pathway of this compound (8-oxo-dA).
Troubleshooting Logic for High Background
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and properties of a monoclonal antibody targeting 8-oxoA, an oxidized adenine lesion in DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti 8-OHdG/8-oxo-dG monoclonal antibody N45.1: Genox Corporation / OXIDATIVE STRESS MARKERS [genox.com]
best practices for DNA extraction to measure 8-Oxo-2'-deoxyadenosine accurately
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the accurate measurement of 8-Oxo-2'-deoxyadenosine (8-oxodA), a key biomarker of oxidative DNA damage.
Troubleshooting Guides
This section addresses specific issues that may arise during DNA extraction and 8-oxodA quantification, offering potential causes and solutions.
Issue 1: High background levels of 8-oxodA in control samples.
| Potential Cause | Recommended Solution |
| Artifactual Oxidation during DNA Extraction: Standard phenol-chloroform extraction methods can introduce oxidative damage to the DNA.[1][2][3] | Switch to a DNA extraction method that minimizes oxidation, such as the sodium iodide (NaI) method.[1][4][5] Commercially available kits utilizing this method are available.[5][6] |
| Oxidation during Sample Homogenization/Lysis: Mechanical disruption (e.g., acoustic shearing) or harsh chemical lysis can generate reactive oxygen species (ROS).[7][8] | Optimize homogenization to be as gentle as possible. Consider using enzymatic lysis methods. Add antioxidants or metal chelators like desferal or EDTA to the lysis buffer to scavenge free radicals and chelate redox-active metals.[3][7][9] |
| Contamination with Oxidizing Agents: Reagents or water may be contaminated with trace metals or other oxidizing substances. | Use high-purity, nuclease-free water and analytical grade reagents. Prepare fresh buffers and solutions. |
| Oxidation during DNA Digestion: The enzymatic digestion of DNA to nucleosides can be a source of artifactual oxidation. | Include antioxidants or metal chelators (e.g., 0.1 mM desferal) in the digestion buffer to prevent in-vitro oxidation.[3] |
Issue 2: Low or undetectable levels of 8-oxodA in treated samples.
| Potential Cause | Recommended Solution |
| Inefficient DNA Extraction: The chosen method may not be yielding a sufficient quantity of DNA for analysis. | Quantify the DNA yield using a reliable method (e.g., spectrophotometry or fluorometry). If the yield is low, consider increasing the starting material or optimizing the extraction protocol.[10] |
| DNA Degradation: Nucleases present in the sample may have degraded the DNA, leading to loss of the target analyte. | Handle samples quickly and on ice to minimize nuclease activity.[11][12] Use nuclease inhibitors during extraction. Store DNA samples at -80°C for long-term preservation.[10][13] |
| Insufficient Sensitivity of the Detection Method: The analytical method may not be sensitive enough to detect low levels of 8-oxodA. | Utilize highly sensitive techniques such as High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) or Electrochemical Detection (HPLC-ECD).[14][15][16] The detection limit for 8-oxodA with HPLC-MS/MS can be as low as 7.5 fmol injected.[14] |
| Rapid DNA Repair: Cells may have efficiently repaired the 8-oxodA lesions before sample collection. | Optimize the timing of sample collection post-treatment to capture the peak of DNA damage before significant repair occurs. The half-life of some oxidative DNA lesions can be very short.[4] |
Issue 3: High variability in 8-oxodA measurements between replicates.
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling: Variations in the processing of individual samples can introduce variability. | Standardize all steps of the protocol, from sample collection and storage to DNA extraction and analysis. Process all samples in a consistent manner. |
| Pipetting Errors: Inaccurate pipetting can lead to significant variations, especially when dealing with small volumes. | Calibrate pipettes regularly. Use appropriate pipetting techniques to ensure accuracy and precision. |
| Instrumental Instability: Fluctuations in the performance of the analytical instrument (e.g., HPLC, mass spectrometer) can affect results. | Ensure the instrument is properly maintained and calibrated. Run quality control samples to monitor instrument performance throughout the analytical run. |
| Non-Homogeneous Samples: If the starting material is not homogeneous, different aliquots may have different levels of DNA damage. | Ensure thorough homogenization of tissue or cell samples before taking aliquots for DNA extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for DNA extraction to measure 8-oxodA?
The recommended method is one that minimizes artifactual oxidation during the isolation process. The sodium iodide (NaI) method has been shown to be superior to traditional phenol-chloroform extraction in this regard, yielding significantly lower background levels of oxidative DNA damage.[1][2][4] This method uses a chaotropic salt (NaI) to solubilize proteins and lipids, allowing for the precipitation of DNA without the use of harsh organic solvents.[5]
Q2: How can I prevent artificial oxidation of my DNA samples during preparation?
To prevent artificial oxidation, it is crucial to:
-
Use an appropriate DNA extraction method: As mentioned, the NaI method is preferred.[1]
-
Incorporate antioxidants and metal chelators: Adding agents like desferal or EDTA to your buffers can help to neutralize reactive oxygen species and chelate metal ions that can catalyze oxidation reactions.[3][7][9]
-
Handle samples with care: Avoid harsh mechanical treatments like excessive vortexing or sonication, which can induce oxidative damage.[7][17] Keep samples on ice to reduce chemical reactions.[11]
-
Use high-purity reagents: Ensure that all solutions are prepared with high-purity water and reagents to avoid contamination with oxidizing agents.
Q3: What is the most accurate method for quantifying 8-oxodA?
High-Performance Liquid Chromatography (HPLC) coupled with either tandem Mass Spectrometry (HPLC-MS/MS) or Electrochemical Detection (HPLC-ECD) are considered the gold standard methods for the accurate and sensitive quantification of 8-oxodA.[14][15][16] These methods offer high specificity and can detect very low levels of the adduct. While ELISA kits are available and offer a simpler workflow, they may be more prone to interference and cross-reactivity, potentially leading to less accurate results.[16][18][19]
Q4: Can I measure 8-oxodA and 8-oxo-2'-deoxyguanosine (8-oxodG) simultaneously?
Yes, HPLC-MS/MS methods have been developed for the simultaneous measurement of both 8-oxodA and 8-oxodG in a single run.[15] This allows for a more comprehensive assessment of oxidative DNA damage.
Q5: What are typical background levels of 8-oxodA in DNA?
The levels of 8-oxodA are generally much lower than those of 8-oxodG. In calf thymus DNA, levels of 8-oxodA have been reported to be around 7.1 +/- 0.2 per 10^6 DNA bases, while 8-oxodG levels were around 85 +/- 3 per 10^6 DNA bases.[15] In human urine, 8-oxodA is often below the detection limit of sensitive assays.[14] The exact background levels in cellular DNA can vary depending on the cell type, tissue, and the methods used for extraction and analysis, with a strong emphasis on minimizing artifactual formation.
Experimental Protocols
Protocol 1: DNA Extraction using the Sodium Iodide (NaI) Method
This protocol is adapted from methodologies that are designed to minimize oxidative damage during DNA isolation.[1][5][6]
-
Homogenization: Homogenize tissue or cells in an ice-cold lysis buffer. For tissues, a Dounce homogenizer is recommended.
-
Lysis: Incubate the homogenate with a lysis solution containing a detergent and, optionally, an oxidation inhibitor.
-
RNase Treatment: Add RNase solution and incubate to digest RNA.
-
Protein Digestion: Add a protein digestion solution (e.g., Proteinase K) and incubate to break down proteins.
-
Protein Precipitation: Add the sodium iodide solution to the lysate. This will precipitate the proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
DNA Precipitation: Transfer the supernatant containing the DNA to a new tube and add isopropanol (B130326) to precipitate the DNA.
-
Washing: Wash the DNA pellet with an alcohol solution (e.g., 70% ethanol).
-
Resuspension: Air-dry the pellet briefly and resuspend the DNA in a suitable buffer (e.g., TE buffer).
Protocol 2: Quantification of 8-oxodA by HPLC-MS/MS
This is a generalized protocol for the analysis of 8-oxodA.[14][15]
-
DNA Digestion:
-
Digest 10-50 µg of DNA to nucleosides using a two-step enzymatic hydrolysis.
-
First, incubate the DNA with nuclease P1 at 37°C.
-
Then, add alkaline phosphatase and continue the incubation at 37°C.
-
The inclusion of a metal chelator like desferal (0.1 mM) is recommended to prevent artifactual oxidation during digestion.[3]
-
-
Sample Preparation:
-
Filter the digested DNA sample to remove enzymes and other high molecular weight components.
-
Add an internal standard (e.g., a stable isotope-labeled 8-oxodA) to the sample for accurate quantification.
-
-
HPLC Separation:
-
Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution with a mobile phase typically consisting of an aqueous component with a weak acid (e.g., acetic acid or formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile).
-
-
MS/MS Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to specifically detect the transition from the precursor ion of 8-oxodA to a specific product ion, and similarly for the internal standard.
-
-
Quantification:
-
Quantify the amount of 8-oxodA in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 8-oxodA.
-
Visualizations
References
- 1. A reliable assessment of 8-oxo-2-deoxyguanosine levels in nuclear and mitochondrial DNA using the sodium iodide method to isolate DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA oxidation matters: The HPLC–electrochemical detection assay of 8-oxo-deoxyguanosine and 8-oxo-guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. alphalabs.co.uk [alphalabs.co.uk]
- 7. Discovery and characterization of artifactual mutations in deep coverage targeted capture sequencing data due to oxidative DNA damage during sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of artifactual mutations in deep coverage targeted capture sequencing data due to oxidative DNA damage during sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. willowfort.co.uk [willowfort.co.uk]
- 11. mpbio.com [mpbio.com]
- 12. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 13. neb.com [neb.com]
- 14. Measurement of 8-oxo-2'-deoxyguanosine and this compound in DNA and human urine by high performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous measurement of 8-oxo-2'-deoxyguanosine and this compound by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High molecular weight DNA extraction strategies for long‐read sequencing of complex metagenomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Highly Sensitive 8-OHdG Check ELISA kit: Genox Corporation / OXIDATIVE STRESSMARKERS [genox.com]
- 19. Measurement of the Oxidative DNA Lesion 8-Oxoguanine (8-oxoG) by ELISA or by High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 8-Oxo-2'-deoxyadenosine and 8-oxo-2'-deoxyguanosine as Oxidative Stress Biomarkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oxidative stress research, the quantification of oxidatively damaged DNA nucleosides serves as a critical tool for understanding disease pathogenesis and evaluating therapeutic interventions. Among the numerous DNA lesions, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) has long been the gold standard biomarker. However, another oxidized purine (B94841), 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxo-dA), is also gaining recognition as a valuable, albeit less abundant, marker of oxidative DNA damage. This guide provides an objective comparison of 8-oxo-dA and 8-oxo-dG, supported by experimental data, to aid researchers in selecting the most appropriate biomarker for their studies.
At a Glance: Key Differences and Similarities
| Feature | 8-Oxo-2'-deoxyadenosine (8-oxo-dA) | 8-oxo-2'-deoxyguanosine (8-oxo-dG) |
| Abundance | Significantly lower than 8-oxo-dG.[1][2] | The most abundant and widely studied oxidative DNA lesion. |
| Mutagenic Potential | Lower mutagenicity.[3] | Highly mutagenic.[3] |
| Primary Mutation | A→C transversions.[3] | G→T transversions. |
| Primary Repair Pathway | Base Excision Repair (BER). | Base Excision Repair (BER). |
| Key Repair Glycosylases | OGG1 and NEIL1 (opposite C), other unidentified (opposite G).[4][5][6] | OGG1 (removes 8-oxo-dG), MUTYH (removes adenine (B156593) mispaired with 8-oxo-dG).[4][7] |
| Analytical Detection | Primarily LC-MS/MS. | LC-MS/MS, HPLC-ECD, ELISA. |
Formation and Biological Significance
Both 8-oxo-dA and 8-oxo-dG are formed when reactive oxygen species (ROS), particularly the hydroxyl radical (•OH), attack the C8 position of their respective purine bases within the DNA strand. Guanine (B1146940) has a lower oxidation potential than adenine, making it more susceptible to oxidation, which accounts for the higher prevalence of 8-oxo-dG.
While both lesions are markers of oxidative stress, their biological consequences differ. 8-oxo-dG is a potent premutagenic lesion because it readily mispairs with adenine during DNA replication, leading to G to T transversions, a common mutation found in human cancers.[7] In contrast, 8-oxo-dA is less mutagenic and primarily causes A to C transversions.[3] The significantly higher mutagenic potential of 8-oxo-dG has contributed to its extensive use as a biomarker for carcinogenesis and other diseases linked to oxidative stress.
Quantitative Levels in Human Samples
The concentration of 8-oxo-dG is consistently found to be higher than that of 8-oxo-dA in various human tissues and fluids. This disparity is a crucial consideration when selecting a biomarker, as the lower abundance of 8-oxo-dA may necessitate more sensitive analytical methods.
| Biological Matrix | This compound (8-oxo-dA) Levels | 8-oxo-2'-deoxyguanosine (8-oxo-dG) Levels | Reference |
| Urine | Below 0.3 nM | 1 - 100 nM | [1] |
| Retinal mtDNA | 11 - 17 adducts per 106 bases | 170 - 188 adducts per 106 bases | [2] |
| Retinal nDNA | 0.04 - 0.05 adducts per 106 bases | 0.54 - 0.96 adducts per 106 bases | [2] |
| Calf Thymus DNA | 7.1 ± 0.2 per 106 bases | 85 ± 3 per 106 bases | [8] |
Cellular Repair Mechanisms
The primary defense against both 8-oxo-dA and 8-oxo-dG is the Base Excision Repair (BER) pathway. This multi-step process involves the recognition and removal of the damaged base by a specific DNA glycosylase, followed by the insertion of the correct nucleotide and ligation of the DNA strand.
Repair of 8-oxo-dG
The repair of 8-oxo-dG is well-characterized and involves a two-tiered defense system. The 8-oxoguanine DNA glycosylase 1 (OGG1) is the primary enzyme that recognizes and excises 8-oxo-dG when it is paired with cytosine. If replication occurs before 8-oxo-dG is repaired, adenine may be misincorporated opposite the lesion. In this scenario, the MUTYH DNA glycosylase excises the adenine, allowing for the correct insertion of cytosine.
Repair of 8-oxo-dA
The repair of 8-oxo-dA is also initiated by the BER pathway, but the enzymatic players are less definitively established. Studies have shown that both OGG1 and Nei-like DNA glycosylase 1 (NEIL1) can excise 8-oxo-dA, particularly when it is paired with cytosine.[4][5][6] Interestingly, a different, yet to be fully characterized, glycosylase is responsible for the removal of 8-oxo-dA when it is opposite guanine in the nucleus.[4] This suggests a more complex and context-dependent repair mechanism for 8-oxo-dA compared to 8-oxo-dG.
Experimental Protocols: Simultaneous Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and simultaneous quantification of 8-oxo-dA and 8-oxo-dG in biological samples. The following provides a general workflow for this analysis.
Key Methodological Considerations:
-
Sample Preparation: To prevent artifactual oxidation of deoxyguanosine and deoxyadenosine (B7792050) during sample processing, it is crucial to include antioxidants and metal chelators in all buffers.
-
Enzymatic Digestion: A combination of nucleases and phosphatases is used to digest the DNA into individual deoxynucleosides.
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is typically employed to separate the analytes from the complex biological matrix.
-
Mass Spectrometry: Tandem mass spectrometry operating in the multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the detection and quantification of 8-oxo-dA and 8-oxo-dG.
-
Quantification: Stable isotope-labeled internal standards for both 8-oxo-dA and 8-oxo-dG are essential for accurate quantification, as they correct for variations in sample processing and instrument response.
Conclusion: Choosing the Right Biomarker
Both 8-oxo-dA and 8-oxo-dG are valuable biomarkers for assessing oxidative DNA damage. The choice between them, or the decision to measure both, will depend on the specific research question and the available analytical capabilities.
-
8-oxo-dG remains the biomarker of choice for general oxidative stress assessment due to its high abundance, well-established analytical methods, and clear association with mutagenesis and disease.
-
8-oxo-dA , while less abundant, provides a complementary and more specific marker of adenine oxidation. Its measurement can offer additional insights into the mechanisms of oxidative damage and repair, particularly when investigating specific pathways or the effects of particular ROS.
For a comprehensive understanding of oxidative DNA damage, the simultaneous analysis of both 8-oxo-dA and 8-oxo-dG by a sensitive and specific method like LC-MS/MS is highly recommended. This dual-marker approach can provide a more complete picture of the oxidative stress landscape within a biological system.
References
- 1. Measurement of 8-oxo-2'-deoxyguanosine and this compound in DNA and human urine by high performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of 8-oxo-2'-deoxyguanosine and this compound in human retinal DNA by liquid chromatography nanoelectrospray-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Oxoadenine: A «New» Player of the Oxidative Stress in Mammals? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mammalian 8-oxoguanine DNA glycosylase 1 incises 8-oxoadenine opposite cytosine in nuclei and mitochondria, while a different glycosylase incises 8-oxoadenine opposite guanine in nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of mammalian NEIL1 protein in the repair of 8-oxo-7,8-dihydroadenine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An 8-oxo-guanine repair pathway coordinated by MUTYH glycosylase and DNA polymerase λ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous measurement of 8-oxo-2'-deoxyguanosine and this compound by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Oxo-2'-deoxyadenosine as a Prognostic Marker in Oncology: A Comparative Guide
An objective comparison of 8-Oxo-2'-deoxyadenosine (8-oxo-dA) and the well-established 8-Oxo-2'-deoxyguanosine (8-oxodG) for their prognostic utility in oncology, supported by experimental data and detailed methodologies.
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a well-documented contributor to carcinogenesis and cancer progression. A key mechanism through which oxidative stress exerts its oncogenic effects is by inducing damage to cellular macromolecules, including DNA. The oxidation of DNA nucleobases can lead to mutations, genomic instability, and altered gene expression, all of which are hallmarks of cancer. Consequently, the measurement of oxidatively damaged DNA lesions has emerged as a promising strategy for cancer prognosis and monitoring treatment response.
Among the various forms of oxidative DNA damage, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) is the most extensively studied and validated biomarker. Its counterpart, 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxo-dA), is formed through a similar mechanism of ROS-induced damage to adenine (B156593) bases in DNA. However, the clinical utility of 8-oxo-dA as a prognostic marker in oncology is far less established. This guide provides a comprehensive comparison of the current state of validation for 8-oxo-dA and 8-oxodG as prognostic markers in cancer, with a focus on quantitative data, experimental protocols, and the underlying biological pathways.
Comparison of Prognostic Performance: 8-oxo-dA vs. 8-oxodG
There is a significant disparity in the body of evidence supporting the prognostic value of 8-oxo-dA compared to 8-oxodG. While 8-oxodG has been the subject of numerous studies, including meta-analyses, validating its role as a prognostic indicator in various solid tumors, research on the prognostic significance of 8-oxo-dA is currently lacking.
This compound (8-oxo-dA): An Unvalidated Biomarker
To date, there are no comprehensive clinical studies or meta-analyses that have validated 8-oxo-dA as an independent prognostic marker for any type of cancer. While methods for its detection and quantification in biological samples exist, its clinical relevance in predicting patient outcomes, such as overall survival, progression-free survival, or recurrence-free survival, has not been established. The levels of 8-oxo-dA in cancer tissues versus normal tissues have been measured in some studies, but these have not been correlated with clinical endpoints.
8-Oxo-2'-deoxyguanosine (8-oxodG): A Well-Established Prognostic Biomarker
In contrast, the prognostic significance of 8-oxodG is well-documented across a range of solid tumors. A meta-analysis of 21 studies encompassing 2121 patients found a significant association between elevated 8-OHdG expression and poor overall survival (OS) in cancer patients, with a pooled hazard ratio (HR) of 1.921[1][2][3]. Furthermore, this meta-analysis demonstrated that 8-OHdG expression was an independent prognostic marker for OS in multivariate analyses (pooled HR 2.110)[1][2][3].
The prognostic value of 8-oxodG has been reported in various cancer types, although the direction of the association can vary. In many cancers, such as hepatocellular carcinoma, ovarian cancer, and melanoma, high levels of 8-oxodG are associated with a poor prognosis[4]. However, in some cancers, like breast cancer and colorectal cancer, low levels of 8-oxodG have been linked to a worse outcome[1][2][3]. This may be due to complex and context-dependent roles of oxidative stress and DNA repair mechanisms in different tumor microenvironments.
Quantitative Data Summary
The following table summarizes the available quantitative data for 8-oxo-dA and 8-oxodG as prognostic markers in oncology.
| Biomarker | Cancer Type(s) | No. of Studies (Patients) | Key Findings | Hazard Ratio (95% CI) for Overall Survival |
| This compound (8-oxo-dA) | Not Established | 0 | No prognostic data available. | Not Applicable |
| 8-Oxo-2'-deoxyguanosine (8-oxodG) | Various Solid Tumors | 21 (2121) in a meta-analysis | Elevated levels are generally associated with poor prognosis.[1][2][3] | 1.921 (1.437–2.570)[1][2][3] |
| Various Solid Tumors (Multivariate) | 17 in a meta-analysis | An independent prognostic marker.[1][2][3] | 2.110 (1.482–3.005)[1][2][3] | |
| Gastric Cancer | - | Elevated levels in urine and peripheral mononuclear cells of cancer patients compared to healthy controls.[4] | Not Reported | |
| Colorectal Adenocarcinoma | 47 | Higher levels in cancer tissue than in normal mucosa.[5] | Not Reported |
Experimental Protocols
The accurate quantification of 8-oxo-dA and 8-oxodG is critical for their validation as biomarkers. Several analytical methods are available, with High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) being one of the most sensitive and specific techniques.
Measurement of 8-oxo-dA and 8-oxodG by HPLC-MS/MS
This method allows for the simultaneous detection and quantification of both 8-oxo-dA and 8-oxodG in various biological matrices, including DNA isolated from tissues or blood, and urine.
1. Sample Preparation (DNA from Tissue or Blood):
-
DNA Isolation: Isolate genomic DNA from tissue homogenates or peripheral blood mononuclear cells using a standard DNA isolation kit. It is crucial to minimize artificial oxidation during this step by using antioxidants and avoiding harsh chemical treatments.
-
DNA Hydrolysis: Enzymatically digest the DNA to its constituent deoxynucleosides. This is typically a two-step process:
-
Incubate the DNA with nuclease P1 to hydrolyze it into deoxynucleoside 5'-monophosphates.
-
Follow with an incubation with alkaline phosphatase to dephosphorylate the mononucleotides to deoxynucleosides.
-
-
Protein Removal: Precipitate and remove proteins from the hydrolysate, for example, by ultrafiltration.
-
Internal Standards: Add stable isotope-labeled internal standards for 8-oxo-dA and 8-oxodG to the sample to allow for accurate quantification by isotope dilution mass spectrometry.
2. HPLC Separation:
-
Inject the prepared sample onto a reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile) to separate the deoxynucleosides.
3. Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in the positive ion, multiple reaction monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for 8-oxo-dA, 8-oxodG, and their respective internal standards, as well as for an unmodified deoxynucleoside (e.g., 2'-deoxyguanosine) for normalization.
4. Quantification:
-
Construct calibration curves using known concentrations of authentic standards.
-
Calculate the concentration of 8-oxo-dA and 8-oxodG in the sample based on the peak area ratios of the analytes to their internal standards.
-
Normalize the levels of the oxidized nucleosides to the amount of unmodified deoxynucleoside to account for variations in DNA content.
Signaling Pathways and Biological Rationale
The biological rationale for using oxidative DNA damage as a prognostic marker is rooted in its role in promoting carcinogenesis and tumor progression. The accumulation of lesions like 8-oxodG can lead to G:C to T:A transversions, a common mutation found in cancer. Furthermore, the processes of DNA damage and repair are intricately linked to various cellular signaling pathways that influence cell fate.
The 8-oxodG Repair and Signaling Pathway
The primary repair pathway for 8-oxodG in mammalian cells is the Base Excision Repair (BER) pathway, initiated by the enzyme 8-oxoguanine DNA glycosylase 1 (OGG1). Beyond its role in DNA repair, OGG1 has been shown to have signaling functions. When OGG1 excises 8-oxoguanine, the resulting abasic site and the repair intermediates can trigger downstream signaling cascades. While a direct signaling role for 8-oxo-dA has not been elucidated, it is repaired by a similar BER pathway, suggesting a potential for involvement in related processes.
Caption: The 8-oxodG DNA damage and repair pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of 8-oxo-dA and 8-oxodG as prognostic markers in a clinical research setting.
Caption: Experimental workflow for biomarker validation.
Conclusion
For researchers, scientists, and drug development professionals, 8-oxodG represents a robust and clinically relevant biomarker for investigating the role of oxidative stress in cancer and for potential patient stratification. Future research is warranted to explore the potential prognostic significance of 8-oxo-dA, which may provide additional insights into the complex mechanisms of oxidative DNA damage and its consequences in cancer. However, based on the current evidence, 8-oxodG remains the superior and validated choice for a prognostic biomarker of oxidative DNA damage in an oncological setting.
References
- 1. Prognostic significance of 8-hydroxy-2'-deoxyguanosine in solid tumors: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Prognostic significance of 8-hydroxy-2′-deoxyguanosine in solid tumors: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Stress and DNA Damage in Human Gastric Carcinoma: 8-Oxo-7′8-dihydro-2′-deoxyguanosine (8-oxo-dG) as a Possible Tumor Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-hydroxy-2′-deoxyguanosine in colorectal adenocarcinoma – is it a result of oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]
The Interplay of Oxidative Damage: A Comparative Guide to Urinary 8-Oxo-2'-deoxyadenosine and Its Correlates
A comprehensive analysis of urinary 8-oxo-2'-deoxyadenosine (8-oxodA) as a biomarker of oxidative stress is currently challenged by analytical limitations that render its consistent detection and quantification in urine difficult. In contrast, its guanine (B1146940) analogue, 8-oxo-2'-deoxyguanosine (8-oxodG), is a well-established and extensively studied biomarker of oxidative DNA damage. This guide, therefore, leverages the wealth of available data on urinary 8-oxodG to provide a comparative framework for understanding the correlation of oxidized purine (B94841) deoxynucleosides with other products of oxidative damage. The principles and pathways discussed are largely applicable to 8-oxodA, even as the field awaits more sensitive analytical methods for its routine measurement.
Correlation of Urinary 8-Oxo-2'-deoxyguanosine with Other Oxidative Stress Markers
Urinary levels of 8-oxodG have been shown to correlate with other markers of oxidative damage, reflecting a systemic state of oxidative stress. These correlations underscore the interconnectedness of damage to different classes of macromolecules, including other DNA lesions, lipid peroxidation products, and protein oxidation products.
Quantitative Correlation Data
The following table summarizes the reported correlations between urinary 8-oxodG and other markers of oxidative damage from various studies.
| Oxidative Damage Marker | Correlated Marker | Study Population | Correlation Coefficient (r) | p-value | Reference |
| DNA Damage | |||||
| 8-oxo-2'-deoxyguanosine (8-oxodG) | (5'R)-8,5'-cyclo-2'-deoxyadenosine (R-cdA) | Prediabetes Patients | 0.549 | <0.001 | [1] |
| Type 2 Diabetes Patients | 0.662 | <0.001 | [1] | ||
| 8-oxo-2'-deoxyguanosine (8-oxodG) | (5'S)-8,5'-cyclo-2'-deoxyadenosine (S-cdA) | Prediabetes Patients | 0.599 | <0.001 | [1] |
| Type 2 Diabetes Patients | 0.388 | 0.011 | [1] | ||
| Lipid Peroxidation | |||||
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Malondialdehyde (MDA) | Women with Overactive Bladder | Positive Correlation | <0.001 | [2] |
Experimental Protocols
The accurate quantification of urinary oxidative damage biomarkers is critical for their use in research and clinical settings. The following are summaries of typical experimental protocols for the measurement of urinary 8-oxodG and other key oxidative stress markers.
Quantification of Urinary 8-oxo-2'-deoxyguanosine (8-oxodG) and 8,5'-cyclo-2'-deoxyadenosines (cdAs) by LC-MS/MS
This method is considered the gold standard for the accurate and sensitive quantification of these DNA damage products.[1]
-
Sample Preparation:
-
Urine samples are thawed and centrifuged to remove particulate matter.
-
An internal standard (e.g., isotopically labeled 8-oxodG and cdAs) is added to each sample to account for analytical variability.
-
Solid-phase extraction (SPE) is often employed to purify and concentrate the analytes from the urine matrix.
-
-
Chromatographic Separation:
-
The purified extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
The analytes are separated on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
-
Mass Spectrometric Detection:
-
The separated analytes are introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
-
Detection is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.
-
-
Quantification:
-
The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve generated from standards of known concentrations.
-
Quantification of Urinary Malondialdehyde (MDA)
MDA is a marker of lipid peroxidation and can be measured by various methods, including those based on its reaction with thiobarbituric acid (TBA).
-
Sample Preparation:
-
Urine samples are mixed with a solution of TBA in an acidic medium.
-
-
Reaction:
-
The mixture is heated (e.g., at 95°C) to facilitate the reaction between MDA and TBA, which forms a colored adduct (MDA-TBA₂).
-
-
Detection:
-
The absorbance of the resulting solution is measured spectrophotometrically at a specific wavelength (typically around 532 nm).
-
-
Quantification:
-
The concentration of MDA is calculated based on a standard curve prepared with known concentrations of MDA.
-
Signaling Pathways and Experimental Workflows
Base Excision Repair (BER) of Oxidized Purines
The primary mechanism for the removal of oxidized bases from DNA is the Base Excision Repair (BER) pathway. This process prevents mutations and leads to the excretion of the damaged nucleosides in the urine.
References
Decoding Oxidative Stress: The Unseen Advantages of Measuring 8-Oxo-2'-deoxyadenosine
For researchers, scientists, and drug development professionals investigating the intricate mechanisms of oxidative stress and its role in disease, the choice of biomarkers is paramount. While 8-oxo-2'-deoxyguanosine (8-oxo-dG) has long been the gold standard for measuring oxidative DNA damage, a growing body of evidence suggests that its purine (B94841) counterpart, 8-oxo-2'-deoxyadenosine (8-oxo-dA), offers unique and complementary insights. This guide provides an objective comparison of these two critical biomarkers, supported by experimental data, to aid in the selection of the most appropriate marker for specific research applications.
While less abundant than 8-oxo-dG, the measurement of 8-oxo-dA provides a more nuanced understanding of oxidative DNA damage. Its distinct mutagenic signature and potential role in specific pathologies highlight its importance as a valuable biomarker. The simultaneous analysis of both 8-oxo-dA and 8-oxo-dG can offer a more comprehensive picture of the oxidative stress landscape within a biological system.
Comparative Analysis: 8-oxo-dA vs. 8-oxo-dG
A side-by-side comparison reveals the key differences and respective advantages of measuring each of these oxidized purines.
| Feature | This compound (8-oxo-dA) | 8-Oxo-2'-deoxyguanosine (8-oxo-dG) | Key Advantage of Measuring 8-oxo-dA |
| Abundance | Significantly lower than 8-oxo-dG.[1] | The most abundant and well-studied oxidative DNA lesion.[2][3][4] | May indicate specific types of oxidative stress or repair deficiencies that do not proportionally affect guanine. |
| Mutagenic Potential | Less mutagenic than 8-oxo-dG.[5] Induces A→C transversions. | Highly mutagenic, primarily causing G→T transversions.[6] | Provides a specific mutational signature that can be tracked in genetic studies. |
| Repair Pathway | Primarily repaired by the Base Excision Repair (BER) pathway. The specific DNA glycosylase in humans is not as well-defined as for 8-oxo-dG. | Primarily repaired by the Base Excision Repair (BER) pathway, initiated by the OGG1 DNA glycosylase.[1][2][5][7][8][9][10][11][12][13] | Studying its repair may reveal novel DNA repair mechanisms or deficiencies. |
| Analytical Detection | Typically measured alongside 8-oxo-dG using highly sensitive methods like LC-MS/MS.[1] | Can be measured by various methods including HPLC-ECD, GC-MS, and LC-MS/MS.[14][15] | The necessity for highly sensitive techniques has driven the development of robust analytical platforms. |
| Clinical Significance | Elevated levels have been observed in specific conditions like age-related macular degeneration. | A widely accepted biomarker for overall oxidative stress in numerous diseases, including cancer and neurodegenerative disorders.[15][16][17][18] | May serve as a more specific biomarker for certain pathologies or stages of disease. |
Delving into the Data: Quantitative Comparisons
The following table summarizes representative quantitative data from studies comparing the levels of 8-oxo-dA and 8-oxo-dG in various biological samples.
| Biological Sample | Condition | 8-oxo-dA Levels (lesions per 106 bases) | 8-oxo-dG Levels (lesions per 106 bases) | Reference |
| Calf Thymus DNA | Background | 7.1 ± 0.2 | 85 ± 3 | [1] |
| Human Retinal mtDNA | Control | 11 | 170 | [13] |
| Human Retinal mtDNA | Age-Related Macular Degeneration (AMD) | 17 | 188 | [13] |
| Human Retinal nDNA | Control | 0.04 | 0.54 | [13] |
| Human Retinal nDNA | Age-Related Macular Degeneration (AMD) | 0.05 | 0.96 | [13] |
Signaling Pathways and Repair Mechanisms
Oxidative damage to DNA triggers a cascade of cellular responses, primarily the Base Excision Repair (BER) pathway, to maintain genomic integrity.
The Base Excision Repair Pathway for Oxidized Purines
The BER pathway is a multi-step process involving the recognition and removal of the damaged base by a specific DNA glycosylase, followed by the incision of the DNA backbone, synthesis of a new DNA patch, and ligation.
While OGG1 is the primary DNA glycosylase for excising 8-oxo-dG, the specific glycosylase with the main responsibility for 8-oxo-dA repair in humans is still a subject of ongoing research. This highlights a key area where further investigation into 8-oxo-dA could yield novel insights into DNA repair mechanisms.
Experimental Protocols: A Closer Look
The gold standard for the simultaneous quantification of 8-oxo-dA and 8-oxo-dG is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of these adducts in complex biological matrices.
General Workflow for LC-MS/MS Analysis
The following diagram outlines the typical experimental workflow for the analysis of 8-oxo-dA and 8-oxo-dG in DNA samples.
Detailed Methodologies:
A detailed protocol for the simultaneous analysis of 8-oxo-dA and 8-oxo-dG by LC-MS/MS would typically involve the following key steps:
-
DNA Isolation: DNA is extracted from tissues or cells using methods that minimize artifactual oxidation, often including the use of antioxidants and metal chelators.
-
Enzymatic Digestion: The isolated DNA is enzymatically hydrolyzed to its constituent deoxyribonucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
Sample Cleanup: Solid-phase extraction (SPE) may be employed to remove interfering substances from the DNA digest before LC-MS/MS analysis.[19]
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The deoxyribonucleosides are separated using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, typically with a reverse-phase C18 column.
-
Mass Spectrometric Detection: The separated nucleosides are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify 8-oxo-dA and 8-oxo-dG based on their unique parent and fragment ion masses.
-
Internal Standards: Stable isotope-labeled internal standards for both 8-oxo-dA and 8-oxo-dG are crucial for accurate quantification, as they correct for variations in sample preparation and instrument response.
-
-
Data Analysis: The peak areas of the analytes and their corresponding internal standards are used to calculate the concentration of each oxidized nucleoside in the original DNA sample. Results are typically expressed as the number of lesions per 106 or 108 parent nucleosides.
Conclusion: A More Complete Picture of Oxidative Damage
While 8-oxo-dG remains an indispensable biomarker for assessing general oxidative stress, the measurement of 8-oxo-dA provides a deeper, more specific layer of information. Its unique mutagenic signature and potential as a biomarker in specific disease contexts underscore its value in advancing our understanding of the complex interplay between oxidative stress, DNA damage, and human health. For researchers seeking a comprehensive evaluation of oxidative DNA damage, the simultaneous quantification of both 8-oxo-dA and 8-oxo-dG is a powerful strategy that can uncover novel insights and lead to the development of more targeted therapeutic interventions.
References
- 1. Reassessing the roles of oxidative DNA base lesion 8-oxoGua and repair enzyme OGG1 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lost in the Crowd: How Does Human 8-Oxoguanine DNA Glycosylase 1 (OGG1) Find 8-Oxoguanine in the Genome? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 8-Oxo-2'-deoxyguanosine - Wikipedia [en.wikipedia.org]
- 7. Base Excision Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the 8-oxodG Base Excision Repair Pathway for Cancer Therapy [mdpi.com]
- 9. Cardiac overexpression of 8-oxoguanine DNA glycosylase 1 protects mitochondrial DNA and reduces cardiac fibrosis following transaortic constriction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DNA repair activity of 8-oxoguanine DNA glycosylase 1 (OGG1) in human lymphocytes is not dependent on genetic polymorphism Ser326/Cys326 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stimulation of human 8-oxoguanine-DNA glycosylase by AP-endonuclease: potential coordination of the initial steps in base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Oxidative Damage of DNA as Early Marker of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Significance of 8-oxoGsn in Aging-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Altered plasma marker of oxidative DNA damage and total antioxidant capacity in patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 8-OxodG: A Potential Biomarker for Chronic Oxidative Stress Induced by High-LET Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapid measurement of 8-oxo-7,8-dihydro-2′-deoxyguanosine in human biological matrices using ultra-high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Oxidative DNA Damage: A Comparative Analysis of 8-Oxo-2'-deoxyadenosine and Fapy-adenine Mutagenicity
For researchers, scientists, and drug development professionals, understanding the genotoxic potential of various DNA lesions is paramount. Among the myriad forms of DNA damage induced by oxidative stress, 8-Oxo-2'-deoxyadenosine (8-oxo-dA) and formamidopyrimidine-adenine (Fapy-dA) represent two critical adenine (B156593) oxidation products. While structurally related, their mutagenic consequences and cellular repair mechanisms exhibit important distinctions. This guide provides a comprehensive comparison of their mutagenicity, supported by experimental data, and details the methodologies used to elucidate these properties.
Mutagenic Potential: A Nuanced Threat
Both 8-oxo-dA and Fapy-dA are considered to be weakly mutagenic, significantly less so than their guanine (B1146940) counterparts, 8-oxo-2'-deoxyguanosine (8-oxo-dG) and Fapy-guanine (Fapy-dG).[1] However, their capacity to induce mutations is highly dependent on the local DNA sequence context.[1][2]
Experimental evidence from studies utilizing shuttle phagemid vectors in simian kidney (COS-7) cells has demonstrated that both lesions primarily induce A→C transversions. In the 5′-TAA sequence context, 8-oxo-dA exhibited a mutational frequency of 0.8%, while Fapy-dA was found to be less mutagenic with a frequency of 0.4%.[1][2] Notably, in the 5′-TAT sequence, neither lesion resulted in detectable mutations, underscoring the influence of neighboring bases on their mutagenic outcome.[1][2]
In stark contrast, the guanine counterparts of these lesions are considerably more mutagenic. Fapy-dG has been reported to be 25–35% more mutagenic than 8-oxo-dG in mammalian cells, predominantly causing G→T transversions.[2]
Quantitative Mutagenicity Data
The following table summarizes the comparative mutagenicity of 8-oxo-dA and Fapy-dA, alongside their guanine analogs, in simian kidney cells. This data is derived from site-specific mutagenesis assays.
| Lesion | Cell Type | Sequence Context | Predominant Mutation | Mutational Frequency (%) |
| This compound (8-oxo-dA) | Simian Kidney (COS-7) | 5'-TAA | A→C | 0.8[1][2] |
| 5'-TAT | None Detected | 0[1][2] | ||
| Fapy-adenine (Fapy-dA) | Simian Kidney (COS-7) | 5'-TAA | A→C | 0.4[1][2] |
| 5'-TAT | None Detected | 0[1][2] | ||
| 8-Oxo-2'-deoxyguanosine (8-oxo-dG) | Simian Kidney (COS-7) | 5'-TGT | G→T | ~24[1] |
| 5'-TGA | G→T | ~6[1] | ||
| Fapy-guanine (Fapy-dG) | Simian Kidney (COS-7) | 5'-TGT | G→T | ~30[1] |
| 5'-TGA | G→T | ~8[1] |
Cellular Repair Mechanisms: The Base Excision Repair Pathway
The primary cellular defense against both 8-oxo-dA and Fapy-dA is the Base Excision Repair (BER) pathway. This multi-step process involves the recognition and removal of the damaged base by a specific DNA glycosylase, followed by incision of the DNA backbone, DNA synthesis, and ligation to restore the original sequence.
While the general pathway is understood, the specific enzymes involved in the recognition of these adenine lesions are still being fully elucidated. In mammalian cells, NEIL2 has been identified as a DNA glycosylase with activity against Fapy-adenine.[2] However, a dedicated DNA glycosylase that efficiently and specifically removes 8-oxo-dA in mammalian cells has yet to be conclusively identified.[2] In Escherichia coli, the Fpg (formamidopyrimidine-DNA glycosylase) protein is known to excise Fapy-adenine.[2]
References
A Head-to-Head Comparison: LC-MS/MS vs. ELISA for the Quantification of 8-Oxo-2'-deoxyadenosine
For researchers, scientists, and drug development professionals, the accurate measurement of oxidative DNA damage is critical for a wide range of studies, from understanding disease mechanisms to evaluating the efficacy and safety of new therapeutics. 8-Oxo-2'-deoxyadenosine (8-oxo-dA) and its guanine (B1146940) analogue, 8-oxo-2'-deoxyguanosine (8-oxo-dG), are established biomarkers of this damage. The choice of analytical method for their quantification is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of the two most prominent techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
This comparison delves into the performance characteristics, experimental protocols, and underlying principles of each method, supported by experimental data, to empower researchers in selecting the optimal technique for their specific needs.
Quantitative Performance at a Glance
The selection of an analytical method often hinges on its quantitative performance. LC-MS/MS is widely regarded as the "gold standard" for the quantification of small molecules like 8-oxo-dA and 8-oxo-dG due to its high specificity and accuracy.[1][2] ELISA, on the other hand, is a high-throughput and cost-effective method, but it can be prone to overestimation of the analyte concentration due to the cross-reactivity of antibodies with structurally similar molecules.[1][2][3]
| Feature | LC-MS/MS | ELISA |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Antigen-antibody binding, colorimetric detection. |
| Specificity | Very High (based on molecular weight and fragmentation).[1] | Moderate to High (dependent on antibody specificity).[4] |
| Sensitivity (LOD) | High (fmol to low pmol range).[5] | Moderate to High (ng/mL range).[6] |
| Accuracy | High. | Can be affected by matrix effects and cross-reactivity, often leading to overestimation.[1][2][3] |
| Precision (CV%) | High (<15%). | Moderate (10-20%).[4] |
| Throughput | Lower. | Higher. |
| Cost per Sample | Higher. | Lower. |
| Sample Preparation | More complex, often requires solid-phase extraction (SPE).[7] | Simpler, though SPE can improve accuracy.[1][3] |
The Underlying Science: DNA Damage and Repair
Reactive oxygen species (ROS), generated as byproducts of normal metabolic processes and in response to environmental stressors, can damage cellular components, including DNA. One of the most common forms of oxidative DNA damage is the formation of 8-oxo-dA and 8-oxo-dG. If left unrepaired, these lesions can lead to mutations and contribute to the pathogenesis of various diseases, including cancer and neurodegenerative disorders.
The primary cellular defense against 8-oxoguanine in DNA is the Base Excision Repair (BER) pathway. This intricate process involves a series of enzymes that recognize and remove the damaged base, ultimately restoring the correct DNA sequence.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. openaccesspub.org [openaccesspub.org]
- 3. researchgate.net [researchgate.net]
- 4. ELISA Kit for 8-Hydroxydeoxyguanosine (8-OHdG) | CEA660Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 5. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nwlifescience.com [nwlifescience.com]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
Assessing the Specificity of 8-Oxo-2'-deoxyadenosine Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection of oxidative DNA damage is paramount. 8-Oxo-2'-deoxyadenosine (8-oxo-dA) is a critical biomarker for this damage, and the specificity of the antibodies used for its detection is a key determinant of experimental reliability. This guide provides a comprehensive comparison of available antibodies for 8-oxo-dA, with a comparative analysis of the more extensively characterized antibodies for the analogous guanine (B1146940) lesion, 8-Oxo-2'-deoxyguanosine (8-oxo-dG), to offer a broader perspective on antibody performance in this field.
Introduction to this compound as a Biomarker
Reactive oxygen species (ROS) can induce damage to cellular components, including DNA. One of the major products of this oxidative damage is 8-oxo-7,8-dihydro-2'-deoxyadenosine, commonly known as 8-oxo-dA. The presence of 8-oxo-dA in DNA can lead to G→T transversions during DNA replication, highlighting its mutagenic potential. Consequently, the accurate measurement of 8-oxo-dA levels is crucial for understanding the mechanisms of oxidative stress-related diseases and for the development of therapeutic interventions.
Immunological methods, such as enzyme-linked immunosorbent assay (ELISA) and immunohistochemistry (IHC), are frequently employed for the detection of 8-oxo-dA due to their sensitivity and adaptability. However, the specificity of the primary antibody is the cornerstone of these assays. Cross-reactivity with other oxidized bases or unmodified nucleosides can lead to inaccurate quantification and misleading results. This guide focuses on the specificity of commercially available antibodies for 8-oxo-dA and provides a comparative benchmark with well-characterized 8-oxo-dG antibodies.
Comparison of Antibody Specificity
The availability of highly specific monoclonal antibodies for 8-oxo-dA is more limited compared to those for 8-oxo-dG. However, a notable monoclonal antibody, clone 6E4, has been developed and characterized for its specificity to 8-oxo-adenosine (8-oxo-A) and its deoxyribonucleoside form, 8-oxo-dA.
This compound Antibody Performance
The monoclonal antibody 6E4 has demonstrated a high degree of specificity for the 8-oxo-adenine nucleobase.[1][2] This specificity is crucial as it minimizes the risk of false-positive signals from other structurally similar molecules.
| Antibody/Clone | Manufacturer | Target | Specificity Highlights | Cross-Reactivity | Applications |
| 6E4 | QED Bioscience Inc., Leinco Technologies | 8-Oxo-Adenosine (8-oxo-A) | Exquisite specificity for the 8-oxoA nucleobase.[1][2] Recognizes 8-oxo-dA in ssDNA and dsDNA.[2][3] | No cross-reactivity with 8-oxo-dG, Adenosine (A), 6-methyladenosine (m6A), or 2-oxo-adenosine.[1][4] | ELISA[2][3] |
Comparative Analysis with 8-Oxo-2'-deoxyguanosine Antibodies
To provide a framework for evaluating antibody specificity, we present data on several widely used monoclonal and polyclonal antibodies against 8-oxo-dG.
| Antibody/Clone | Manufacturer | Target | Specificity Highlights | Cross-Reactivity | Applications |
| N45.1 | JaICA, Genox | 8-Oxo-dG | Highly specific for 8-OHdG in DNA; does not cross-react with RNA oxidation products.[5][6][7][8] | No cross-reactivity with 19 analogues including guanosine (B1672433), dA, dC, dT, and 8-OHdA. Minimal cross-reactivity (<1%) with 8-sulfhydryl-G and 8-OHG.[5][8][9] | IHC, ELISA[5][6] |
| 15A3 | Trevigen, R&D Systems | 8-Oxo-dG | Specifically binds to 8-hydroxy-2'-deoxyguanosine (B1666359) within DNA.[10] | Information not readily available in the provided search results. | ELISA, IHC, ICC[10][11] |
| NB600-1508 | Novus Biologicals | 8-Oxo-dG | Cross-reacts completely with 8-oxo-dG. | Does not cross-react with other naturally occurring nucleotides.[12][13] Partial cross-reactivity with 8-mercaptoguanosine and some with 8-bromoguanosine. No reactivity with 2-Deoxyadenosine, 7-methylguanosine, guanosine monophosphate, and guanosine.[13] | IHC, WB, ELISA, ICC/IF[12] |
Experimental Protocols
Detailed and robust experimental protocols are essential for achieving reliable and reproducible results. Below are representative protocols for assessing antibody specificity using competitive ELISA and for the detection of 8-oxo-dA in biological samples.
Competitive ELISA for Antibody Specificity
This protocol is designed to determine the relative affinity and cross-reactivity of an antibody to its target antigen in the presence of various competitors.
Materials:
-
Microtiter plates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Antigen-conjugate (e.g., 8-oxo-A conjugated to a carrier protein like KLH)
-
Primary antibody (e.g., monoclonal antibody 6E4)
-
Competitor molecules (8-oxo-dA, 8-oxo-dG, dA, dG, etc.)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the antigen-conjugate solution (1-10 µg/ml in coating buffer) and incubate overnight at 4°C.[14]
-
Washing: Wash the plate three times with wash buffer.[14]
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at 37°C or overnight at 4°C.[14]
-
Competition: Prepare a series of dilutions for each competitor molecule. Mix the primary antibody with each dilution of the competitor and incubate for 1 hour at 37°C.[14]
-
Incubation: Add the antibody-competitor mixture to the coated and blocked wells and incubate for 90 minutes at 37°C.[14]
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at 37°C.[14]
-
Washing: Wash the plate four times with wash buffer.[15]
-
Detection: Add the substrate solution and incubate in the dark until a color change is observed (typically 15-30 minutes).[16]
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader. The signal intensity will be inversely proportional to the amount of competitor that bound to the primary antibody.
Caption: Workflow for Competitive ELISA to Assess Antibody Specificity.
Alternative Methods for 8-Oxo-dA Detection
While antibody-based methods are powerful, alternative techniques offer orthogonal validation and, in some cases, superior quantification.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): This is a highly sensitive and selective method for the quantification of 8-oxo-dG and can be adapted for 8-oxo-dA.[17][18] It involves the enzymatic digestion of DNA to nucleosides, followed by separation via HPLC and detection using an electrochemical detector. This method provides absolute quantification but can be labor-intensive.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the identification and quantification of modified DNA bases.[19][20] It requires derivatization of the samples to make them volatile. Isotope dilution GC-MS is considered a gold standard for the accurate quantification of DNA damage products.[19]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry.[19][21] This technique allows for the simultaneous detection and quantification of multiple DNA adducts in a single run and is becoming increasingly accessible.
Caption: Overview of Methods for Detecting 8-oxo-dA.
Conclusion
The selection of a highly specific antibody is critical for the accurate assessment of this compound as a biomarker of oxidative stress. The monoclonal antibody 6E4 shows excellent promise with its high specificity for the 8-oxo-adenine moiety. For researchers studying this particular DNA lesion, careful validation of the antibody and consideration of orthogonal detection methods like HPLC-ECD or LC-MS/MS are strongly recommended to ensure the reliability of their findings. The extensive characterization of 8-oxo-dG antibodies serves as a valuable reference point for the level of validation that should be sought when selecting an antibody for any oxidative DNA damage marker.
References
- 1. Discovery and properties of a monoclonal antibody targeting 8-oxoA, an oxidized adenine lesion in DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-oxo-a DNA and RNA Damage Marker: The Ultimate Solution - Leinco Technologies [leinco.com]
- 3. qedbio.com [qedbio.com]
- 4. Discovery and properties of a monoclonal antibody targeting 8-oxoA, an oxidized adenine lesion in DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti 8-OHdG/8-oxo-dG monoclonal antibody N45.1: JaICA's OXIDATIVE STRESS MARKERS [jaica.com]
- 6. Anti-8-Hydroxy-2'-deoxyguanosine [8-OHdG], clone N45.1 | JaICA | Biomol.com [biomol.com]
- 7. Antibodies for Oxidative stress and anti-aging research: JaICA's OXIDATIVE STRESS MARKERS [jaica.com]
- 8. Anti 8-OHdG/8-oxo-dG monoclonal antibody N45.1: Genox Corporation / OXIDATIVE STRESS MARKERS [genox.com]
- 9. adipogen.com [adipogen.com]
- 10. 8-oxo-dG Antibody (15A3) [Unconjugated] (4354-MC-050): Novus Biologicals [novusbio.com]
- 11. 8-oxo-dG Antibody, R D Systems 50uL; Unlabeled:Antibodies, Monoclonal | Fisher Scientific [fishersci.ie]
- 12. novusbio.com [novusbio.com]
- 13. bio-techne.com [bio-techne.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. sinobiological.com [sinobiological.com]
- 16. stjohnslabs.com [stjohnslabs.com]
- 17. researchgate.net [researchgate.net]
- 18. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measurement of oxidatively induced DNA damage and its repair, by mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measurement of Oxidative DNA Damage by Gas Chromatography-Mass Spectrometry and Liquid Chromatography-Mass Spectrometry | NIST [nist.gov]
- 21. Quantification of DNA damage products resulting from deamination, oxidation and reaction with products of lipid peroxidation by liquid chromatography isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 8-Oxo-2'-deoxyadenosine Quantification: An Inter-Laboratory Perspective
For researchers, scientists, and drug development professionals, the accurate measurement of oxidative DNA damage is paramount. 8-Oxo-2'-deoxyadenosine (8-oxo-dA), a key biomarker of this damage, presents unique analytical challenges. This guide provides an objective comparison of the primary methods for 8-oxo-dA quantification, supported by available experimental data, to aid in the selection of the most appropriate technique for your research needs.
While extensive inter-laboratory comparison data, such as that organized by the European Standards Committee on Oxidative DNA Damage (ESCODD) for 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), is not as readily available for 8-oxo-dA, this guide synthesizes existing data and validation studies to offer a clear comparative overview.
Quantitative Data Summary
The following tables summarize quantitative performance data for the most common analytical methods used to measure 8-oxo-dA and the more extensively studied 8-oxo-dG. It is important to note that direct inter-laboratory comparison data for 8-oxo-dA is limited; therefore, single-laboratory validation data is presented as a benchmark.
Table 1: Performance Characteristics of Analytical Methods for 8-oxo-dA Quantification
| Parameter | LC-MS/MS | ELISA |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection. | Antigen-antibody binding with colorimetric or chemiluminescent detection. |
| Specificity | Very High | High (dependent on antibody cross-reactivity) |
| LOD | 0.01 fmol (on-column) | pmol range |
| LOQ | 0.02 fmol (on-column) | pmol to nmol range |
| Accuracy (% Recovery) | 96.3% - 107% | Variable, can be affected by matrix effects |
| Inter-day CV (%) | 9.6% | 10% - 20% |
| Throughput | Lower | Higher |
| Cost per Sample | Higher | Lower |
Table 2: Inter-Laboratory Comparison Data for 8-oxo-dG Quantification (ESCODD Trial Data)
| Analytical Method | Reported Range (lesions / 106 dG) | Inter-laboratory CV (%) | Notes |
| HPLC-ECD (coulometric) | Within 73% of expected values | ~10% | Generally considered reliable. |
| LC-MS/MS | Within 53% of expected values | Variable | High specificity, but requires careful standardization.[1] |
| GC-MS | Consistent overestimation | High | Prone to artifactual oxidation during derivatization.[1] |
| HPLC-ECD (amperometric) | Consistent overestimation | High | Less sensitive and specific than coulometric detection.[1] |
| ELISA | Significant overestimation | High | Prone to matrix effects and antibody cross-reactivity.[2] |
Formation of this compound
Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates, is a primary driver of DNA damage. 8-oxo-dA is formed when a hydroxyl radical (•OH) attacks the C8 position of the purine (B94841) ring of deoxyadenosine.
Experimental Workflow Overview
The quantification of 8-oxo-dA from biological samples typically involves several key steps, from sample preparation to data analysis. The specific details of each step will vary depending on the chosen analytical method.
References
Oxidative Stress and DNA Damage: A Comparative Analysis of 8-Oxo-2'-deoxyadenosine Levels
For researchers, scientists, and drug development professionals, understanding the impact of oxidative stress on genomic integrity is paramount. 8-Oxo-2'-deoxyadenosine (8-oxo-dA), a key biomarker of oxidative DNA damage, provides a critical measure of this impact. This guide offers a comparative analysis of 8-oxo-dA levels in response to various oxidative stressors, supported by experimental data and detailed methodologies.
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, can lead to significant cellular damage. DNA is a primary target of ROS, with the formation of various lesions that can have mutagenic consequences if not repaired. Among these, 8-oxo-dA and the more extensively studied 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) are prominent indicators of oxidative DNA damage. The levels of these adducts can vary depending on the nature and intensity of the oxidative stressor.
Comparative Analysis of Oxidative DNA Damage
While direct comparative studies measuring 8-oxo-dA across a range of stressors are limited, data on the more abundant 8-oxo-dG provides valuable insights into the dose-dependent effects of different oxidative insults. The following table summarizes representative findings on the induction of 8-oxo-dG by various stressors. It is important to note that the absolute values can vary significantly between cell types, experimental conditions, and analytical methods.
| Oxidative Stressor | Cell Type/Model System | Dose/Concentration | Fold Increase in 8-oxo-dG (approx.) | Reference |
| Hydrogen Peroxide (H₂O₂) | Human dermal fibroblasts | 5 - 25 mM (30 min) | Dose-dependent increase | [1] |
| Adult rat liver (ARL-18) epithelial cells | 5 mM | 1.42x | [2] | |
| UVB Radiation | Mouse keratinocytes in culture | 630 mJ/cm² | 2x | [3] |
| Adult rat liver (ARL-18) epithelial cells | 0.63 J/cm² | 1.08x | [2] | |
| UVA Radiation with H₂O₂ | Adult rat liver (ARL-18) epithelial cells | 12 J/cm² + 5 mM H₂O₂ | 4.1x | [2] |
| Ionizing Radiation | Human peripheral blood | 3 Gy | Peak increase observed | [4] |
| Paraquat (B189505) | Human peripheral lymphocytes | Low concentrations (1 hr) | Dose-dependent increase | [5] |
Signaling Pathway of Oxidative DNA Damage
The formation of 8-oxo-2'-deoxynucleosides is a direct consequence of the interaction of reactive oxygen species with DNA. The primary mechanism involves the attack of hydroxyl radicals (•OH) on the C8 position of purine (B94841) bases.
Caption: Formation of 8-oxo-dG and 8-oxo-dA via ROS-mediated oxidation.
Experimental Workflow for Quantification
The accurate quantification of 8-oxo-dA and other oxidative DNA lesions is crucial for reliable comparative studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for its high sensitivity and specificity.
Caption: General workflow for 8-oxo-dA quantification by LC-MS/MS.
Detailed Experimental Protocols
Quantification of 8-oxo-dA and 8-oxo-dG by LC-MS/MS
This protocol provides a generalized procedure for the analysis of oxidative DNA damage in cellular samples.
1. DNA Extraction:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells using a lysis buffer containing a chaotropic agent (e.g., guanidine (B92328) thiocyanate) and detergents.
-
To prevent artifactual oxidation during the procedure, it is critical to include antioxidants and metal chelators such as desferrioxamine (DFO) in all buffers.[6]
-
Precipitate DNA with isopropanol (B130326) or ethanol (B145695).
-
Wash the DNA pellet with 70% ethanol and resuspend in a buffered solution.
-
Quantify the DNA concentration and assess its purity using UV spectrophotometry (A260/A280 ratio).
2. Enzymatic Hydrolysis of DNA:
-
To an aliquot of DNA (typically 10-50 µg), add a solution of nuclease P1 and alkaline phosphatase.
-
Incubate the mixture at 37°C for a sufficient time (e.g., 2-4 hours or overnight) to ensure complete digestion of DNA into individual deoxynucleosides.
-
The use of multiple enzymes ensures the complete breakdown of the DNA backbone.
3. Sample Preparation for LC-MS/MS:
-
After hydrolysis, centrifuge the sample to pellet any undigested material.
-
The supernatant containing the deoxynucleosides may require further purification, for example, by solid-phase extraction (SPE) to remove salts and other interfering substances.
-
Evaporate the purified sample to dryness under a vacuum and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Chromatography: Separate the deoxynucleosides using a reverse-phase C18 column with a gradient elution. A typical mobile phase consists of water and methanol (B129727) or acetonitrile, both containing a small amount of an acid modifier like formic acid or acetic acid.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Monitor the specific precursor-to-product ion transitions for 8-oxo-dA, 8-oxo-dG, and the corresponding unmodified deoxynucleosides (dA and dG) in multiple reaction monitoring (MRM) mode. Isotope-labeled internal standards for each analyte should be used for accurate quantification.
5. Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Generate a standard curve using known concentrations of authentic standards.
-
Calculate the amount of 8-oxo-dA and 8-oxo-dG in the sample and normalize it to the amount of the respective unmodified deoxynucleoside (e.g., expressed as the number of lesions per 10⁶ parent bases).
This guide provides a framework for the comparative analysis of this compound levels in response to diverse oxidative stressors. The provided data and protocols serve as a valuable resource for researchers investigating the mechanisms of oxidative DNA damage and developing novel therapeutic strategies.
References
- 1. Concordance of hydrogen peroxide–induced 8-oxo-guanine patterns with two cancer mutation signatures of upper GI tract tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Oxodeoxyguanosine formation in the DNA of cultured cells after exposure to H2O2 alone or with UVB or UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of 8-hydroxydeoxyguanosine within DNA of mouse keratinocytes exposed in culture to UVB and H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum 8-Hydroxy-2′-Deoxyguanosine Level as a Potential Biomarker of Oxidative DNA Damage Induced by Ionizing Radiation in Human Peripheral Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative DNA damage in human cells induced by paraquat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Reference Ranges for 8-Oxo-2'-deoxyadenosine: A Comparative Guide for Researchers
An Objective Comparison of 8-Oxo-2'-deoxyadenosine and 8-Oxo-2'-deoxyguanosine as Biomarkers of Oxidative DNA Damage
For researchers, scientists, and drug development professionals, the accurate assessment of oxidative stress is crucial for understanding disease pathogenesis and evaluating therapeutic efficacy. Guanine, being the most susceptible to oxidation among DNA bases, has led to the widespread use of its oxidized form, 8-oxo-2'-deoxyguanosine (8-oxodG), as a key biomarker for oxidative DNA damage.[1] Its counterpart, this compound (8-oxodA), is also a direct product of oxidative DNA damage but is less frequently measured. This guide provides a comparative overview of these two biomarkers, with a focus on establishing reference ranges for 8-oxodA in a healthy population, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison of Oxidative DNA Damage Biomarkers
A major challenge in establishing reference ranges for 8-oxodA is that its concentration in biological samples, particularly urine, is often very low, sometimes falling at or below the detection limit of analytical methods.[2] In contrast, 8-oxodG is more abundant and has been more extensively studied, leading to the establishment of reference values in various healthy populations.[3][4][5]
Table 1: Urinary Levels of 8-oxodA and 8-oxodG in Healthy Adults
| Biomarker | Matrix | Population | Analytical Method | Mean/Median Concentration | Reference |
| This compound (8-oxodA) | Urine | Healthy Humans | HPLC-Tandem Mass Spectrometry | Below detection limit (<0.3 nM) | [2] |
| 8-oxo-2'-deoxyguanosine (8-oxodG) | Urine | Healthy Humans | HPLC-Tandem Mass Spectrometry | 1 - 100 nM | [2] |
| 8-oxo-2'-deoxyguanosine (8-OHdG) | Urine | Healthy Adults (BMI ≤ 25) | Chemical Methods | Geometric Mean: 3.9 ng/mg creatinine (B1669602) (IQR: 3 to 5.5 ng/mg creatinine) | [3][4][5] |
Table 2: Levels of 8-oxodA and 8-oxodG in Human DNA
| Biomarker | DNA Type | Tissue | Population | Analytical Method | Mean Concentration (adducts/10⁶ bases) | Reference |
| This compound (8-oxodA) | Mitochondrial DNA | Retina | Healthy Controls | LC-NSI-MS/MS | 11 | [6] |
| This compound (8-oxodA) | Nuclear DNA | Retina | Healthy Controls | LC-NSI-MS/MS | 0.04 | [6] |
| 8-oxo-2'-deoxyguanosine (8-oxodG) | Mitochondrial DNA | Retina | Healthy Controls | LC-NSI-MS/MS | 170 | [6] |
| 8-oxo-2'-deoxyguanosine (8-oxodG) | Nuclear DNA | Retina | Healthy Controls | LC-NSI-MS/MS | 0.54 | [6] |
Experimental Protocols
The gold standard for the simultaneous quantification of 8-oxodA and 8-oxodG is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[2] This method offers high sensitivity and specificity, which is crucial for detecting the low levels of 8-oxodA.
Detailed Methodology for the Quantification of 8-oxodA and 8-oxodG in Urine by HPLC-MS/MS:
-
Sample Collection and Preparation:
-
HPLC Separation:
-
Inject the supernatant onto a reversed-phase HPLC column.
-
Use a gradient elution program with appropriate mobile phases (e.g., acetonitrile (B52724) and a buffered aqueous solution) to separate 8-oxodA and 8-oxodG from other urine components.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Monitor specific precursor-to-product ion transitions for 8-oxodA, 8-oxodG, and their respective internal standards.
-
-
Quantification:
-
Construct calibration curves using standards of known concentrations for both 8-oxodA and 8-oxodG.
-
Calculate the concentration of each analyte in the urine samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Detailed Methodology for the Quantification of 8-oxodA and 8-oxodG in DNA:
-
DNA Isolation:
-
Isolate DNA from tissues or cells using a method that minimizes artifactual oxidation, such as the sodium iodide method.[7]
-
-
DNA Hydrolysis:
-
Enzymatically digest the DNA to its constituent deoxynucleosides using nuclease P1 followed by alkaline phosphatase.[7]
-
-
HPLC-MS/MS Analysis:
-
Perform separation and detection as described for urine samples, adjusting the injection volume and gradient conditions as necessary for the DNA hydrolysate matrix.
-
-
Data Normalization:
-
Express the levels of 8-oxodA and 8-oxodG as the number of adducts per 10⁶ unmodified bases (deoxyadenosine and deoxyguanosine, respectively).
-
Mandatory Visualizations
Caption: Experimental workflow for urinary 8-oxodA and 8-oxodG analysis.
Caption: Oxidative DNA damage and repair pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of 8-oxo-2'-deoxyguanosine and this compound in DNA and human urine by high performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary 8-OHdG as a Biomarker for Oxidative Stress: A Systematic Literature Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary 8-OHdG as a Biomarker for Oxidative Stress: A Systematic Literature Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A reliable assessment of 8-oxo-2-deoxyguanosine levels in nuclear and mitochondrial DNA using the sodium iodide method to isolate DNA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DNA Adducts: Unveiling the Clinical Utility of 8-Oxo-2'-deoxyadenosine and Its Counterparts
For researchers, scientists, and drug development professionals, the accurate assessment of DNA damage is paramount in understanding disease pathogenesis and developing novel therapeutic strategies. Among the myriad forms of DNA lesions, DNA adducts—covalent modifications to the DNA base—have emerged as critical biomarkers. This guide provides an objective comparison of the clinical utility of 8-oxo-2'-deoxyadenosine (8-oxodA) against other prominent DNA adducts, namely 8-oxo-2'-deoxyguanosine (8-oxodG), 1,N6-etheno-2'-deoxyadenosine (εdA), and 3,N4-etheno-2'-deoxycytidine (εdC). Supported by experimental data, this document aims to illuminate the distinct and complementary roles these molecules play in diagnostics, prognostics, and as therapeutic targets.
Introduction to DNA Adducts as Biomarkers
DNA adducts are formed when reactive molecules, originating from either endogenous metabolic processes or exogenous exposures, covalently bind to DNA. These lesions can disrupt normal cellular processes, leading to mutations and genomic instability, which are hallmarks of carcinogenesis and other diseases.[1] The detection and quantification of specific DNA adducts in biological samples, such as urine and tissue, provide a direct measure of DNA damage and have become invaluable tools in clinical research.[2][3] This guide focuses on a comparative analysis of two major classes of DNA adducts: 8-oxo adducts, arising from oxidative stress, and etheno adducts, primarily resulting from lipid peroxidation.
Comparative Analysis of DNA Adducts
The clinical utility of a DNA adduct as a biomarker is determined by its specificity, sensitivity of detection, and its correlation with disease presence, progression, or response to therapy. Below is a detailed comparison of 8-oxodA, 8-oxodG, εdA, and εdC.
This compound (8-oxodA) vs. 8-Oxo-2'-deoxyguanosine (8-oxodG)
8-oxodG is the most extensively studied biomarker of oxidative DNA damage due to guanine's high susceptibility to oxidation.[4] However, 8-oxodA, the oxidation product of adenine, is also gaining recognition as a valuable biomarker.
Clinical Significance:
-
8-oxodG: Elevated levels of 8-oxodG have been consistently associated with an increased risk of various cancers, including lung, breast, and colorectal cancer, as well as neurodegenerative diseases like Parkinson's and Alzheimer's.[5][6][7] Urinary 8-oxodG is a well-established marker of systemic oxidative stress.[5][8]
-
8-oxodA: While less abundant than 8-oxodG, 8-oxodA is also a significant mutagenic lesion.[9] Its presence in DNA can lead to A-to-C transversions. Emerging evidence suggests its utility as a biomarker in conditions with high oxidative stress. For instance, studies have shown its presence in human retinal DNA, with levels varying between healthy individuals and those with age-related macular degeneration.[10][11]
Quantitative Comparison:
The following table summarizes representative quantitative data for 8-oxodA and 8-oxodG in different biological matrices.
| Biomarker | Matrix | Disease/Condition | Patient Group (n) | Control Group (n) | Patient Levels (Median/Mean ± SD) | Control Levels (Median/Mean ± SD) | Reference |
| 8-oxodG | Urine | Cancer (various) | 222 | 85 | 6.05 nmol/24 hr | 2.2 nmol/24 hr | [5][12] |
| 8-oxoGua | Urine | Cancer (various) | 222 | 85 | 12.44 nmol/24 hr | 7.7 nmol/24 hr | [5][12] |
| 8-oxodG | Leukocyte DNA | Cancer (various) | 179 | 134 | 4.93 per 10⁶ dG | 4.46 per 10⁶ dG | [5][12] |
| 8-oxodG | Urine | Esophageal Squamous Cell Carcinoma | - | - | 15.6 ± 5.1 ng/mg creatinine (B1669602) | 5.8 ± 2.1 ng/mg creatinine | [13] |
| 8-oxodG | Mitochondrial DNA | Age-Related Macular Degeneration | 5 | 5 | 188 adducts per 10⁶ bases | 170 adducts per 10⁶ bases | [10] |
| 8-oxodA | Mitochondrial DNA | Age-Related Macular Degeneration | 5 | 5 | 17 adducts per 10⁶ bases | 11 adducts per 10⁶ bases | [10] |
| 8-oxodG | Nuclear DNA | Age-Related Macular Degeneration | 5 | 5 | 0.96 adducts per 10⁶ bases | 0.54 adducts per 10⁶ bases | [10] |
| 8-oxodA | Nuclear DNA | Age-Related Macular Degeneration | 5 | 5 | 0.05 adducts per 10⁶ bases | 0.04 adducts per 10⁶ bases | [10] |
| 8-oxodG | Urine | Human Volunteers | - | - | 1-100 nM | - | [9] |
| 8-oxodA | Urine | Human Volunteers | - | - | <0.3 nM | - | [9] |
Note: 8-oxoGua (8-oxoguanine) is the oxidized base, while 8-oxodG is the deoxynucleoside. Both are excreted in urine following DNA repair.
Etheno Adducts: εdA and εdC
Etheno adducts are formed from the reaction of DNA with reactive aldehydes, such as trans-4-hydroxy-2-nonenal, which are products of lipid peroxidation.[8][14] These adducts are highly mutagenic and have been implicated in cancers associated with chronic inflammation and exposure to carcinogens like vinyl chloride.[4][14]
Clinical Significance:
-
εdA and εdC: Elevated levels of etheno adducts have been found in tissues of patients with chronic inflammatory diseases that predispose to cancer, such as Crohn's disease, ulcerative colitis, and chronic pancreatitis.[2] They are also linked to liver cancer in patients with genetic disorders leading to iron or copper accumulation.[2]
Quantitative Comparison:
Quantitative data for etheno adducts is often presented as adducts per 10^x nucleotides in tissue DNA. Urinary levels are also measured, though less frequently reported with the same consistency as 8-oxo adducts.
| Biomarker | Matrix | Disease/Condition | Patient Group | Control Group | Patient Levels | Control Levels | Reference |
| εdA | Liver DNA | Wilson's Disease/Hemochromatosis | Significantly elevated | - | - | - | [2] |
| εdC | Liver DNA | Wilson's Disease/Hemochromatosis | Significantly elevated | - | - | - | [2] |
| εdA & εdC | White Blood Cell DNA | High omega-6 fatty acid diet (females) | Greatly increased | - | - | - | [2] |
Note: Specific quantitative values for patient vs. control in ng/mg creatinine for urinary etheno adducts are not as readily available in the reviewed literature as for 8-oxo adducts.
Signaling Pathways and Experimental Workflows
The formation of DNA adducts triggers complex cellular responses, primarily centered around DNA repair. The interplay of these adducts with cellular signaling pathways is an active area of research.
DNA Adduct Formation and Repair Pathway
The following diagram illustrates the general pathway from the generation of reactive species to the formation of DNA adducts and their subsequent repair.
8-oxoguanine Signaling Pathway
Recent evidence suggests that 8-oxoguanine (the base of 8-oxodG) and its repair enzyme, 8-oxoguanine DNA glycosylase (OGG1), play a role in cellular signaling beyond simple DNA repair. The OGG1/8-oxoG complex can activate small GTPases like Ras and Rac1, influencing downstream signaling cascades involved in cellular stress responses and inflammation.[1][15][16]
Experimental Protocols
Accurate quantification of DNA adducts is crucial for their clinical application. Below are overviews of the most common methodologies.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 8-oxodA and 8-oxodG
LC-MS/MS is considered the gold standard for the quantification of 8-oxo adducts due to its high sensitivity and specificity.[9][17]
Sample Preparation (Urine):
-
Thaw frozen urine samples.
-
Add an internal standard (e.g., ¹⁵N₅-labeled 8-oxodG and 8-oxodA) to each sample.
-
Dilute the sample with a buffer (e.g., 1:1 with a buffer containing the internal standards).[18]
-
To dissolve any precipitate, heat the sample at 37°C for 10 minutes and vortex.[18]
-
Centrifuge the sample to pellet any remaining solids.[18]
-
The supernatant can be directly injected into the LC-MS/MS system or undergo solid-phase extraction (SPE) for cleanup and concentration.[19][20]
LC-MS/MS Analysis:
-
Chromatography: Reversed-phase chromatography (e.g., C18 column) is typically used to separate the adducts from other urinary components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% acetic acid or formic acid in water) and an organic component (e.g., methanol (B129727) or acetonitrile) is employed.[17]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. The analysis is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the native and isotopically labeled adducts are monitored for quantification.[17]
³²P-Postlabeling for Etheno Adducts (εdA and εdC)
The ³²P-postlabeling assay is an ultra-sensitive method for detecting a wide range of DNA adducts, including etheno adducts, and is particularly useful when only small amounts of DNA are available.[21][22][23]
Protocol Overview:
-
DNA Digestion: DNA is enzymatically digested to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.[21]
-
Adduct Enrichment: The adducted nucleotides are enriched, often by nuclease P1 digestion (which dephosphorylates normal nucleotides but not bulky adducts) or by butanol extraction.[21]
-
³²P-Labeling: The 5'-hydroxyl group of the enriched adducts is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[21]
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: The separated adducts are detected and quantified by their radioactive decay using autoradiography or phosphorimaging.
For etheno adducts, this method is often combined with immunoaffinity purification prior to ³²P-postlabeling to enhance specificity and sensitivity.[5]
Conclusion
The choice of a DNA adduct biomarker depends on the specific research question and the biological context.
-
8-oxo-2'-deoxyguanosine (8-oxodG) remains the most robust and widely used biomarker for general oxidative stress and is strongly associated with cancer and neurodegenerative diseases.
-
This compound (8-oxodA) , while less abundant, offers a complementary measure of oxidative DNA damage and may be particularly relevant in specific pathological conditions. Its simultaneous measurement with 8-oxodG can provide a more comprehensive picture of oxidative damage.
-
Etheno adducts (εdA and εdC) are powerful biomarkers for DNA damage arising from lipid peroxidation, which is closely linked to chronic inflammation and exposure to certain environmental carcinogens. Their measurement is particularly valuable in studies of inflammation-driven cancers.
For a comprehensive assessment of DNA damage, a multi-analyte approach that quantifies both 8-oxo and etheno adducts is recommended. The continued development and refinement of analytical techniques like LC-MS/MS will further enhance the clinical utility of these important biomarkers in disease diagnosis, prognosis, and the development of targeted therapies.
References
- 1. 8-Oxoguanine DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etheno-DNA base adducts as tools in human cancer aetiology and chemoprevention. | Semantic Scholar [semanticscholar.org]
- 3. Oxidative damage DNA: 8-oxoGua and 8-oxodG as molecular markers of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The generation of carcinogenic etheno-DNA adducts in the liver of patients with nonalcoholic fatty liver disease - Linhart - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]
- 5. Quantifying etheno-DNA adducts in human tissues, white blood cells, and urine by ultrasensitive (32)P-postlabeling and immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 7. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. enghusen.dk [enghusen.dk]
- 10. How to manage the dose of drugs in cancer patients with acute kidney injury, practical recommendations [ouci.dntb.gov.ua]
- 11. Quantitative analysis of etheno-2'-deoxycytidine DNA adducts using on-line immunoaffinity chromatography coupled with LC/ES-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Oxidative damage DNA: 8-oxoGua and 8-oxodG as molecular markers of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Repair Kinetics of 8-Oxo-2'-deoxyadenosine and 8-Oxo-2'-deoxyguanosine
An in-depth guide for researchers, scientists, and drug development professionals on the enzymatic repair of two critical forms of oxidative DNA damage.
Oxidative stress is a constant threat to genomic integrity, leading to a variety of DNA lesions. Among the most common and mutagenic are 8-oxo-2'-deoxyguanosine (8-oxo-dG) and 8-oxo-2'-deoxyadenosine (8-oxo-dA). The efficient repair of these lesions is critical for preventing mutations that can lead to cancer and other diseases. This guide provides a detailed comparison of the repair kinetics of 8-oxo-dA and 8-oxo-dG, presenting key experimental data, detailed protocols, and visual representations of the repair pathways.
Key Enzymes and Repair Pathways
The repair of both 8-oxo-dG and 8-oxo-dA is primarily initiated by the Base Excision Repair (BER) pathway. This pathway relies on a class of enzymes called DNA glycosylases that recognize and excise the damaged base.
Repair of 8-Oxo-dG:
The repair of 8-oxo-dG is a well-characterized process involving two main DNA glycosylases:
-
8-Oxoguanine DNA Glycosylase 1 (OGG1): OGG1 is the primary enzyme responsible for recognizing and excising 8-oxo-dG when it is paired with cytosine (8-oxo-dG:C).[1]
-
MutY Homolog (MUTYH): If DNA replication occurs before 8-oxo-dG is repaired, adenine (B156593) can be misincorporated opposite the lesion, forming an 8-oxo-dG:A mismatch. MUTYH specifically recognizes this mismatch and removes the incorrect adenine base.[2][3]
Repair of 8-Oxo-dA:
The repair of 8-oxo-dA is less extensively studied than that of 8-oxo-dG, but research has identified key enzymes involved:
-
Nei-like DNA Glycosylase 1 (NEIL1): NEIL1 has been shown to be proficient in removing 8-oxo-dA, particularly when it is paired with cytosine (8-oxo-dA:C).[2]
-
8-Oxoguanine DNA Glycosylase 1 (OGG1): Interestingly, OGG1, the primary enzyme for 8-oxo-dG repair, also exhibits activity against 8-oxo-dA:C pairs.[2]
-
Thymine (B56734) DNA Glycosylase (TDG): Human TDG can also excise 8-oxo-dA, with its activity being significantly influenced by the base it is paired with. It is most active on G:8-oxo-dA, A:8-oxo-dA, and C:8-oxo-dA pairs.[4]
Comparative Repair Kinetics
The efficiency of DNA repair enzymes is quantified by their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km represents the substrate concentration at which the reaction rate is half of its maximum, indicating the enzyme's affinity for its substrate. kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time, reflecting the enzyme's catalytic efficiency.
| Lesion | Enzyme | Opposing Base | Km (nM) | kcat (min-1) | kcat/Km (min-1nM-1) | Reference |
| 8-oxo-dA | NEIL1 | Cytosine | 150 ± 30 | 0.9 ± 0.1 | 0.006 | [2] |
| 8-oxo-dA | OGG1 | Cytosine | 23 ± 5 | 1.3 ± 0.2 | 0.057 | [2] |
| 8-oxo-dG | OGG1 | Cytosine | 11 (approx.) | - | - | [5] |
| 8-oxo-dG:A | MUTYH | Adenine | - | 1.5 ± 0.1 | - | [6] |
Data Interpretation:
From the available data, OGG1 exhibits a higher affinity (lower Km) for both 8-oxo-dA:C and 8-oxo-dG:C compared to NEIL1's affinity for 8-oxo-dA:C. Furthermore, the catalytic efficiency (kcat/Km) of OGG1 for excising 8-oxo-dA is approximately 9.5-fold higher than that of NEIL1. While direct comparative kinetic data for MUTYH on 8-oxo-dG:A is not fully available in the table, its high catalytic rate is noted. This suggests that OGG1 is a more efficient enzyme for the repair of 8-oxo-dA when paired with cytosine than NEIL1. The repair of 8-oxo-dG by OGG1 is a highly efficient process, and the subsequent removal of misincorporated adenine by MUTYH is also rapid.
Signaling Pathways and Experimental Workflows
To visualize the complex processes of DNA repair, the following diagrams have been generated using the DOT language.
Caption: Base Excision Repair pathways for 8-oxo-dG and 8-oxo-dA.
Caption: General workflow for a DNA glycosylase activity assay.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and reproducing kinetic data.
8-Oxo-dA Excision Assay
This protocol is adapted from a study investigating the repair of 8-oxo-dA by NEIL1 and OGG1.[2]
1. Substrate Preparation:
-
Synthesize and purify oligonucleotides, one of which contains the 8-oxo-dA lesion. The complementary strand will contain the desired opposing base (e.g., cytosine).
-
Label the 5'-end of the lesion-containing oligonucleotide with 32P using T4 polynucleotide kinase and [γ-32P]ATP.
-
Anneal the labeled and unlabeled oligonucleotides to form the double-stranded DNA substrate.
2. Reaction Mixture:
-
Prepare a reaction buffer containing 25 mM potassium phosphate (B84403) (pH 7.4), 5 mM MgCl2, 1 mM dithiothreitol, 0.25 mg/ml bovine serum albumin, and 2.5% glycerol.[2]
-
For kinetic measurements, vary the substrate concentration (e.g., 20–400 nM).
-
The enzyme concentrations should be significantly lower than the substrate concentration for multiple-turnover kinetics (e.g., 10 nM NEIL1 or 1 nM OGG1).[2]
-
Optional: Include other BER proteins like APEX1 and POLβ to reconstitute later steps of the repair pathway.[2]
3. Reaction and Quenching:
-
Initiate the reaction by adding the purified NEIL1 or OGG1 enzyme to the reaction mixture.
-
Incubate at 25°C for a defined period (e.g., 15 minutes for a fixed-point assay or various time points for a time-course experiment).[2]
-
Stop the reaction by adding a loading buffer containing formamide (B127407) and heating to 90-95°C to denature the DNA.
4. Product Analysis:
-
Separate the substrate and product fragments by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radiolabeled DNA fragments using a phosphorimager.
-
Quantify the intensity of the bands corresponding to the intact substrate and the cleaved product.
5. Data Analysis:
-
Calculate the percentage of substrate converted to product at each time point or substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
8-Oxo-dG Repair Assays (OGG1 and MUTYH)
The general principles for these assays are similar to the 8-oxo-dA assay, with specific modifications for the respective enzymes and substrates.
For OGG1:
-
The substrate is a 32P-labeled double-stranded oligonucleotide containing an 8-oxo-dG:C pair.
-
Reaction conditions are typically similar to those for the 8-oxo-dA assay, often using a Tris-HCl buffer.[5]
For MUTYH:
-
The substrate is a 32P-labeled double-stranded oligonucleotide containing an 8-oxo-dG:A mismatch.
-
The assay measures the excision of the adenine base.
-
Single-turnover conditions ([Enzyme] > [Substrate]) are often used to measure the rate of the chemical step (kobs), which can be a good approximation of kcat if product release is not rate-limiting.[6]
Conclusion
The repair of 8-oxo-dG and 8-oxo-dA is essential for maintaining genomic stability. While the repair of 8-oxo-dG by OGG1 and MUTYH is a well-defined and highly efficient process, the repair of 8-oxo-dA involves multiple enzymes, including NEIL1, OGG1, and TDG. Kinetic data suggests that OGG1 is a more efficient enzyme than NEIL1 for the excision of 8-oxo-dA from an 8-oxo-dA:C pair.
This comparative guide provides a foundation for researchers to understand the nuances of repairing these two critical oxidative DNA lesions. Further research is needed to fully elucidate the kinetic parameters of all involved enzymes on various substrate contexts and to understand the interplay between these repair pathways in a cellular environment. This knowledge is vital for the development of novel therapeutic strategies targeting DNA repair pathways in cancer and other diseases.
References
- 1. NEIL1 and NEIL2 Are Recruited as Potential Backup for OGG1 upon OGG1 Depletion or Inhibition by TH5487 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of mammalian NEIL1 protein in the repair of 8-oxo-7,8-dihydroadenine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamic and kinetic basis for recognition and repair of 8-oxoguanine in DNA by human 8-oxoguanine-DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid excision of oxidized adenine by human thymine DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamic and kinetic basis for recognition and repair of 8-oxoguanine in DNA by human 8-oxoguanine-DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 8-Oxo-2'-deoxyadenosine
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling 8-Oxo-2'-deoxyadenosine. The following table summarizes the required PPE for handling this compound in both solid and solution forms.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | A fully buttoned lab coat should be worn to protect the body and clothing from spills.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Inspect gloves for any tears or punctures before use. Remove and dispose of gloves in a designated waste container immediately after handling the compound or if contamination is suspected. Wash hands thoroughly after removing gloves.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary. | Recommended when handling the compound as a powder outside of a chemical fume hood or in cases of poor ventilation to prevent inhalation of dust or aerosols.[1][3][4] |
Operational Plan for Handling
A systematic approach to handling this compound is crucial for minimizing exposure risks. The following workflow outlines the procedural steps from preparation to post-handling cleanup.
Engineering Controls:
-
Work in a well-ventilated laboratory.
-
When handling the solid form of this compound, use a chemical fume hood to minimize inhalation exposure.[1]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering it with absorbent, disposable bench paper.
-
Weighing (Solid Form): Conduct all weighing of the powdered compound within a chemical fume hood or a balance enclosure to prevent the generation of airborne dust.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
General Handling: Avoid direct contact with the skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the handling area.
-
Post-Handling: After handling, decontaminate the work area. Remove and dispose of PPE in the appropriate waste stream. Wash hands thoroughly with soap and water.[1][5]
Disposal Plan
The disposal of this compound and its solutions must be carried out in accordance with local, state, and federal environmental regulations.[6]
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as pipette tips, microfuge tubes, and gloves, in a designated and clearly labeled hazardous waste container.[6]
-
Liquid Waste: Collect all unused solutions and contaminated liquids in a separate, sealed, and clearly labeled hazardous waste container.[6]
-
Labeling: Label all waste containers with "Hazardous Waste" and the full chemical name "this compound." Do not use abbreviations. Include the concentration and date.
-
Storage: Store sealed waste containers in a designated, secure area, such as a satellite accumulation area for chemical waste, until collection by the institution's environmental health and safety (EHS) department.[6][7]
Spill Management: In case of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a designated hazardous waste container. Clean the spill area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.[7]
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
